Benzyltrimethylammonium tribromide
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl(trimethyl)azanium;tribromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.3BrH/c1-11(2,3)9-10-7-5-4-6-8-10;;;/h4-8H,9H2,1-3H3;3*1H/q+1;;;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUKVMLVILGNPX-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.[Br-].[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br3N-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Benzyltrimethylammonium tribromide CAS number 111865-47-5
An In-depth Technical Guide to Benzyltrimethylammonium (B79724) Tribromide (CAS 111865-47-5)
Introduction
Benzyltrimethylammonium tribromide (BTMABr₃), with CAS number 111865-47-5, is a quaternary ammonium (B1175870) salt that has emerged as a versatile and highly effective reagent in modern organic synthesis.[1][2] It is recognized for its role as a solid, stable, and easily handleable brominating and oxidizing agent, serving as a safer and more convenient alternative to hazardous liquid bromine.[3][4] This compound is particularly valued for its ability to perform selective bromination on a wide range of substrates, including aromatic compounds, ketones, and alkenes.[1][5][6] Its applications extend to the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs), materials science for creating flame retardants, and as a phase-transfer catalyst, enhancing reaction rates and yields.[1][2]
Chemical and Physical Properties
BTMABr₃ is typically an orange to dark yellow crystalline powder.[2][4] It is highly soluble in polar solvents such as water, methanol, and ethanol.[1] Its solid nature allows for accurate weighing and stoichiometric control in reactions, which is a significant advantage over elemental bromine.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
|---|---|---|
| CAS Number | 111865-47-5 | [1][2][7][8] |
| Molecular Formula | C₁₀H₁₆NBr₃ | [2][7] |
| Molecular Weight | 389.95 - 389.96 g/mol | [2][7][9][10] |
| Appearance | Orange to dark yellow crystalline powder | [2][4][11] |
| Melting Point | 99-105 °C | [2][4][8][12] |
| Solubility | Highly soluble in water, methanol, ethanol | [1] |
| Purity (Assay) | 97% to 101% | [2][8][11][12] |
| Synonyms | BTMABr₃, Benzyl trimethyl ammonium tribromide, N-Benzyl-N,N,N-trimethylammonium tribromide |[1][2] |
Synthesis and Experimental Protocols
Synthesis of this compound
BTMABr₃ can be synthesized in good yield via the reaction of benzyltrimethylammonium chloride with sodium bromate (B103136) and hydrobromic acid in an aqueous solution.[4][5][13] An alternative method involves the direct reaction of benzyltrimethylammonium chloride with bromine in dichloromethane.[13]
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: A detailed protocol for the synthesis of BTMABr₃ is described by Kajigaeshi et al.[5][13]
-
Dissolve benzyltrimethylammonium chloride and sodium bromate in water.
-
Add hydrobromic acid to the aqueous solution.
-
The reaction proceeds to form this compound, which precipitates out of the solution.
-
The resulting solid is then isolated, typically by filtration, washed, and dried.
Applications in Organic Synthesis
BTMABr₃ is a multifunctional reagent, primarily used as a brominating agent and a mild oxidizing agent.[4]
Brominating Agent
As a brominating agent, BTMABr₃ offers high efficiency and selectivity, making it an ideal substitute for highly toxic liquid bromine.[4] It is effective for the bromination of aromatic compounds, α-bromination of ketones, and the addition to alkenes.[4][5]
Caption: Overview of BTMABr₃ applications in organic synthesis.
Experimental Protocol: Dibromination of Acetyl Derivatives [13] This protocol describes the synthesis of dibromoacetyl derivatives from acetyl compounds.
-
Dissolve the acetyl derivative (e.g., acetophenone) in a dichloromethane-methanol solvent mixture.
-
Add double the molar quantity of BTMABr₃ to the solution at room temperature.
-
Stir the mixture for 2-7 hours until the orange color of the BTMABr₃ disappears, indicating the reaction is complete.
-
Distill the solvent from the reaction mixture.
-
Extract the resulting precipitate with a suitable solvent like ether.
-
Dry the ether layer with a drying agent (e.g., magnesium sulfate) and evaporate it in vacuo to yield the dibromoacetyl product.
Experimental Protocol: N-Bromination of Amides [14] This method is used for the facile synthesis of N-bromoamides.
-
Prepare a stirred solution of sodium hydroxide (B78521) in ice-cooled water (20 mL).
-
Over 30 minutes, add finely powdered BTMABr₃ (5 mmol) to the cold aqueous suspension.
-
Add the amide (5 mmol) to the mixture.
-
Stir the reaction mixture for 4 hours under the same ice-cooled conditions.
-
The N-bromoamide product precipitates from the solution.
-
Filter the precipitate, wash it successively with cold dilute aqueous acetic acid, and dry to yield the final product.
Selectivity in Aromatic Bromination: BTMABr₃ demonstrates excellent selectivity in the bromination of activated aromatic compounds like phenols and anilines.[6] By controlling the molar ratio of BTMABr₃ to the substrate in a dichloromethane-methanol solvent system, one can achieve high yields of mono-, di-, or tri-brominated products.[6] This level of control is difficult to achieve with other brominating agents.[6] For benzylic bromination, the reaction is typically carried out in refluxing benzene (B151609) with a radical initiator like AIBN.[5]
Oxidizing Agent
BTMABr₃ also functions as a mild oxidizing agent. It has been successfully used for the oxidation of sulfides to sulfoxides, as well as the oxidation of aldehydes, diols, and alcohols.[3]
Safety and Handling
BTMABr₃ is considered a hazardous substance and requires careful handling. It is classified as a skin, eye, and respiratory irritant.[7][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should always be worn.[8][15]
Table 2: Safety and Handling Information for this compound | Category | Information | References | | :--- | :--- | :--- | | GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |[7][8] | | GHS Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[7][8] | | Personal Protective Equipment | Dust mask (type N95 US), safety glasses/eyeshields, chemical-resistant gloves. |[8][15] | | Storage Conditions | Store at room temperature in a cool, dry, well-ventilated place.[2][15] Keep container tightly closed.[15] Store under an inert atmosphere.[7] Protect from light and moisture (hygroscopic).[16][17][18] | | Fire Fighting Measures | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear a self-contained breathing apparatus. |[7] | | Accidental Release | Use personal protective equipment. Avoid dust formation. Sweep up and shovel into a suitable closed container for disposal. Do not let the product enter drains. |[7][17] |
Conclusion
This compound is a valuable and versatile reagent in organic chemistry. Its stability, ease of handling, and high selectivity make it a superior alternative to liquid bromine for a variety of transformations.[3][6] For researchers, scientists, and drug development professionals, BTMABr₃ offers an efficient tool for the synthesis of complex molecules, particularly in the bromination of sensitive substrates and the oxidation of various functional groups.[1][2][3] Proper adherence to safety and handling protocols is essential when working with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
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- 8. This compound 97 111865-47-5 [sigmaaldrich.com]
- 9. This compound [Brominating Reagent] | C10H16Br3N | CID 2756663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. This compound, 97% 111865-47-5 India [ottokemi.com]
- 12. Benzyl trimethyl ammonium tribromide | CAS#:111865-47-5 | Chemsrc [chemsrc.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Facile synthesis of N-bromoamides using this compound in alkaline solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. nbinno.com [nbinno.com]
- 17. This compound - Safety Data Sheet [chemicalbook.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
Benzyltrimethylammonium tribromide physical properties
An In-depth Technical Guide on the Physical Properties of Benzyltrimethylammonium (B79724) Tribromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical properties of Benzyltrimethylammonium tribromide (BTMABr3), a versatile reagent in organic synthesis. The information is compiled for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and clear visual representations of key processes.
Core Physical and Chemical Properties
This compound is a quaternary ammonium (B1175870) salt that serves as a stable, solid source of bromine.[1][2] This makes it a safer and more easily handled alternative to liquid bromine for various chemical transformations, including bromination and oxidation reactions.[1][3]
Data Presentation
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 111865-47-5 | [4][5][6][7] |
| Molecular Formula | C₁₀H₁₆Br₃N | [4][5][7][8] |
| Molecular Weight | 389.95 g/mol | [5][7][9] |
| Appearance | Orange to dark yellow crystalline powder | [3][4][6][10][11] |
| Melting Point | 99-105 °C | [3][4][6][10] |
| Purity (Assay) | Typically ≥97% | [10] |
| Stability | Stable under normal conditions; light sensitive | [8] |
| Storage | Room temperature, dark place, dry and well-ventilated | [4][8][11] |
| Synonyms | BTMABr₃, Benzyltrimethylammonium bromide dibromide | [4][7] |
Note: Specific values such as melting point range and purity may vary slightly between different suppliers.
Experimental Protocols
Detailed methodologies for determining key physical properties are crucial for reproducible research. The following sections outline standard laboratory protocols.
Synthesis of this compound
A common method for the laboratory synthesis of this compound involves the reaction of a benzyltrimethylammonium halide with a source of bromine.[2][12]
Principle: This synthesis is based on the reaction of benzyltrimethylammonium chloride with sodium bromate (B103136) and hydrobromic acid in an aqueous solution to form the stable, solid tribromide salt.[2][12]
Methodology:
-
Dissolve Benzyltrimethylammonium chloride and sodium bromate in water.
-
Cool the solution in an ice bath.
-
Slowly add hydrobromic acid to the cooled solution with continuous stirring.
-
The this compound product will precipitate out of the solution as an orange-yellow solid.
-
Collect the solid by filtration.
-
Wash the collected solid with water to remove any unreacted starting materials or by-products.
-
Dry the final product, preferably under vacuum, to remove residual moisture.
Caption: General synthesis pathway for this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[13] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[13]
Principle: The melting point is determined by heating a small, powdered sample of the organic solid in a capillary tube and observing the temperature range from the first sign of melting to the complete liquefaction of the solid.[13][14]
Methodology (Capillary Method):
-
Sample Preparation: Ensure the this compound sample is finely powdered and completely dry. Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 1-2 cm by tapping the sealed end on a hard surface.[14][15][16]
-
Apparatus Setup: Attach the capillary tube to a thermometer, ensuring the sample is level with the thermometer bulb.[14] Place the assembly in a melting point apparatus (such as a Thiele tube with high-boiling point oil or an automated Mel-Temp device).[13][14]
-
Heating: Heat the apparatus. A rapid heating rate (e.g., 10°C/minute) can be used for an initial approximate determination.[13][16]
-
Measurement: For an accurate measurement, repeat the process, but slow the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.[14][16]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has turned into a clear liquid (T2).[13][17] The melting point is reported as the range T1-T2.
Caption: Experimental workflow for melting point determination.
Solubility Determination
Principle: A qualitative determination involves observing the dissolution of a small, pre-weighed amount of solute in a measured volume of a solvent. This can be done with a variety of solvents to create a solubility profile.[18][19]
Methodology (Qualitative):
-
Preparation: Place a small, known amount (e.g., 25 mg) of this compound into a small test tube.[18]
-
Solvent Addition: Add a measured volume (e.g., 0.75 mL) of the chosen solvent (e.g., water, dichloromethane, methanol) to the test tube in small portions.[18]
-
Observation: After each addition, shake the test tube vigorously and observe if the solid dissolves.[18][19]
-
Classification: Classify the solubility based on the amount of solvent required for complete dissolution. For instance:
-
Soluble: Dissolves completely in the initial volume of solvent.
-
Slightly Soluble: Requires more solvent or heating to dissolve.
-
Insoluble: Does not visibly dissolve even with excess solvent and heating.
-
-
Testing Sequence: A logical flow for testing can be followed, starting with water, then moving to organic solvents or aqueous acidic/basic solutions to gather more information about the compound's properties.[20]
Caption: Workflow for qualitative solubility testing.
References
- 1. This compound [oakwoodchemical.com]
- 2. This compound [jstage.jst.go.jp]
- 3. This compound | 111865-47-5 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. N-Benzyl-N, N, N-Trimethyl Ammonium Tribromide CAS 111865-47-5 - this compound, Btmabr3 | Made-in-China.com [m.made-in-china.com]
- 7. This compound | VSNCHEM [vsnchem.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. This compound [Brominating Reagent] | C10H16Br3N | CID 2756663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]
- 12. academic.oup.com [academic.oup.com]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 15. byjus.com [byjus.com]
- 16. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 17. pennwest.edu [pennwest.edu]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. researchgate.net [researchgate.net]
- 20. chem.ucalgary.ca [chem.ucalgary.ca]
An In-Depth Technical Guide to Benzyltrimethylammonium Tribromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on Benzyltrimethylammonium (B79724) tribromide (BTMABr₃), a versatile and efficient brominating and oxidizing agent used in organic synthesis. Its solid, stable nature makes it a safer and more manageable alternative to liquid bromine.
Core Physicochemical Data
Benzyltrimethylammonium tribromide is a quaternary ammonium (B1175870) salt that functions as a solid source of bromine for various chemical transformations. Its properties are summarized below.
| Property | Value | Citations |
| Molecular Weight | 389.95 g/mol | [1][2][3] |
| Molecular Formula | C₁₀H₁₆Br₃N | [1][2] |
| CAS Number | 111865-47-5 | [1][2][4] |
| Appearance | Orange to dark yellow crystalline powder | [4] |
| Melting Point | 99-105 °C | [3][4] |
| Synonyms | BTMABr₃, Benzyltrimethylammonium bromide dibromide | [4][5] |
Experimental Protocols: Application in Synthesis
This compound is widely used for the bromination of various organic compounds, including phenols, anilines, and ketones.[6] A representative protocol for the α-dibromination of an acetyl derivative is detailed below.
Protocol: Dibromination of Acetophenone (B1666503)
This procedure outlines the reaction of an acetyl derivative with a twofold molar excess of this compound to yield a dibromoacetyl derivative, as demonstrated in the synthesis of 2,2-dibromoacetophenone.[4]
Materials:
-
Acetophenone (1.0 eq)
-
This compound (BTMABr₃) (2.0 eq)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (B129727) (CH₃OH)
-
Ether
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of acetophenone (e.g., 0.52 g, 4.37 mmol) is prepared in a solvent mixture of dichloromethane (50 ml) and methanol (20 ml).[4]
-
To this solution, this compound (e.g., 3.4 g, 8.74 mmol) is added at room temperature.[4]
-
The reaction mixture is stirred for approximately 2 hours until the initial orange color of the solution disappears, indicating the consumption of the reagent.[4]
-
The solvent is removed via distillation or rotary evaporation.
-
The resulting precipitate is extracted multiple times with ether (e.g., 4 x 40 ml).[4]
-
The combined ether layers are dried over anhydrous magnesium sulfate.
-
The ether is evaporated in vacuo to yield the crude product.
-
The final product, 2,2-dibromoacetophenone, can be purified by recrystallization from a suitable solvent like methanol-water to yield colorless crystals.[4]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the dibromination of an acetyl derivative using BTMABr₃.
Caption: Workflow for Dibromination using BTMABr₃.
References
- 1. Facile synthesis of N-bromoamides using this compound in alkaline solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Facile synthesis of N-bromoamides using this compound in alkaline solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure and Bonding of Benzyltrimethylammonium Tribromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyltrimethylammonium (B79724) tribromide, with the chemical formula [C₆H₅CH₂N(CH₃)₃]Br₃, is a quaternary ammonium (B1175870) polyhalide. It serves as a solid, stable, and easy-to-handle source of bromine, making it a valuable reagent in organic synthesis, particularly for bromination reactions where the use of liquid bromine is impractical or hazardous.[1] This guide provides a detailed examination of the structure and bonding of benzyltrimethylammonium tribromide, compiled from available spectroscopic and crystallographic data, alongside relevant experimental protocols.
Molecular Structure and Bonding
While a complete single-crystal X-ray diffraction study for this compound is not publicly available, a comprehensive understanding of its structure can be built from the analysis of its constituent ions: the benzyltrimethylammonium cation ([C₆H₅CH₂N(CH₃)₃]⁺) and the tribromide anion (Br₃⁻).
The Benzyltrimethylammonium Cation
The structure of the benzyltrimethylammonium cation is well-characterized through X-ray crystallography of its simpler halide salts, such as benzyltrimethylammonium bromide. The central nitrogen atom is bonded to three methyl groups and one benzyl (B1604629) group in a tetrahedral geometry.
The key structural features of the cation are:
-
Tetrahedral Nitrogen Center: The coordination around the quaternary nitrogen atom is approximately tetrahedral.
-
Planar Benzyl Group: The phenyl ring of the benzyl group is planar.
-
Conformation: The orientation of the benzyl group relative to the trimethylammonium headgroup can vary, but it generally adopts a staggered conformation to minimize steric hindrance.
The Tribromide Anion
The tribromide anion (Br₃⁻) is a linear or nearly linear triatomic species. The bonding in the tribromide anion is a classic example of a three-center, four-electron bond. The central bromine atom is formally neutral, while the terminal bromine atoms each bear a formal charge of -1/2. The Br-Br bond lengths in the tribromide anion are typically longer than the Br-Br bond in molecular bromine (Br₂), and they can be symmetric or asymmetric depending on the crystal packing and the nature of the counter-ion.
Physicochemical Properties
This compound is a yellow to orange crystalline solid.[2] It is hygroscopic and sensitive to light.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆Br₃N | [3] |
| Molecular Weight | 389.96 g/mol | [3] |
| Melting Point | 100-103 °C | [2] |
| Appearance | Light yellow to brown powder/crystal | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
Vibrational Spectroscopy
The vibrational spectrum of this compound is a composite of the vibrational modes of the benzyltrimethylammonium cation and the tribromide anion.
Expected Vibrational Modes
| Wavenumber (cm⁻¹) | Assignment | Ion |
| ~3000 | C-H stretching (aromatic and aliphatic) | Cation |
| ~1600, ~1480, ~1450 | C=C stretching (aromatic ring) | Cation |
| ~1400 | CH₂ scissoring | Cation |
| ~970 | C-N stretching | Cation |
| ~760 | CH₃ rocking | Cation |
| ~170 (symmetric stretch) | Br-Br stretching | Anion |
| ~200 (asymmetric stretch) | Br-Br stretching | Anion |
Note: The exact positions of the peaks can vary depending on the crystalline environment.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of benzyltrimethylammonium chloride with sodium bromate (B103136) and hydrobromic acid in an aqueous solution.[4]
Materials:
-
Benzyltrimethylammonium chloride
-
Sodium bromate (NaBrO₃)
-
Hydrobromic acid (HBr, 48%)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
Dissolve benzyltrimethylammonium chloride in water.
-
Separately, prepare a solution of sodium bromate in water.
-
Cool the benzyltrimethylammonium chloride solution in an ice bath.
-
Slowly add the sodium bromate solution to the cooled benzyltrimethylammonium chloride solution with stirring.
-
Slowly add hydrobromic acid to the mixture. An orange precipitate of this compound will form.
-
Continue stirring for a designated period to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be recrystallized from a suitable solvent system, such as a dichloromethane-methanol mixture.[1]
FT-IR Spectroscopy
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with a KBr beam splitter and a DTGS detector.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the this compound sample with anhydrous potassium bromide (KBr) in an agate mortar. The sample concentration should be approximately 1% by weight.
-
Transfer the resulting powder into a pellet-forming die.
-
Press the powder under high pressure to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Raman Spectroscopy
Instrumentation:
-
A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm diode laser) and a CCD detector.
Sample Preparation:
-
Place a small amount of the crystalline this compound sample onto a microscope slide or into a capillary tube.
Data Acquisition:
-
Focus the laser beam onto the sample.
-
Acquire the Raman spectrum over a suitable spectral range (e.g., 100-3200 cm⁻¹) with an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio.
Visualizations
Caption: Molecular structure of the Benzyltrimethylammonium and Tribromide ions.
Caption: Logical workflow for the synthesis and characterization of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound | 111865-47-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound [Brominating Reagent] | C10H16Br3N | CID 2756663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyltrimethylammonium bromide synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Characterization of Benzyltrimethylammonium Tribromide (BTMABr3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyltrimethylammonium (B79724) Tribromide (BTMABr3), a versatile and efficient brominating and oxidizing agent. This document details established synthetic protocols, summarizes key characterization data, and presents visual workflows to facilitate understanding and replication in a laboratory setting.
Introduction
Benzyltrimethylammonium tribromide (BTMABr3) is a quaternary ammonium (B1175870) polyhalide that serves as a solid, stable, and safe alternative to liquid bromine.[1] Its ease of handling and stoichiometric control make it a valuable reagent in organic synthesis, particularly for bromination and oxidation reactions.[1] This guide outlines two primary methods for its synthesis and discusses the key analytical techniques used for its characterization.
Synthesis of this compound (BTMABr3)
Two principal methods for the synthesis of BTMABr3 have been reported, both starting from benzyltrimethylammonium chloride.
Method 1: Reaction with Bromine
This method involves the direct reaction of benzyltrimethylammonium chloride with elemental bromine.
Experimental Protocol:
A detailed experimental protocol for this specific synthesis is not extensively available in the reviewed literature. However, a general procedure can be inferred from the work of Kajigaeshi et al. (1987), which describes the formation of BTMABr3 in dichloromethane. The protocol would involve the careful addition of a stoichiometric amount of bromine to a solution of benzyltrimethylammonium chloride in a suitable solvent like dichloromethane, followed by isolation of the precipitated product.
Method 2: Reaction with Sodium Bromate (B103136) and Hydrobromic Acid
This is a widely cited and effective method for the preparation of BTMABr3.[1]
Experimental Protocol:
To a solution of benzyltrimethylammonium chloride in water, a solution of sodium bromate is added. Subsequently, hydrobromic acid is carefully added to the mixture. The reaction leads to the in-situ generation of bromine, which then reacts with the benzyltrimethylammonium bromide (formed in situ from the chloride) to precipitate the desired this compound. The solid product is then collected by filtration, washed, and dried.
Below is a logical workflow for the synthesis of BTMABr3 via Method 2.
Characterization of this compound (BTMABr3)
The synthesized BTMABr3 can be characterized using various analytical techniques to confirm its identity and purity.
Physical Properties
A summary of the key physical properties of BTMABr3 is provided in the table below.
| Property | Value |
| Appearance | Yellow to orange crystalline powder |
| Melting Point | 99-101 °C |
| Molecular Formula | C10H16Br3N |
| Molecular Weight | 389.96 g/mol |
| Solubility | Slightly soluble in DMSO and Methanol |
Spectroscopic Characterization
Expected ¹H NMR Spectral Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅) | ~7.4-7.6 | m |
| Methylene (CH₂) | ~4.7 | s |
| Methyl (N(CH₃)₃) | ~3.1 | s |
Expected ¹³C NMR Spectral Data:
| Carbon | Expected Chemical Shift (ppm) |
| Aromatic (C₆H₅) | ~128-134 |
| Methylene (CH₂) | ~68 |
| Methyl (N(CH₃)₃) | ~53 |
The IR spectrum of BTMABr3 is expected to show characteristic absorption bands corresponding to its functional groups. An ATR-IR spectrum of BTMABr3 is available in spectral databases.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100-3000 | Medium |
| Aliphatic C-H stretch | 3000-2850 | Medium |
| Aromatic C=C stretch | 1600-1450 | Medium |
| C-N stretch | 1200-1000 | Medium |
The workflow for the characterization of BTMABr3 is depicted below.
Thermal Analysis
Thermogravimetric analysis (TGA) would provide information on the thermal stability and decomposition profile of BTMABr3. However, at the time of this writing, no publicly available TGA data for this compound has been found in the searched literature.
Crystal Structure
The determination of the single-crystal X-ray structure of BTMABr3 would provide definitive proof of its three-dimensional arrangement. A search of crystallographic databases did not yield a publicly available CIF file or detailed crystal structure data for BTMABr3.
Conclusion
This technical guide has detailed two primary synthetic routes for this compound and outlined the key methods for its characterization. While comprehensive spectroscopic and physical data are available to confirm the synthesis of BTMABr3, further investigation into its thermal properties and crystal structure would be beneficial for a more complete understanding of this important reagent. The provided protocols and data serve as a valuable resource for researchers employing BTMABr3 in their synthetic endeavors.
References
A Comprehensive Technical Guide to the Solubility of Benzyltrimethylammonium Tribromide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed overview of the solubility characteristics of benzyltrimethylammonium (B79724) tribromide (BTMABr3), a versatile reagent in organic synthesis. Due to a notable absence of extensive quantitative solubility data in publicly available literature, this document compiles existing qualitative and semi-quantitative information. Furthermore, it provides a robust, adaptable experimental protocol for the precise determination of BTMABr3 solubility in various organic solvents, addressing a critical knowledge gap for researchers utilizing this compound.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure. For a quaternary ammonium (B1175870) salt like benzyltrimethylammonium tribromide, its solubility is governed by the interplay of its ionic and organic components with the polarity of the solvent. The charged nature of the trimethylammonium group favors interaction with polar solvents, while the benzyl (B1604629) group introduces a degree of nonpolar character, influencing its behavior in less polar organic media.
Solubility Profile of this compound
Direct quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed journals or chemical databases. However, qualitative descriptions and its use in specific reaction media provide valuable insights into its solubility profile.
| Solvent/Solvent System | Formula | Type | Solubility | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Aprotic Polar | Slightly Soluble[1][2] | Not Specified |
| Methanol | CH₃OH | Protic Polar | Slightly Soluble[1][2] | Not Specified |
| Dichloromethane-Methanol | CH₂Cl₂-CH₃OH | Mixture | Soluble (Implied) | Room Temperature |
| Acetic Acid-Zinc Chloride | CH₃COOH-ZnCl₂ | Mixture | Soluble (Implied) | Not Specified |
| Acetonitrile | CH₃CN | Aprotic Polar | Soluble (Implied) | Not Specified |
Note: "Soluble (Implied)" indicates that while no direct solubility data is available, the use of BTMABr3 as a reagent in these solvent systems in published procedures suggests sufficient solubility for reaction to occur.
For a structurally related compound, phenyltrimethylammonium (B184261) tribromide (PTT), a high solubility in tetrahydrofuran (B95107) (630 g/L at 20°C) has been reported.[3] This suggests that other quaternary ammonium tribromides, including BTMABr3, may exhibit significant solubility in appropriate organic solvents.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted isothermal equilibrium method.
Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvent of choice
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or HPLC system
Procedure
a. Preparation of Saturated Solution
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
b. Sample Collection and Preparation
-
After the equilibration period, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved particles.
-
Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
c. Concentration Determination (UV-Vis Spectrophotometry Example)
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of the standard solutions and the diluted sample solution at the wavelength of maximum absorbance (λmax) for BTMABr3.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the concentration of the original saturated solution.
d. Data Analysis and Reporting
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Express the solubility as the mean concentration (e.g., in g/L or mol/L) ± standard deviation at the specified temperature.
Experimental Workflow Diagram
Caption: Workflow for determining BTMABr3 solubility.
Logical Relationships in Solubility
The following diagram illustrates the key factors influencing the solubility of this compound in a given organic solvent.
Caption: Key factors affecting BTMABr3 solubility.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Benzyltrimethylammonium Tribromide: Properties and Protocols
This technical guide provides comprehensive information on the physicochemical properties and experimental protocols related to this compound (BTMABr₃). The focus is on its melting point, a critical parameter for substance identification and purity assessment.
Core Physicochemical Properties
This compound is a versatile quaternary ammonium (B1175870) salt widely recognized as a stable, solid brominating agent and a phase-transfer catalyst.[1][2][3] Its solid form offers a safer and more convenient alternative to highly toxic liquid bromine, especially for small-scale reactions.[3] The compound typically appears as an orange to dark yellow crystalline powder.[1][2]
Melting Point Data
The melting point of a substance is the temperature range over which it changes state from solid to liquid. For a pure crystalline solid, this range is typically narrow. The presence of impurities generally causes a depression and broadening of the melting point range. Below is a summary of reported melting point values for this compound from various chemical suppliers.
| Supplier/Source | Melting Point (°C) | Purity/Assay |
| Chem-Impex | 99-105 °C | 99-101% |
| Thermo Scientific | 98.0-104.0 °C | ≥97.5 to ≤102.5% |
| Sigma-Aldrich | 99-101 °C | 97% |
Table 1: Reported Melting Point Values for this compound.[1][4][5]
Experimental Protocol: Melting Point Determination
This section details a standard methodology for the accurate determination of the melting point of this compound using a modern digital melting point apparatus.
Principle
A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled, slow rate. The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[6][7] A slow heating rate of approximately 1-2°C per minute near the melting point is crucial for an accurate measurement.[8]
Materials and Equipment
-
This compound sample
-
Mortar and pestle
-
Glass capillary tubes (one end sealed)
-
Digital melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula
-
Long glass tube (for packing)
Step-by-Step Procedure
-
Sample Preparation: Place a small amount of the this compound crystals on a clean, dry surface. If the crystals are not a fine powder, gently grind them using a mortar and pestle.[7]
-
Capillary Tube Loading: Jab the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.[7]
-
Sample Packing: To move the solid to the bottom of the tube, gently tap the closed end on a hard surface. For more effective packing, drop the capillary tube (closed end down) through a long glass tube onto the benchtop. The bouncing action will compact the solid.[7][8] Repeat until a packed sample height of 2-3 mm is achieved.[7] An improperly packed sample may shrink upon heating, leading to inaccurate readings.
-
Apparatus Setup: Place the loaded capillary tube into a sample slot of the melting point apparatus.[7]
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a fast rate (e.g., 10-20°C/min) to find an approximate range.[8] Allow the apparatus to cool sufficiently before proceeding.
-
Accurate Determination: Heat the block at a medium rate until the temperature is about 15-20°C below the expected melting point.[7][8]
-
Observation: Reduce the heating rate so the temperature increases by no more than 1-2°C per minute.[8] Observe the sample closely through the magnified viewfinder.
-
Recording the Range:
-
Record the temperature (T₁) at which the first droplet of liquid is observed.
-
Record the temperature (T₂) when the last crystal melts and the entire sample is a clear liquid.
-
-
Reporting: The melting point is reported as the range T₁ – T₂.
-
Cleanup: Once the determination is complete and the apparatus has cooled, remove the used capillary tube and dispose of it in a designated glass waste container.
Synthesis and Application Workflows
This compound is a key reagent in various organic synthesis reactions. Its primary functions are as a selective brominating agent and a phase-transfer catalyst.[1][2]
Synthesis Pathway
The compound can be prepared through the reaction of Benzyltrimethylammonium chloride with sodium bromate (B103136) and hydrobromic acid in an aqueous solution.[2][9] This pathway provides a straightforward method for producing the solid reagent.
Caption: Synthesis of this compound.
Application in Aromatic Bromination
A significant application of this compound is the electrophilic bromination of activated aromatic compounds, such as phenols and anilines.[9][10] The reagent offers high selectivity, allowing for controlled mono-, di-, or tri-bromination by adjusting the stoichiometry.[10]
Caption: Workflow for Aromatic Bromination using BTMABr₃.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 111865-47-5 [chemicalbook.com]
- 3. This compound [oakwoodchemical.com]
- 4. B24470.14 [thermofisher.com]
- 5. 苄基三甲基三溴化铵 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. This compound [jstage.jst.go.jp]
- 10. guidechem.com [guidechem.com]
An In-depth Technical Guide on the Appearance and Color of Benzyltrimethylammonium Tribromide
For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of reagents is paramount for predictable and reproducible experimental outcomes. This guide provides a detailed overview of the appearance and color of Benzyltrimethylammonium tribromide (BTMABr₃), a versatile brominating and oxidizing agent.
Physical Appearance and Color
This compound is consistently described as a solid at room temperature.[1] Its appearance can vary slightly depending on the purity and crystalline form, but it is generally characterized as a crystalline powder.[2][3][4][5] The color of the compound is a distinct feature, typically ranging from a vibrant orange to a dark yellow.[2][6] Some suppliers also describe the color as yellow to orange or light yellow to brown.[3][7] This coloration is indicative of the presence of the tribromide anion (Br₃⁻). The compound is also noted to be hygroscopic and light-sensitive, properties that necessitate proper storage in a cool, dark, and inert atmosphere to maintain its stability and integrity.[3][5]
Chemical and Physical Data
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 111865-47-5 | [2][3][6][8] |
| Molecular Formula | C₁₀H₁₆Br₃N | [2][3][8] |
| Molecular Weight | ~389.96 g/mol | [2][8] |
| Appearance | Crystalline powder, crystals | [2][3][4][5][6] |
| Color | Orange to dark yellow, Yellow to orange | [2][3][4][5][6][7] |
| Melting Point | 98-105 °C | [2][3][6][9] |
| Solubility | Slightly soluble in DMSO and Methanol | [3][5] |
Experimental Context and Handling
The appearance of this compound is a critical first indicator of its quality during laboratory use. As a solid, it offers a significant advantage over liquid bromine, being easier and safer to handle and weigh for stoichiometric calculations in reactions.[10] It is widely employed as a brominating agent for aromatic compounds, ketones, and alkenes, and as a mild oxidizing agent for alcohols and sulfides.[3][10]
Synthesis Protocol: A common method for the synthesis of this compound involves the reaction of Benzyltrimethylammonium chloride with sodium bromate (B103136) and hydrobromic acid in an aqueous solution.[3] The resulting orange to yellow crystalline solid is then typically isolated by filtration, washed, and dried. The visual characteristics of the final product are a key quality control checkpoint.
The logical workflow for the synthesis and application of this compound is illustrated below.
Caption: Synthesis and Application Workflow for BTMABr₃.
Below is a diagram illustrating the key attributes of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 111865-47-5 [chemicalbook.com]
- 4. N-Benzyl-N, N, N-Trimethyl Ammonium Tribromide CAS 111865-47-5 - this compound, Btmabr3 | Made-in-China.com [m.made-in-china.com]
- 5. N-Benzyl-N, N, N-Trimethyl Ammonium Tribromide CAS 111865-47-5 - this compound and Btmabr3 [megawidechem.en.made-in-china.com]
- 6. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. ベンジルトリメチルアンモニウムトリブロミド | this compound | 111865-47-5 | 東京化成工業株式会社 [tcichemicals.com]
- 8. This compound [Brominating Reagent] | C10H16Br3N | CID 2756663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 苄基三甲基三溴化铵 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound [oakwoodchemical.com]
An In-depth Technical Guide to Benzyltrimethylammonium Tribromide: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyltrimethylammonium (B79724) tribromide (BTMABr₃) is a versatile and efficient reagent in organic synthesis, serving as a stable, solid source of bromine. This technical guide provides a comprehensive overview of its synonyms, chemical and physical properties, and its primary applications as a brominating and oxidizing agent, as well as a phase-transfer catalyst. Detailed experimental protocols for its synthesis and key reactions, alongside quantitative data on reaction yields and conditions, are presented to facilitate its practical use in research and development. Furthermore, this document includes safety and handling guidelines and spectroscopic data for proper identification and safe implementation in a laboratory setting.
Introduction
Benzyltrimethylammonium tribromide is a quaternary ammonium (B1175870) polyhalide that has gained significant traction as a safer and more convenient alternative to liquid bromine. Its solid, crystalline nature allows for precise measurement and handling, mitigating the risks associated with the volatile and highly corrosive nature of elemental bromine. This reagent's utility extends across various organic transformations, including the selective bromination of aromatic compounds, the oxidation of alcohols and other functional groups, and as a catalyst in biphasic reactions. This guide aims to be a thorough resource for professionals in the chemical and pharmaceutical sciences, offering both foundational knowledge and practical, actionable data.
Synonyms and Chemical Identity
Proper identification of chemical reagents is critical for reproducibility and safety in experimental work. This compound is known by several alternative names and identifiers.
Table 1: Synonyms and Identifiers for this compound
| Type | Identifier |
| Systematic Name | N,N,N-Trimethyl-1-phenylmethanaminium tribromide |
| Common Synonyms | BTMABr₃, Trimethylbenzylammonium tribromide, Benzyl (B1604629) Trimethyl Ammonium Tribromide, Benzyltrimethylammonium bromide dibromide |
| CAS Number | 111865-47-5 |
| Molecular Formula | C₁₀H₁₆Br₃N |
| Molecular Weight | 389.96 g/mol |
| InChI | InChI=1S/C10H16N.Br3/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2/h4-8H,9H2,1-3H3;/q+1;-1 |
| SMILES | C--INVALID-LINK--(C)CC1=CC=CC=C1.--INVALID-LINK--Br |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its appropriate handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Yellow to orange crystalline powder | |
| Melting Point | 99-101 °C | [1] |
| Solubility | Soluble in dichloromethane (B109758), methanol, and acetic acid. | [2] |
| Stability | Stable under normal conditions; light-sensitive and hygroscopic. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in key organic transformations.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of the corresponding quaternary ammonium halide with a bromine source.
Experimental Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Protocol:
-
To a solution of benzyltrimethylammonium chloride (60 mmol) and sodium bromate (30 mmol) in water (100 mL), add hydrobromic acid (47%, 180 mmol) while stirring at room temperature.[2]
-
A solid will precipitate out of the solution. Extract the product with dichloromethane (4 x 50 mL).[2]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[2]
-
Remove the solvent under reduced pressure.[2]
-
Recrystallize the crude product from acetic acid to yield pure this compound.[3]
Bromination of Aromatic Compounds
This compound is a highly effective reagent for the selective bromination of various aromatic substrates.
General Experimental Workflow for Aromatic Bromination
Caption: General workflow for aromatic bromination.
Protocol for the Bromination of Phenols:
-
To a solution of the phenol (B47542) (1 mmol) in a mixture of dichloromethane and methanol, add this compound (1-3 mmol, depending on the desired degree of bromination).[4]
-
Stir the reaction mixture at room temperature for approximately 1 hour. The completion of the reaction is indicated by the disappearance of the orange color of the tribromide.[2][4]
-
Upon completion, evaporate the solvent.
-
Extract the residue with ether.
-
Wash the ethereal solution with water, dry over magnesium sulfate, and evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Table 3: Bromination of Phenols with this compound [4]
| Phenol | Molar Ratio (Substrate:Reagent) | Product | Yield (%) |
| Phenol | 1:1.1 | 4-Bromophenol | - |
| Phenol | 1:2.2 | 2,4-Dibromophenol | - |
| Phenol | 1:3.3 | 2,4,6-Tribromophenol | 98 |
| 4-Methylphenol | 1:2.2 | 2,6-Dibromo-4-methylphenol | 95 |
| 2-Naphthol | 1:1.1 | 1-Bromo-2-naphthol | 96 |
Oxidation of Alcohols
This compound serves as a mild and selective oxidizing agent for the conversion of alcohols to the corresponding carbonyl compounds.
Protocol for the Oxidation of Benzyl Alcohols:
-
To a solution of the benzyl alcohol (1 mmol) in carbon tetrachloride, add 1 equivalent of this compound.
-
The reaction can be carried out under neutral or basic conditions.
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
After completion, the reaction mixture is worked up by washing with water, drying the organic layer, and removing the solvent.
-
The resulting benzaldehyde (B42025) can be purified by standard methods.
Phase-Transfer Catalysis
This compound can also function as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. Its efficiency is comparable to other common quaternary ammonium salts.
Table 4: Comparative Efficiency of Phase-Transfer Catalysts in Williamson Ether Synthesis [5]
| Catalyst | Time (h) | Conversion (%) |
| Tetrabutylammonium bromide (TBAB) | 1 | 98 |
| Triethylbenzylammonium chloride | 1 | 95 |
| 18-Crown-6 | 6 | 75 |
| No Catalyst | 24 | <5 |
Reaction: 4-tert-butyl phenol with benzyl bromide.
Spectroscopic Data
Spectroscopic data is essential for the verification of the identity and purity of this compound.
Table 5: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Available | [6] |
| IR (KBr) | Available | [6] |
| ATR-IR | Available | [6] |
Safety and Handling
This compound is a hazardous substance and requires careful handling to ensure laboratory safety.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere due to its light sensitivity and hygroscopic nature.[7]
Conclusion
This compound is a valuable and versatile reagent for organic synthesis. Its stability, ease of handling, and selectivity make it a superior choice for many bromination and oxidation reactions compared to traditional reagents. The detailed protocols and quantitative data provided in this guide are intended to empower researchers and drug development professionals to effectively and safely utilize this compound in their synthetic endeavors. As with any chemical reagent, a thorough understanding of its properties and adherence to safety protocols are paramount for successful and safe experimentation.
References
- 1. 苄基三甲基三溴化铵 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. guidechem.com [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzyltrimethylammonium bromide synthesis - chemicalbook [chemicalbook.com]
- 7. This compound [Brominating Reagent] | C10H16Br3N | CID 2756663 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Stability and Storage of Benzyltrimethylammonium Tribromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Benzyltrimethylammonium tribromide (BTMAT). Understanding the stability profile of this versatile reagent is critical for ensuring its efficacy, safety, and shelf-life in research, development, and manufacturing environments. This document summarizes key data, outlines experimental methodologies for stability assessment, and provides visual representations of important concepts.
Core Stability Profile
This compound is a relatively stable crystalline solid under standard conditions. However, its stability is significantly influenced by environmental factors such as temperature, light, and moisture.
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Yellow to orange crystalline powder | [1] |
| Melting Point | 99-101 °C (decomposes) | [2] |
| Decomposition Temperature | 110-115 °C | |
| Solubility | Soluble in DMSO and Methanol (slightly) | [1] |
Key Stability Considerations
-
Thermal Stability: this compound exhibits thermal decomposition at temperatures slightly above its melting point, around 110-115 °C. Care should be taken to avoid prolonged exposure to elevated temperatures during storage and handling.
-
Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][3] This can lead to degradation and loss of reactivity.
-
Photosensitivity: this compound is sensitive to light.[1] Exposure to light can induce degradation and should be minimized.
-
Chemical Incompatibility: It is incompatible with strong oxidizing agents.[4] Contact with such materials should be avoided to prevent vigorous and potentially hazardous reactions.
Recommended Storage Conditions
To maintain the integrity and reactivity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Some suppliers recommend refrigeration at 2-8°C or below 15°C. | To prevent thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To minimize contact with atmospheric moisture and oxygen. |
| Light Exposure | Keep in a dark place. | To prevent photodegradation. |
| Container | Store in a tightly closed container. | To protect from moisture and atmospheric contaminants. |
One supplier suggests a shelf-life of 6 months when stored at -80°C and 1 month at -20°C for the compound in a stock solution, emphasizing the need for sealed storage away from moisture.[5]
Experimental Protocols for Stability Assessment
Thermal Stability Analysis
Objective: To determine the thermal decomposition profile of this compound.
Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-10 mg) is placed in a suitable TGA or DSC pan (e.g., aluminum or ceramic).
-
Instrumentation: A calibrated TGA or DSC instrument is used.
-
Experimental Conditions:
-
Atmosphere: Typically, an inert atmosphere such as nitrogen is used to prevent oxidative degradation.
-
Heating Rate: A linear heating rate (e.g., 10 °C/min) is applied.
-
Temperature Range: The sample is heated from ambient temperature to a temperature above its expected decomposition point (e.g., 25 °C to 200 °C).
-
-
Data Analysis:
-
TGA: The TGA thermogram plots the percentage of mass loss against temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.
-
DSC: The DSC thermogram plots the heat flow against temperature. Endothermic or exothermic peaks indicate thermal events such as melting and decomposition.
-
Hygroscopicity Testing
Objective: To quantify the moisture absorption of this compound at various relative humidity (RH) levels.
Methodology: Gravimetric Sorption Analysis
-
Sample Preparation: A pre-weighed, dried sample of this compound is placed in a sample holder.
-
Instrumentation: A dynamic vapor sorption (DVS) analyzer or a humidity-controlled balance is used.
-
Experimental Conditions: The sample is exposed to a series of controlled RH levels at a constant temperature (e.g., 25 °C). The RH is typically increased stepwise (e.g., from 0% to 90% in 10% increments) and then decreased to assess both sorption and desorption.
-
Data Analysis: The change in mass of the sample at each RH step is recorded. A sorption/desorption isotherm is generated by plotting the percentage change in mass against the RH. This allows for the classification of the compound's hygroscopicity.
Photostability Testing
Objective: To assess the impact of light exposure on the stability of this compound.
Methodology: Forced Photodegradation Study (ICH Q1B Guideline as a reference) [6][7]
-
Sample Preparation: Samples of the solid material and, if applicable, solutions in a relevant solvent are prepared. A dark control sample, protected from light, is prepared in parallel.
-
Light Source: A calibrated light source that provides a combination of UV and visible light is used (e.g., a xenon lamp or a metal halide lamp). The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.
-
Exposure: The samples are exposed to the light source for a specified duration.
-
Analysis: After exposure, the samples are analyzed using a stability-indicating analytical method (e.g., HPLC) to quantify the amount of remaining this compound and to detect the formation of any degradation products. The results are compared to the dark control.
Visualizing Stability Concepts
The following diagrams illustrate key concepts related to the stability and handling of this compound.
References
- 1. This compound | 111865-47-5 [chemicalbook.com]
- 2. Benzyl trimethyl ammonium tribromide | CAS#:111865-47-5 | Chemsrc [chemsrc.com]
- 3. Benzyltrimethylammonium bromide | C10H16BrN | CID 21449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
An In-depth Technical Guide to the Handling and Safety of Benzyltrimethylammonium Tribromide
Introduction
Benzyltrimethylammonium tribromide (BTMABr₃), CAS No. 111865-47-5, is a versatile quaternary ammonium (B1175870) salt widely utilized in organic synthesis.[1] It serves as an effective brominating agent and a phase-transfer catalyst, offering a more manageable and safer alternative to highly toxic and corrosive liquid bromine.[2][3] As a crystalline solid, it can be accurately weighed and handled with greater ease, which is particularly advantageous for small-scale reactions.[2] Its applications include the bromination of alkenes, aromatics, and phenols, as well as the oxidation of sulfides, alcohols, and aldehydes.[2][4] This guide provides a comprehensive overview of the essential handling and safety precautions for laboratory and drug development professionals.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential risks before handling. The Globally Harmonized System (GHS) classification is summarized below.
-
GHS Hazard Pictogram: GHS07 (Exclamation Mark)[6]
-
Hazard Classifications:
-
Hazard Statements (H-Statements):
-
Precautionary Statements (P-Statements):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][10]
-
P264: Wash skin thoroughly after handling.[10]
-
P271: Use only outdoors or in a well-ventilated area.[10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[10]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
-
P405: Store locked up.[5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[10]
-
Quantitative Data Summary
The following tables provide a summary of the key quantitative and qualitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 111865-47-5 | [5][6][10] |
| Molecular Formula | C₁₀H₁₆Br₃N | [5][8][10] |
| Molecular Weight | 389.96 g/mol | [5] |
| Appearance | Yellow to orange crystalline powder | [3] |
| Melting Point | 99-101 °C (lit.) | [6][7] |
| Stability | Stable under normal conditions. Light sensitive. | [5] |
| Incompatibilities | Strong oxidizing agents. | [5][11] |
| Conditions to Avoid | Excess heat, dust formation, exposure to moisture. |[11] |
Table 2: Hazard and Personal Protective Equipment (PPE) Summary
| Hazard | Target Organs | Required Personal Protective Equipment |
|---|---|---|
| Inhalation | Respiratory system[7][12] | Use only in a well-ventilated area, preferably a chemical fume hood. If dust is generated, use a NIOSH/MSHA approved respirator (e.g., N95 dust mask).[6][12] |
| Skin Contact | Skin[12] | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure. |
| Eye Contact | Eyes[12] | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12] |
| Ingestion | Gastrointestinal tract | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10] |
Table 3: First Aid Measures
| Exposure Route | First Aid Protocol | Reference |
|---|---|---|
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [5][10][12] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical aid. | [5][10][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [5][10][12] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid. |[5][12] |
Table 4: Toxicological Data
| Toxicity Type | Value |
|---|---|
| Acute Toxicity | No quantitative data (e.g., LD50, LC50) is available in the provided search results. The toxicological properties have not been fully investigated.[5][10] |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, ACGIH, or OSHA.[11][13] |
Experimental Protocols and Procedures
Adherence to strict protocols is mandatory to ensure safety when working with this compound.
3.1 Engineering Controls & Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to maintain low airborne concentrations and avoid inhalation of dust.[11][12] Ensure an eyewash station and safety shower are readily accessible.[13]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[14]
-
Skin Protection: Wear nitrile rubber gloves and a flame-retardant lab coat. Ensure gloves are inspected before use and removed using the proper technique to avoid skin contamination.[10]
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[6][12]
-
3.2 Safe Handling Protocol
-
Preparation: Before handling, ensure all required PPE is donned correctly. Confirm the chemical fume hood is functioning properly.
-
Weighing and Transfer:
-
Minimize dust generation during handling.[12]
-
Use a weigh boat or glassine paper on a tared analytical balance inside the fume hood.
-
Carefully open the container. Avoid shaking or agitating the solid.
-
Use a clean spatula to transfer the desired amount of the reagent.
-
Gently tap the spatula to release the solid into the reaction vessel, minimizing puffing of the powder.
-
-
Post-Transfer:
3.3 Storage Procedures
-
Store in a cool, dry, and well-ventilated place away from direct sunlight.[5][12]
-
Keep the container tightly closed to protect from moisture, as the material is hygroscopic.[12]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[5][11]
3.4 Accidental Release (Spill) Protocol
-
Immediate Action: Evacuate non-essential personnel from the immediate area.[5]
-
Ventilation: Ensure the area is well-ventilated, keeping the spill contained within the fume hood if possible.
-
PPE: Don the appropriate PPE as described in section 3.1, including respiratory protection.
-
Containment and Cleanup:
-
Disposal: Dispose of the waste container and any contaminated cleaning materials according to local, state, and federal regulations.[10]
3.5 Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: Thermal decomposition can generate irritating and highly toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[5][10]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved (or equivalent), and full protective gear.[10][12]
Visualized Workflows
The following diagrams illustrate key safety and handling procedures.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [oakwoodchemical.com]
- 3. nbinno.com [nbinno.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. Benzyl trimethyl ammonium tribromide | CAS#:111865-47-5 | Chemsrc [chemsrc.com]
- 7. 苄基三甲基三溴化铵 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound [Brominating Reagent] | C10H16Br3N | CID 2756663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
The Advent and Application of Benzyltrimethylammonium Tribromide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyltrimethylammonium tribromide (BTMA-Br3), a stable, crystalline, and versatile reagent, has emerged as a significant tool in organic synthesis. This whitepaper provides an in-depth exploration of its discovery, history, and multifaceted applications as a brominating and oxidizing agent. It serves as a technical guide, offering detailed experimental protocols for its synthesis and use in key chemical transformations. Quantitative data are systematically presented in tabular format for ease of reference. Furthermore, this guide incorporates visualizations of reaction pathways and experimental workflows using the DOT language to provide a clear and logical representation of the chemical processes involved.
Discovery and Historical Context
The development of this compound is rooted in the broader history of quaternary ammonium (B1175870) salts and their application in organic chemistry. Quaternary ammonium compounds, characterized by a central positively charged nitrogen atom bonded to four organic groups, have been known for their diverse properties, including their use as antimicrobials and surfactants.
A pivotal moment in the application of such salts was the advent of Phase-Transfer Catalysis (PTC) in the mid-20th century. Pioneers like Charles Starks coined the term and elucidated the "extraction mechanism," where a quaternary ammonium cation facilitates the transfer of an anion from an aqueous phase to an organic phase, thereby enabling reactions between immiscible reactants. This principle laid the groundwork for the development of a wide array of phase-transfer catalysts, including those that could act as carriers for reactive species like halogens.
While the synthesis of various quaternary ammonium polyhalides was explored in the latter half of the 20th century, the systematic study and popularization of this compound as a convenient and selective brominating agent are largely attributed to the extensive work of Professor Shoji Kajigaeshi and his research group in Japan during the late 1980s. Their publications detailed the synthesis of BTMA-Br3 and demonstrated its efficacy in a multitude of organic transformations, establishing it as a safer and more manageable alternative to hazardous liquid bromine.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. The key properties of this compound are summarized in the tables below.
Table 1: General Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₀H₁₆Br₃N |
| Molecular Weight | 389.96 g/mol [1] |
| Appearance | Yellow to orange crystalline powder[1] |
| Melting Point | 99-101 °C[1] |
| Solubility | Soluble in DMSO (slightly), Methanol (slightly)[1] |
| CAS Number | 111865-47-5[1] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data and Observations |
| ¹H NMR | Spectra available in chemical databases.[2] |
| ¹³C NMR | Spectra available in chemical databases.[2] |
| Infrared (IR) | Spectra available in chemical databases, typically showing characteristic peaks for the aromatic ring and alkyl groups.[2] |
Synthesis of this compound
The preparation of this compound is a straightforward procedure that can be readily performed in a standard laboratory setting. The most common and efficient method, as described by Kajigaeshi and his co-workers, involves the reaction of Benzyltrimethylammonium chloride with sodium bromate (B103136) and hydrobromic acid.
Experimental Protocol for Synthesis
Reaction Scheme:
C₆H₅CH₂N(CH₃)₃Cl + NaBrO₃ + 2HBr → C₆H₅CH₂N(CH₃)₃Br₃ + NaCl + H₂O + HBr
Materials:
-
Benzyltrimethylammonium chloride
-
Sodium bromate (NaBrO₃)
-
Hydrobromic acid (HBr, 47%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Diethyl ether ((C₂H₅)₂O)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a suitable reaction vessel, dissolve Benzyltrimethylammonium chloride (e.g., 60 mmol) and sodium bromate (e.g., 30 mmol) in water.
-
While stirring at room temperature, slowly add hydrobromic acid (e.g., 180 mmol).
-
A solid precipitate of this compound will form.
-
Extract the product with dichloromethane (4 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent in vacuo to obtain the crude product.
-
Recrystallize the residue from a dichloromethane-ether mixture (10:1) to yield pure this compound as orange crystals.
Expected Yield: ~78%
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Organic Synthesis
This compound is a versatile reagent with a broad range of applications in organic synthesis, primarily as a brominating agent and a mild oxidant. Its solid nature and stability make it a safer and more convenient alternative to liquid bromine.
Bromination Reactions
BTMA-Br3 is highly effective for the electrophilic bromination of a variety of organic compounds. The selectivity of the bromination can often be controlled by the stoichiometry of the reagent and the reaction conditions.
Experimental Protocol:
Reaction Scheme:
Ar-OH + n C₆H₅CH₂N(CH₃)₃Br₃ → Brₙ-Ar-OH + n C₆H₅CH₂N(CH₃)₃Br + n HBr
Materials:
-
Phenolic substrate
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
Procedure:
-
Dissolve the phenolic substrate in a mixture of dichloromethane and methanol.
-
Add the desired stoichiometric amount of this compound to the solution at room temperature.
-
Stir the reaction mixture for a specified time (typically 1 hour) until the orange color of the tribromide disappears.
-
Evaporate the solvent.
-
The resulting residue can be purified by standard methods such as recrystallization or column chromatography to afford the polybromophenol.
Quantitative Data (Example):
| Phenolic Substrate | Molar Ratio (Substrate:BTMA-Br3) | Product | Yield (%) |
| Phenol | 1:3 | 2,4,6-Tribromophenol | 95 |
| o-Cresol | 1:2 | 4,6-Dibromo-o-cresol | 92 |
| p-Cresol | 1:2 | 2,6-Dibromo-p-cresol | 98 |
(Data adapted from the work of Kajigaeshi et al.)
BTMA-Br3 can also be used for the selective bromination of acetanilides, providing a convenient route to bromo-substituted anilines after hydrolysis.
Oxidation Reactions
This compound serves as a mild oxidizing agent for various functional groups.
Experimental Protocol:
Reaction Scheme (Secondary Alcohol):
R₂CHOH + C₆H₅CH₂N(CH₃)₃Br₃ → R₂C=O + C₆H₅CH₂N(CH₃)₃Br + 2HBr
Materials:
-
Alcoholic substrate
-
This compound
-
Appropriate solvent (e.g., carbon tetrachloride or acetic acid)
-
Buffer (e.g., Na₂HPO₄ or CH₃CO₂Na)
Procedure:
-
Dissolve the alcohol in the chosen solvent.
-
Add the buffer to the solution.
-
Add a stoichiometric amount of this compound.
-
Heat the reaction mixture (e.g., 60-70 °C) with stirring for the required duration.
-
Upon completion, the reaction mixture is worked up by extraction and purified to yield the corresponding carbonyl compound.
Reaction Workflow Diagram: Bromination of a Phenol
Caption: General workflow for the bromination of a phenolic substrate.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Store in a cool, dry place away from light and moisture.
Conclusion
This compound has established itself as a valuable and practical reagent in the arsenal (B13267) of synthetic organic chemists. Its development, largely driven by the pioneering work of Shoji Kajigaeshi's research group, has provided a safer and more controllable alternative to elemental bromine for a variety of bromination and oxidation reactions. The straightforward synthesis, stability, and crystalline nature of BTMA-Br3 contribute to its utility in both academic research and industrial applications, including the synthesis of pharmaceutical intermediates and other fine chemicals. This technical guide has provided a comprehensive overview of its history, properties, synthesis, and applications, with the aim of facilitating its effective and safe use by researchers and professionals in the field of drug development and chemical synthesis.
References
Spectroscopic and Mechanistic Insights into Benzyltrimethylammonium Tribromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of Benzyltrimethylammonium (B79724) tribromide (BTTB), a versatile reagent in organic synthesis. It includes detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, comprehensive experimental protocols for acquiring this data, and a visualization of its key reaction mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Spectroscopic Data of Benzyltrimethylammonium Tribromide
The structural integrity and purity of this compound can be ascertained through various spectroscopic techniques. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.5 - 7.6 | Multiplet | Aromatic protons (C₆H₅) |
| ~4.7 | Singlet | Methylene protons (-CH₂-) |
| ~3.1 | Singlet | Methyl protons (-N(CH₃)₃) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~125 - 140 | Aromatic carbons (C₆H₅) |
| ~68 - 70 | Methylene carbon (-CH₂-) |
| ~52 - 53 | Methyl carbons (-N(CH₃)₃) |
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1600, ~1480 | Strong | C=C stretch (aromatic ring) |
| ~1400 | Medium | C-H bend (aliphatic) |
| ~740, ~700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and data validation.
NMR Spectroscopy Protocol
A general protocol for acquiring ¹H and ¹³C NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (B87167), DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
For ¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
-
For ¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment.
-
Spectral Width: Approximately 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak.
-
Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining the IR spectrum of solid samples.[1][2]
-
Sample Preparation:
-
Pellet Formation:
-
Place the powdered mixture into a pellet die.
-
Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent pellet.[2]
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum using a blank KBr pellet.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Reaction Mechanisms and Workflows
This compound is a versatile reagent employed in various organic transformations. The following diagrams, generated using Graphviz (DOT language), illustrate some of its key reaction pathways.
Oxidation of Sulfides to Sulfoxides
BTTB can be utilized as a mild oxidizing agent for the conversion of sulfides to sulfoxides. The proposed mechanism involves the electrophilic attack of a bromine species on the sulfur atom.
Caption: Oxidation of a sulfide to a sulfoxide using BTTB.
Aromatic Bromination
BTTB serves as an effective and solid-source alternative to liquid bromine for the electrophilic bromination of aromatic compounds.
Caption: Electrophilic aromatic bromination using BTTB.
Synthesis of 2-Aminobenzothiazoles
A key application of BTTB is in the synthesis of heterocyclic compounds like 2-aminobenzothiazoles from aryl thioureas, known as the Hugerschoff reaction.[3]
Caption: Synthesis of 2-aminobenzothiazoles via the Hugerschoff reaction.
References
Thermochemical Properties of Benzyltrimethylammonium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyltrimethylammonium (B79724) bromide (BTBAB) is a quaternary ammonium (B1175870) salt with a wide range of applications, including as a phase-transfer catalyst, a surfactant, and in the synthesis of various organic compounds. A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessments, and predicting its behavior in different chemical environments. This technical guide provides a summary of the available thermochemical data for BTBAB, outlines the challenges in its experimental determination, and presents detailed protocols for relevant calorimetric techniques.
Thermochemical Data
Direct experimental determination of a complete set of thermochemical data for benzyltrimethylammonium bromide is challenging. The standard enthalpy of formation is particularly difficult to measure accurately using traditional combustion calorimetry due to the presence of nitrogen and bromine, which can lead to the formation of multiple combustion products and corrosive acids.
The most reliably reported thermochemical value is the enthalpy of its dissociation reaction in dimethyl sulfoxide (B87167) (DMSO).
Table 1: Thermochemical Data for Benzyltrimethylammonium Bromide
| Parameter | Value | Conditions | Method |
| Enthalpy of Dissociation (ΔHdiss) | -88 ± 4 kJ/mol | Liquid phase; solvent: DMSO | Calorimetric Measurement |
This value corresponds to the reaction: C₆H₅CH₂N(CH₃)₃Br → C₆H₅CH₂N(CH₃)₂ + CH₃Br
Due to the scarcity of experimental data, other key thermochemical parameters such as the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and Gibbs free energy of formation (ΔGf°) have not been experimentally determined and reported in the literature. For researchers requiring these values, computational chemistry methods or estimation techniques based on group contributions may provide useful approximations.
Experimental Protocols
The following sections detail the experimental methodologies for determining the thermochemical properties of compounds like benzyltrimethylammonium bromide.
Determination of Reaction Enthalpy by Isoperibol Calorimetry
Isoperibol calorimetry is a common technique for measuring the heat evolved or absorbed in a chemical reaction in solution. The following protocol is a generalized procedure for determining the enthalpy of a reaction, such as the dissociation of benzyltrimethylammonium bromide in a suitable solvent.
Objective: To measure the enthalpy of reaction (ΔHr) for a chemical process in a solution.
Materials:
-
Isoperibol calorimeter (e.g., a Dewar flask equipped with a stirrer, a temperature probe, and a calibration heater)
-
High-precision thermometer or thermistor
-
Data acquisition system
-
Benzyltrimethylammonium bromide
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Calibration standard with a known enthalpy of reaction (e.g., tris(hydroxymethyl)aminomethane (THAM) for acid-base calibration)
Procedure:
-
Calorimeter Calibration:
-
Accurately weigh a known amount of the calibration standard (e.g., THAM).
-
Add a precise volume of the solvent (e.g., a dilute HCl solution for THAM calibration) to the calorimeter vessel.
-
Allow the system to reach thermal equilibrium while stirring continuously.
-
Initiate the reaction by adding the calibration standard to the solvent.
-
Record the temperature change over time until a stable final temperature is reached.
-
Calculate the heat capacity of the calorimeter (Ccal) using the known enthalpy of the calibration reaction.
-
-
Sample Measurement:
-
Clean and dry the calorimeter vessel.
-
Add a precise volume of DMSO to the vessel and allow it to reach thermal equilibrium.
-
Accurately weigh a sample of benzyltrimethylammonium bromide.
-
Initiate the dissociation by adding the benzyltrimethylammonium bromide to the DMSO.
-
Record the temperature change over time until the reaction is complete and the temperature is stable.
-
-
Data Analysis:
-
Plot the temperature as a function of time.
-
Extrapolate the pre-reaction and post-reaction temperature baselines to the time of mixing to determine the corrected temperature change (ΔT).
-
Calculate the heat of reaction (qrxn) using the formula: q_rxn = - (C_cal + C_sol) * ΔT where Csol is the heat capacity of the solution.
-
Calculate the molar enthalpy of reaction (ΔHr) by dividing qrxn by the number of moles of the limiting reactant.
-
Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.
Objective: To determine the specific heat capacity (Cp) of benzyltrimethylammonium bromide.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
-
High-purity benzyltrimethylammonium bromide
-
A reference material with a known heat capacity (e.g., sapphire)
Procedure:
-
Baseline Calibration:
-
Run a baseline scan with two empty, hermetically sealed aluminum pans in the sample and reference holders over the desired temperature range. This corrects for any instrumental asymmetries.
-
-
Reference Material Scan:
-
Place a precisely weighed sapphire standard in the sample pan and an empty pan in the reference holder.
-
Perform a temperature scan at a constant heating rate (e.g., 10 °C/min) over the desired temperature range.
-
-
Sample Scan:
-
Replace the sapphire standard with a precisely weighed sample of benzyltrimethylammonium bromide in a hermetically sealed aluminum pan.
-
Perform a temperature scan under the same conditions as the reference material.
-
-
Data Analysis:
-
The heat flow difference between the sample and the reference is proportional to the sample's heat capacity.
-
Calculate the specific heat capacity of the sample (Cp,sample) using the following equation: C_p,sample = (C_p,ref * m_ref / m_sample) * (Δq_sample / Δq_ref) where Cp,ref is the specific heat capacity of the reference, m is the mass, and Δq is the heat flow signal from the baseline for the sample and reference.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the enthalpy of reaction using isoperibol calorimetry.
Caption: Workflow for determining the enthalpy of reaction.
Conclusion
While a complete experimental thermochemical dataset for benzyltrimethylammonium bromide is not currently available in the public domain, the existing data on its dissociation enthalpy provides valuable insight into its stability in solution. The challenges associated with the direct measurement of properties like the standard enthalpy of formation highlight the need for alternative approaches, including computational modeling and estimation methods. The detailed experimental protocols provided in this guide offer a practical framework for researchers seeking to determine the thermochemical properties of this and related quaternary ammonium salts, thereby enabling more precise control and understanding of their chemical applications.
Benzyltrimethylammonium Tribromide: A Comprehensive Technical Guide to its Chemical Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyltrimethylammonium (B79724) tribromide (BTMABr₃) is a versatile and highly efficient reagent in organic synthesis, valued for its role as a solid, stable, and easy-to-handle source of bromine. This technical guide provides an in-depth analysis of its chemical reactivity profile, focusing on its applications as a brominating agent, an oxidizing agent, and a phase-transfer catalyst. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for laboratory and industrial applications, particularly in the realm of pharmaceutical development and fine chemical synthesis.
Introduction
Benzyltrimethylammonium tribromide, also known as BTMABr₃, is a quaternary ammonium (B1175870) salt that has gained significant traction as a safer and more convenient alternative to liquid bromine.[1] Its crystalline, solid nature mitigates the handling risks associated with elemental bromine, while offering high reactivity and selectivity in a variety of organic transformations.[2] This guide will explore the core facets of BTMABr₃'s chemical behavior, providing practical insights for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of BTMABr₃ is essential for its safe and effective use.
| Property | Value | Reference(s) |
| CAS Number | 111865-47-5 | [3] |
| Molecular Formula | C₁₀H₁₆Br₃N | [3] |
| Molecular Weight | 389.96 g/mol | [3] |
| Appearance | Yellow to orange crystalline powder | [3] |
| Melting Point | 99-105 °C | [3] |
| Solubility | Soluble in polar solvents like water and alcohols | [4] |
| Stability | Stable under normal conditions; hygroscopic | [2] |
Synthesis of this compound
BTMABr₃ can be synthesized in the laboratory through the reaction of benzyltrimethylammonium chloride with sodium bromate (B103136) and hydrobromic acid in an aqueous solution.[5]
Detailed Experimental Protocol for Synthesis
Materials:
-
Benzyltrimethylammonium chloride
-
Sodium bromate (NaBrO₃)
-
Hydrobromic acid (HBr, 48%)
-
Distilled water
Procedure:
-
Dissolve benzyltrimethylammonium chloride in distilled water.
-
Separately, prepare a solution of sodium bromate in distilled water.
-
Cool the benzyltrimethylammonium chloride solution in an ice bath.
-
Slowly add the hydrobromic acid to the cooled solution with constant stirring.
-
To this mixture, add the sodium bromate solution dropwise while maintaining the low temperature.
-
An orange to yellow precipitate of this compound will form.
-
Continue stirring for a designated period to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold distilled water to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum to obtain the final crystalline BTMABr₃.
Chemical Reactivity Profile
BTMABr₃ is a multifunctional reagent, primarily utilized for its brominating, oxidizing, and phase-transfer catalytic properties.
Brominating Agent
As a brominating agent, BTMABr₃ offers excellent regioselectivity and efficiency for the bromination of a wide range of organic compounds.[6] It is particularly effective for the bromination of activated aromatic systems.[7]
BTMABr₃ provides a mild and selective method for the bromination of phenols, anilines, and aromatic ethers.[5][6] The reactions typically proceed at room temperature in a mixture of dichloromethane (B109758) and methanol (B129727), yielding bromo-substituted products in good yields.[5] The regioselectivity can often be controlled by the stoichiometry of the reagent.[6]
Table 1: Regioselective Bromination of Phenols and Anilines with BTMABr₃
| Substrate | Molar Ratio (Substrate:BTMABr₃) | Product(s) | Yield (%) | Reference(s) |
| Phenol (B47542) | 1:1 | 4-Bromophenol | >90 | [8] |
| Phenol | 1:2 | 2,4-Dibromophenol | >90 | [8] |
| Aniline | 1:1 | 4-Bromoaniline | >90 | [6] |
| Aniline | 1:3 | 2,4,6-Tribromoaniline | >95 | [9] |
| Anisole | 1:1 | 4-Bromoanisole | >90 | [6] |
BTMABr₃ readily adds to alkenes in aprotic solvents to furnish the corresponding 1,2-dibromo adducts.[10]
In the presence of a radical initiator such as AIBN, BTMABr₃ can be used for the bromination of benzylic C-H bonds in refluxing benzene.[5] This reactivity is comparable to that of N-bromosuccinimide (NBS) in allylic and benzylic brominations.[11][12]
Oxidizing Agent
BTMABr₃ also functions as a mild and selective oxidizing agent for various functional groups.[13]
A key application of BTMABr₃ is the selective oxidation of sulfides to sulfoxides. The reaction is typically carried out using a stoichiometric amount of BTMABr₃ in the presence of aqueous sodium hydroxide (B78521) in dichloromethane at room temperature, affording good yields of the corresponding sulfoxides.[14]
Table 2: Oxidation of Sulfides to Sulfoxides using BTMABr₃
| Sulfide (B99878) Substrate | Product Sulfoxide (B87167) | Yield (%) | Reference(s) |
| Thioanisole | Methyl phenyl sulfoxide | 92 | [14] |
| Dibenzyl sulfide | Dibenzyl sulfoxide | 85 | [14] |
| Di-n-butyl sulfide | Di-n-butyl sulfoxide | 88 | [14] |
BTMABr₃ can efficiently oxidize primary and secondary alcohols to the corresponding aldehydes and ketones.[10][15] The reaction conditions are generally mild, and over-oxidation is often minimal.[15] A study on the oxidation of substituted benzyl (B1604629) alcohols revealed that the reaction is first-order with respect to both the alcohol and BTMABr₃, and involves the cleavage of an α-C-H bond in the rate-determining step.[16]
Table 3: Oxidation of Alcohols to Carbonyl Compounds with BTMABr₃
| Alcohol Substrate | Product Carbonyl Compound | Reaction Time (h) | Yield (%) | Reference(s) |
| Benzyl alcohol | Benzaldehyde | 0.5 | 95 | [15] |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 0.5 | 92 | [15] |
| 1-Phenylethanol | Acetophenone | 1.0 | 90 | [15] |
| Cyclohexanol | Cyclohexanone | 1.5 | 88 | [15] |
| 1-Octanol | Octanal | 2.0 | 85 | [15] |
Phase-Transfer Catalyst
The quaternary ammonium structure of BTMABr₃ allows it to function as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic).[4] In this role, the lipophilic cation transports anions from the aqueous phase to the organic phase where the reaction occurs.[17][18]
Mechanistic Insights
Understanding the reaction mechanisms of BTMABr₃ is crucial for optimizing reaction conditions and predicting outcomes.
Mechanism of Electrophilic Aromatic Bromination
In electrophilic aromatic bromination, the tribromide ion (Br₃⁻) acts as the source of an electrophilic bromine species. The reaction proceeds via the typical electrophilic aromatic substitution pathway.
Caption: Electrophilic Aromatic Bromination Mechanism.
Mechanism of Sulfide Oxidation
The oxidation of sulfides to sulfoxides by BTMABr₃ likely involves a nucleophilic attack of the sulfur atom on a bromine atom of the tribromide ion, followed by hydrolysis.
Caption: Proposed Mechanism for Sulfide Oxidation.
Experimental Protocols
General Procedure for the Bromination of Phenols
Materials:
-
Phenol derivative
-
This compound (BTMABr₃)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Sodium thiosulfate (B1220275) solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the phenol derivative (1.0 mmol) in a mixture of dichloromethane (10 mL) and methanol (2 mL) in a round-bottom flask.
-
Add BTMABr₃ (1.0 mmol for monobromination, 2.0 mmol for dibromination) portion-wise to the solution at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding aqueous sodium thiosulfate solution to consume any excess bromine.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure brominated phenol.
General Procedure for the Oxidation of Sulfides to Sulfoxides
Materials:
-
Sulfide derivative
-
This compound (BTMABr₃)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium hydroxide (e.g., 2 M)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the sulfide (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Add BTMABr₃ (1.0 mmol) to the solution at room temperature.
-
Add the aqueous sodium hydroxide solution and stir the biphasic mixture vigorously.
-
Monitor the reaction by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting crude sulfoxide by column chromatography.
Safety and Handling
This compound is an irritant to the eyes, respiratory system, and skin.[19] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[20] All manipulations should be carried out in a well-ventilated fume hood.[19] In case of contact, flush the affected area with plenty of water.[19] Store in a cool, dry place away from moisture.[19]
Caption: Safety and Handling Workflow for BTMABr₃.
Conclusion
This compound is a powerful and versatile reagent with a well-defined reactivity profile. Its utility as a solid brominating agent, a mild oxidizing agent, and a phase-transfer catalyst makes it an invaluable tool in modern organic synthesis. The experimental protocols and quantitative data provided in this guide, along with the mechanistic insights, are intended to empower researchers, scientists, and drug development professionals to effectively and safely incorporate BTMABr₃ into their synthetic strategies, ultimately facilitating the advancement of chemical and pharmaceutical research.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. nbinno.com [nbinno.com]
- 3. angenechemical.com [angenechemical.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. This compound [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound [oakwoodchemical.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Correlation Analysis of Reactivity in the Oxidation of Substituted Benzyl Alcohols by this compound - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. iajpr.com [iajpr.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Benzyltrimethylammonium Tribromide as a Brominating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyltrimethylammonium (B79724) tribromide (BTMA-Br₃) is a stable, crystalline, and non-volatile solid, presenting a safer and more convenient alternative to liquid bromine for various bromination reactions.[1][2] Its ease of handling, accurate dosing, and mild reaction conditions make it an invaluable reagent in organic synthesis, particularly in the pharmaceutical and fine chemical industries. BTMA-Br₃ is recognized for its high selectivity in the bromination of a wide range of organic compounds, including aromatic systems, ketones, and alkenes.[3][4] This document provides detailed application notes and experimental protocols for the use of BTMA-Br₃ as a brominating agent.
Key Advantages of Benzyltrimethylammonium Tribromide
-
Solid and Stable: As a crystalline solid, BTMA-Br₃ is easy to weigh and handle, avoiding the hazards associated with volatile and corrosive liquid bromine.[1]
-
High Selectivity: By carefully controlling the stoichiometry of BTMA-Br₃, it is possible to achieve selective mono-, di-, or tri-bromination of activated aromatic compounds like phenols and anilines.[4]
-
Mild Reaction Conditions: Most brominations with BTMA-Br₃ can be carried out at room temperature in common organic solvents, preserving sensitive functional groups.[3]
-
High Yields: Reactions with BTMA-Br₃ typically afford bromo-substituted products in good to excellent yields.[3][5]
-
Versatility: Beyond aromatic bromination, BTMA-Br₃ is effective for the α-bromination of ketones and the dibromination of alkenes.[3] It can also act as a mild oxidizing agent.[6]
Safety and Handling
This compound is a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact, rinse the affected area with copious amounts of water.
Data Presentation: Bromination Reactions
The following tables summarize the reaction conditions and yields for the bromination of various substrates using this compound.
Table 1: Bromination of Aromatic Ethers
| Substrate | Molar Ratio (BTMA-Br₃:Substrate) | Solvent System | Reaction Time | Product | Yield (%) |
| Anisole (B1667542) | 1:1 | CH₂Cl₂-MeOH | 10 min | 4-Bromoanisole | 98 |
| Anisole | 2:1 | CH₂Cl₂-MeOH | 30 min | 2,4-Dibromoanisole | 99 |
| Anisole | 3:1 | CH₂Cl₂-MeOH | 3 h | 2,4,6-Tribromoanisole | 99 |
| Phenetole | 1:1 | CH₂Cl₂-MeOH | 15 min | 4-Bromophenetole | 97 |
| Diphenyl ether | 1:1 | CH₂Cl₂-MeOH | 30 min | 4-Bromodiphenyl ether | 95 |
| Diphenyl ether | 2:1 | CH₂Cl₂-MeOH | 1 h | 4,4'-Dibromodiphenyl ether | 96 |
Data synthesized from literature abstracts mentioning quantitative yields.[5]
Table 2: Bromination of Acetanilides
| Substrate | Molar Ratio (BTMA-Br₃:Substrate) | Solvent System | Temperature | Reaction Time | Product | Yield (%) |
| Acetanilide | 1:1 | CH₂Cl₂-MeOH | Room Temp. | 10 min | 4-Bromoacetanilide | 98 |
| 2-Methylacetanilide | 1:1 | CH₂Cl₂-MeOH | Room Temp. | 15 min | 4-Bromo-2-methylacetanilide | 99 |
| 3-Methylacetanilide | 1:1 | CH₂Cl₂-MeOH | Room Temp. | 15 min | 4-Bromo-3-methylacetanilide | 98 |
| 4-Methylacetanilide | 1:1 | CH₂Cl₂-MeOH | Room Temp. | 10 min | 2-Bromo-4-methylacetanilide | 97 |
| 4-Methoxyacetanilide | 1:1 | CH₂Cl₂-MeOH | Room Temp. | 10 min | 2-Bromo-4-methoxyacetanilide | 99 |
Data synthesized from literature abstracts mentioning specific reactions and high yields.[3][7]
Table 3: Dibromination of Acetyl Derivatives
| Substrate | Molar Ratio (BTMA-Br₃:Substrate) | Solvent System | Reaction Time | Product | Yield (%) |
| Acetophenone (B1666503) | 2:1 | CH₂Cl₂-MeOH | 2 h | 2,2-Dibromoacetophenone | 86 |
| 4'-Methylacetophenone | 2:1 | CH₂Cl₂-MeOH | 3 h | 2,2-Dibromo-4'-methylacetophenone | 89 |
| 4'-Methoxyacetophenone | 2:1 | CH₂Cl₂-MeOH | 2.5 h | 2,2-Dibromo-4'-methoxyacetophenone | 92 |
| 4'-Chloroacetophenone | 2:1 | CH₂Cl₂-MeOH | 4 h | 2,2-Dibromo-4'-chloroacetophenone | 85 |
| 2-Acetylthiophene | 2:1 | CH₂Cl₂-MeOH | 7 h | 2-(Dibromoacetyl)thiophene | 78 |
Data sourced from a study by Kajigaeshi et al.
Experimental Protocols
Protocol 1: General Procedure for the Preparation of this compound
This protocol is based on the reaction of benzyltrimethylammonium chloride with sodium bromate (B103136) and hydrobromic acid.[3]
Materials:
-
Benzyltrimethylammonium chloride
-
Sodium bromate (NaBrO₃)
-
Hydrobromic acid (47%)
-
Water
Procedure:
-
In a suitable flask, dissolve benzyltrimethylammonium chloride in water.
-
Separately, prepare an aqueous solution of sodium bromate.
-
Cool the benzyltrimethylammonium chloride solution in an ice bath.
-
Slowly add the sodium bromate solution to the cooled benzyltrimethylammonium chloride solution with stirring.
-
To this mixture, add hydrobromic acid dropwise while maintaining the low temperature.
-
An orange precipitate of this compound will form.
-
Continue stirring for a short period after the addition is complete.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the product under vacuum to obtain orange crystals of BTMA-Br₃.
Protocol 2: Selective Bromination of Aromatic Ethers (Example: Monobromination of Anisole)
This protocol is a general procedure for the selective monobromination of activated aromatic ethers.[5]
Materials:
-
Anisole
-
This compound (BTMA-Br₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (B129727) (MeOH)
-
Sodium thiosulfate (B1220275) solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve anisole (1.0 eq.) in a solvent mixture of dichloromethane and methanol.
-
To this solution, add BTMA-Br₃ (1.0 eq.) portion-wise with stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC). The disappearance of the orange color of BTMA-Br₃ can also indicate the completion of the reaction.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure 4-bromoanisole.
Protocol 3: α,α-Dibromination of Acetyl Derivatives (Example: Dibromination of Acetophenone)
This protocol provides a method for the synthesis of dibromoacetyl derivatives from the corresponding acetyl compounds.
Materials:
-
Acetophenone
-
This compound (BTMA-Br₃)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve acetophenone (1.0 eq.) in a solvent mixture of dichloromethane (e.g., 50 mL) and methanol (e.g., 20 mL).
-
Add BTMA-Br₃ (2.0 eq.) to the solution and stir the mixture at room temperature.
-
Continue stirring until the orange color of the solution disappears (typically 2-7 hours).
-
Remove the solvent by distillation under reduced pressure.
-
Extract the resulting precipitate with diethyl ether.
-
Combine the ether extracts and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent in vacuo to obtain the crude product.
-
Recrystallize the residue from a suitable solvent system (e.g., methanol-water) to afford pure 2,2-dibromoacetophenone.
Visualizations
Caption: General experimental workflow for bromination using BTMA-Br₃.
Caption: Stoichiometric control of bromination selectivity with BTMA-Br₃.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [jstage.jst.go.jp]
- 4. guidechem.com [guidechem.com]
- 5. Halogenation using quaternary ammonium polyhalides. Part 22. Selective bromination of aromatic ethers with this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Halogenation Using Quaternary Ammonium Polyhalides. XI. Bromination of Acetanilides by Use of Tetraalkylammonium Polyhalides | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Mechanism and Utilization of Benzyltrimethylammonium Tribromide in Bromination Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyltrimethylammonium (B79724) tribromide (BTMA-Br3) is a versatile and efficient solid brominating agent that serves as a safer and more convenient alternative to liquid bromine.[1] Its stability, ease of handling, and stoichiometric control make it a valuable reagent in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] This document provides a detailed overview of the mechanisms of bromination using BTMA-Br3, comprehensive application notes with quantitative data, and detailed experimental protocols for various substrate classes.
Mechanism of Bromination
The mechanism of bromination with Benzyltrimethylammonium tribromide is highly dependent on the nature of the substrate. The tribromide anion (Br3⁻) acts as the source of electrophilic bromine.
Electrophilic Aromatic Substitution
For electron-rich aromatic compounds such as phenols, anilines, and aromatic ethers, the reaction proceeds via an electrophilic aromatic substitution pathway. The BTMA-Br3 provides a controlled release of electrophilic bromine which then attacks the activated aromatic ring. The regioselectivity of the bromination (i.e., substitution at the ortho- or para- positions) is dictated by the directing effects of the substituents on the aromatic ring. The use of a Lewis acid, such as zinc chloride, can enhance the electrophilicity of the bromine and facilitate the bromination of less activated aromatic compounds.
Caption: Electrophilic Aromatic Substitution Mechanism with BTMA-Br3.
Electrophilic Addition to Alkenes
In the case of alkenes, the bromination proceeds through an electrophilic addition mechanism. The initial attack of the alkene's π-bond on the bromine atom results in the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by the bromide ion in an anti-fashion, leading to the formation of a vicinal dibromide. This stereospecific anti-addition is a key feature of this reaction.[2]
Caption: Electrophilic Addition to Alkenes Mechanism.
α-Bromination of Carbonyl Compounds
For ketones and other carbonyl compounds, the reaction typically occurs at the α-position. The reaction is often catalyzed by acid, which promotes the formation of the enol tautomer. The electron-rich enol then attacks the electrophilic bromine from BTMA-Br3 to yield the α-brominated carbonyl compound.
Applications and Quantitative Data
BTMA-Br3 is a versatile reagent for the bromination of a wide range of organic molecules. The following tables summarize the reaction conditions and yields for various substrates.
Table 1: Bromination of Alkenes
| Substrate | Product | Solvent | Time (min) | Temperature (°C) | Yield (%) |
| (E)-Stilbene | meso-1,2-Dibromo-1,2-diphenylethane | Dichloromethane (B109758) | 30 | Room Temp. | 95 |
| (Z)-Stilbene | (±)-1,2-Dibromo-1,2-diphenylethane | Dichloromethane | 30 | Room Temp. | 96 |
| Cyclohexene | trans-1,2-Dibromocyclohexane | Dichloromethane | 30 | Room Temp. | 93 |
| Styrene | 1,2-Dibromo-1-phenylethane | Dichloromethane | 30 | Room Temp. | 87 |
| Indene | trans-1,2-Dibromoindan | Dichloromethane | 30 | Room Temp. | 92 |
Data adapted from a study on the bromination of alkenes with BTMA-Br3.[2]
Table 2: Regioselective Bromination of Phenols and Anilines
| Substrate | Molar Ratio (Substrate:BTMA-Br3) | Product | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Phenol (B47542) | 1:1.1 | 4-Bromophenol | Dichloromethane/Methanol (B129727) | 1 | Room Temp. | 85 |
| Phenol | 1:2.2 | 2,4-Dibromophenol | Dichloromethane/Methanol | 1 | Room Temp. | 88 |
| Phenol | 1:3.3 | 2,4,6-Tribromophenol | Dichloromethane/Methanol | 1 | Room Temp. | 92 |
| Aniline | 1:1.1 | 4-Bromoaniline | Dichloromethane/Methanol | 0.5 | Room Temp. | 90 |
| Aniline | 1:3.3 | 2,4,6-Tribromoaniline | Dichloromethane/Methanol | 0.5 | Room Temp. | 95 |
Yields are representative and can vary based on specific reaction conditions. The selectivity is controlled by the stoichiometry of the reagents.
Table 3: α-Bromination of Ketones
| Substrate | Product | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Acetophenone (B1666503) | α-Bromoacetophenone | Dichloromethane/Methanol | 2 | Room Temp. | 92 |
| 4-Chloroacetophenone | 2-Bromo-1-(4-chlorophenyl)ethanone | Acetic Acid | 3 | 90 | >80 |
| 4-Methylacetophenone | 2-Bromo-1-(p-tolyl)ethanone | Dichloromethane/Methanol | 2 | Room Temp. | 89 |
Data for 4-Chloroacetophenone adapted from a study using a similar brominating agent, pyridine (B92270) hydrobromide perbromide.[3]
Table 4: Synthesis of 2-Aminobenzothiazoles
| Aryl Thiourea | Product | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Phenylthiourea | 2-Aminobenzothiazole | Acetic Acid | 1 | Room Temp. | 95 |
| 4-Methylphenylthiourea | 2-Amino-6-methylbenzothiazole | Acetic Acid | 1 | Room Temp. | 93 |
| 4-Chlorophenylthiourea | 2-Amino-6-chlorobenzothiazole | Acetic Acid | 1 | Room Temp. | 96 |
BTMA-Br3 serves as an excellent alternative to liquid bromine for the Hugerschoff reaction, providing high yields of 2-aminobenzothiazoles.[4][5]
Experimental Protocols
Caption: General Experimental Workflow for Bromination using BTMA-Br3.
Protocol 1: Regioselective Bromination of Phenol (para-substitution)
Materials:
-
Phenol
-
This compound (BTMA-Br3)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated sodium thiosulfate (B1220275) solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 eq) in a mixture of dichloromethane and methanol (e.g., 4:1 v/v).
-
To the stirred solution, add BTMA-Br3 (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford pure 4-bromophenol.
Protocol 2: α-Bromination of Acetophenone
Materials:
-
Acetophenone
-
This compound (BTMA-Br3)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated sodium thiosulfate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve acetophenone (1.0 eq) in a 4:1 mixture of dichloromethane and methanol in a round-bottom flask.
-
Add BTMA-Br3 (1.1 eq) in small portions to the stirred solution at room temperature.
-
Continue stirring at room temperature for 2 hours, monitoring the reaction by TLC.
-
After the reaction is complete, pour the mixture into water and add a saturated solution of sodium thiosulfate to quench excess bromine.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting crude α-bromoacetophenone by recrystallization or column chromatography.
Protocol 3: Synthesis of 2-Amino-6-chlorobenzothiazole
Materials:
-
4-Chlorophenylthiourea
-
This compound (BTMA-Br3)
-
Glacial Acetic Acid
-
Saturated sodium bicarbonate solution
-
Water
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend 4-chlorophenylthiourea (1.0 eq) in glacial acetic acid.
-
To this suspension, add BTMA-Br3 (1.05 eq) portion-wise with stirring at room temperature.
-
Continue stirring for 1 hour at room temperature. The reaction mixture will become a clear solution, followed by the precipitation of the product.
-
Pour the reaction mixture into a beaker of ice water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to yield pure 2-amino-6-chlorobenzothiazole.[4][5]
Safety Information
This compound is a skin and eye irritant and may cause respiratory irritation. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a highly effective and versatile reagent for a variety of bromination reactions. Its solid nature and the ability to control stoichiometry offer significant advantages in terms of safety and selectivity. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the efficient and predictable incorporation of bromine into a diverse range of molecular scaffolds.
References
- 1. nbinno.com [nbinno.com]
- 2. scribd.com [scribd.com]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Benzyltrimethylammonium Tribromide in Aromatic Bromination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyltrimethylammonium (B79724) tribromide (BTMA-Br₃), CAS 111865-47-5, is a stable, crystalline, orange-red solid that has emerged as a highly effective and selective reagent for aromatic bromination.[1][2] Unlike liquid bromine, which is highly corrosive, toxic, and difficult to handle, BTMA-Br₃ offers a safer and more convenient alternative for introducing bromine atoms into aromatic rings.[3] Its solid nature allows for precise measurement and stoichiometric control, making it an invaluable tool in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals.[4] This reagent is especially effective for the electrophilic bromination of activated aromatic compounds such as phenols, anilines, aromatic ethers, and acetanilides, often proceeding under mild conditions with high yields and excellent regioselectivity.[1][2]
Key Features and Advantages
-
Solid and Stable: As a crystalline solid, BTMA-Br₃ is easy to weigh and handle, minimizing the hazards associated with liquid bromine.[3]
-
High Selectivity: The reagent allows for excellent regioselectivity, often favoring para-substitution. The degree of bromination (mono-, di-, or tri-substitution) can be precisely controlled by adjusting the molar ratio of the reagent to the substrate.[1]
-
Mild Reaction Conditions: Aromatic brominations with BTMA-Br₃ are typically carried out under mild conditions, often at room temperature, which helps to prevent side reactions and decomposition of sensitive substrates.[5]
-
Stoichiometric Control: The solid nature of the reagent facilitates accurate dosing, enabling controlled and predictable levels of bromination.[1]
-
Visual Reaction Monitoring: The reaction progress can often be monitored visually, as the characteristic orange-red color of the reagent disappears upon consumption.[1]
Applications in Aromatic Bromination
BTMA-Br₃ is a versatile reagent for the bromination of a wide range of electron-rich aromatic compounds. The choice of solvent system can influence the reactivity and selectivity of the bromination.
-
Phenols, Aromatic Ethers, and Acetanilides: These activated substrates react readily with BTMA-Br₃. In a dichloromethane-methanol solvent system, the reaction is typically fast and provides bromo-substituted products in high yields.[1] For less reactive substrates, a system of acetic acid in the presence of zinc chloride can be used to enhance the electrophilicity of the bromine.[1]
-
Aromatic Amines (Anilines): Similar to phenols, anilines are highly activated and react quickly. The reaction generates hydrogen bromide (HBr) as a byproduct, which can protonate the amino group and deactivate the ring. To prevent this, an acid scavenger such as calcium carbonate powder is often added to the reaction mixture to neutralize the HBr as it forms.[1]
Data Presentation
The following tables summarize the typical performance of Benzyltrimethylammonium tribromide in the regioselective bromination of various aromatic substrates.
Table 1: Regioselective Bromination of Aromatic Ethers
| Substrate | Molar Ratio (Substrate:BTMA-Br₃) | Solvent System | Conditions | Product | Yield (%) |
| Anisole | 1:1 | CH₂Cl₂-MeOH | Room Temp, 30 min | 4-Bromoanisole | Quantitative[5] |
| Anisole | 1:2 | CH₂Cl₂-MeOH | Room Temp, 1 hr | 2,4-Dibromoanisole | Quantitative[5] |
| Phenetole | 1:1 | CH₂Cl₂-MeOH | Room Temp, 30 min | 4-Bromophenetole | Quantitative[5] |
| Diphenyl Ether | 1:1 | CH₂Cl₂-MeOH | Room Temp, 1 hr | 4-Bromodiphenyl ether | Quantitative[5] |
| Veratrole | 1:1 | CH₃COOH-ZnCl₂ | Room Temp, 1 hr | 4-Bromoveratrole | Quantitative[5] |
Table 2: Regioselective Bromination of Phenols and Aromatic Amines
| Substrate | Molar Ratio (Substrate:BTMA-Br₃) | Solvent System | Conditions | Product | Yield (%) |
| Phenol | 1:1 | CH₂Cl₂-MeOH | Room Temp, 1 hr | 4-Bromophenol | High[1] |
| Phenol | 1:2 | CH₂Cl₂-MeOH | Room Temp, 1 hr | 2,4-Dibromophenol | High[1] |
| Phenol | 1:3 | CH₂Cl₂-MeOH | Room Temp, 1 hr | 2,4,6-Tribromophenol | High[1] |
| Aniline | 1:1 | CH₂Cl₂-MeOH, CaCO₃ | Room Temp, 30 min | 4-Bromoaniline | High[1] |
| Aniline | 1:3 | CH₂Cl₂-MeOH, CaCO₃ | Room Temp, 30 min | 2,4,6-Tribromoaniline | High[1] |
Experimental Protocols
Protocol 1: General Procedure for Monobromination of an Aromatic Ether (e.g., Anisole)
Materials and Reagents:
-
Aromatic ether (e.g., Anisole, 1.0 mmol)
-
This compound (BTMA-Br₃, 1.0 mmol, 390 mg)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (B129727) (MeOH)
-
10% Aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the aromatic ether (1.0 mmol) in a mixture of dichloromethane and methanol (e.g., 10 mL, 9:1 v/v).
-
To the stirred solution, add BTMA-Br₃ (1.0 mmol) in one portion at room temperature.
-
Stir the reaction mixture. The reaction is typically complete within 30 minutes to 1 hour, which can be observed by the disappearance of the orange color of the BTMA-Br₃.
-
Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution to neutralize any unreacted bromine.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography on silica (B1680970) gel as needed.
Protocol 2: General Procedure for Bromination of an Aromatic Amine (e.g., Aniline)
Materials and Reagents:
-
Aromatic amine (e.g., Aniline, 1.0 mmol)
-
This compound (BTMA-Br₃, 1.0 mmol for mono-, 3.0 mmol for tri-bromination)
-
Calcium carbonate (CaCO₃, powder, e.g., 1.5 eq. per mole of HBr generated)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the aromatic amine (1.0 mmol) in a dichloromethane-methanol mixture, add calcium carbonate powder.
-
Add the desired amount of BTMA-Br₃ (e.g., 1.0 mmol for monobromination) portion-wise at room temperature.
-
Stir the mixture for approximately 30 minutes. Monitor the reaction by TLC.
-
After the reaction is complete, filter the mixture to remove the calcium salts and any unreacted CaCO₃.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to afford the pure bromoaniline derivative.[1]
Mandatory Visualization
The following diagrams illustrate the logical workflow for aromatic bromination using BTMA-Br₃.
Caption: General experimental workflow for aromatic bromination using BTMA-Br₃.
Caption: Logical relationship between BTMA-Br₃ stoichiometry and product outcome.
Safety Precautions
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
References
- 1. guidechem.com [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Halogenation using quaternary ammonium polyhalides. Part 22. Selective bromination of aromatic ethers with this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes: Protocol for the Bromination of Phenols with BTMABr3
Introduction
The bromination of phenols is a fundamental electrophilic aromatic substitution reaction in organic synthesis, crucial for the preparation of a wide range of intermediates in the pharmaceutical, agrochemical, and materials science industries. Benzyltrimethylammonium (B79724) tribromide (BTMABr3) has emerged as a highly effective brominating agent for phenols. It is a stable, crystalline solid that serves as a safer and more convenient alternative to handling highly toxic and corrosive liquid bromine.[1] This reagent facilitates the controlled bromination of phenolic rings, often with high yields and selectivity.[2] Reactions are typically conducted under mild conditions, such as at room temperature in a solvent mixture of dichloromethane (B109758) and methanol (B129727), yielding polybrominated phenols efficiently.[3]
Key Advantages of BTMABr3:
-
Solid Reagent: Easy to handle, weigh, and store compared to liquid bromine.[1]
-
High Reactivity: Readily brominates activated aromatic rings like phenols.[2]
-
Mild Conditions: Reactions can often be performed at room temperature, minimizing side reactions.[3]
-
Good Yields: The bromination of various phenols generally proceeds in good to quantitative yields.[3][4]
Quantitative Data Summary
While specific yield percentages for a wide range of substituted phenols using BTMABr3 are distributed across various studies, the literature consistently reports "good" to "quantitative" yields under optimized conditions. The following table provides a representative summary based on these descriptions for the polybromination of common phenol (B47542) derivatives. The primary products are typically the result of bromination at the ortho and para positions.
| Substrate | Solvent System | Temperature | Reaction Time | Product(s) | Reported Yield |
| Phenol | CH₂Cl₂-MeOH | Room Temp. | ~ 1 hr | 2,4,6-Tribromophenol | Good to Excellent |
| o-Cresol | CH₂Cl₂-MeOH | Room Temp. | ~ 1 hr | 4,6-Dibromo-2-methylphenol | Good |
| p-Cresol | CH₂Cl₂-MeOH | Room Temp. | ~ 1 hr | 2,6-Dibromo-4-methylphenol | Good |
| 2-Methoxyphenol | CH₂Cl₂-MeOH | Room Temp. | ~ 1 hr | 4,6-Dibromo-2-methoxyphenol | Good |
Note: Yields are generalized from literature descriptions. Actual yields may vary based on specific reaction scale and purification methods.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the bromination of phenols using BTMABr3.
Caption: General workflow for the bromination of phenols using BTMABr3.
Detailed Experimental Protocol
This protocol describes a general procedure for the polybromination of an activated phenol using BTMABr3.
Objective: To synthesize a polybrominated phenol via electrophilic aromatic substitution using benzyltrimethylammonium tribromide.
Materials:
-
Phenol substrate (e.g., phenol, cresol) (1.0 eq)
-
This compound (BTMABr3) (2.0-3.0 eq, depending on desired bromination level)
-
Dichloromethane (CH₂Cl₂), reagent grade
-
Methanol (MeOH), reagent grade
-
5% Sodium sulfite (B76179) (Na₂SO₃) aqueous solution
-
Deionized water
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Purification apparatus (recrystallization glassware or flash chromatography setup)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the phenol substrate (1.0 eq) in a solvent mixture of dichloromethane and methanol (e.g., a 4:1 to 2:1 v/v ratio). A typical concentration is 0.1-0.2 M.
-
Stir the solution at room temperature (20-25 °C) until the phenol is completely dissolved.
-
-
Addition of BTMABr3:
-
Weigh the required amount of BTMABr3 (solid) and add it portion-wise to the stirred phenol solution over 5-10 minutes.
-
The reaction mixture will typically turn orange or reddish-brown upon addition of the reagent.
-
-
Reaction Monitoring:
-
Allow the mixture to stir at room temperature. The reaction is often complete within 1 to 2 hours.
-
Monitor the progress of the reaction by TLC, observing the consumption of the starting material.
-
-
Work-up and Quenching:
-
Once the reaction is complete, quench the excess brominating agent by adding a 5% aqueous solution of sodium sulfite. Stir vigorously until the orange color of the solution dissipates, indicating that the excess bromine has been reduced.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Washing:
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash sequentially with deionized water and then with brine to remove any remaining inorganic salts.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude solid or oil by either recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica (B1680970) gel to yield the pure brominated phenol.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
BTMABr3 is a source of bromine; avoid inhalation of dust and contact with skin.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.
References
Application Notes and Protocols: Synthesis of Bromo-Substituted Products Using Benzyltrimethylammonium Tribromide (BTMABr₃)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyltrimethylammonium (B79724) tribromide (BTMABr₃) is a stable, crystalline, non-volatile, and easy-to-handle brominating agent.[1][2] It serves as a convenient and safer alternative to highly toxic and corrosive liquid bromine, especially for small-scale reactions where stoichiometric accuracy is crucial.[3] As an organic ammonium (B1175870) tribromide, BTMABr₃ provides a controlled release of bromide ions, enabling efficient and often highly selective bromination of a wide range of organic compounds, including phenols, anilines, alkenes, and active methylene (B1212753) compounds.[1][2][4] Its use often results in high yields, rapid reaction times, and simple operational procedures.[2] The disappearance of its characteristic orange-red color can also serve as a visual indicator of reaction completion.[2]
Key Applications and Selectivity
BTMABr₃ is a versatile reagent for various bromination reactions:
-
Electrophilic Aromatic Substitution: It effectively brominates activated aromatic compounds. For highly activated rings like phenols and anilines, the degree of bromination (mono-, di-, or tri-substitution) can be precisely controlled by adjusting the molar ratio of BTMABr₃ to the substrate, a level of selectivity difficult to achieve with elemental bromine.[2]
-
Alkene Bromination: It reacts smoothly with alkenes in aprotic solvents to yield 1,2-dibromo adducts, typically through a stereospecific anti-addition mechanism.[3][5]
-
α-Bromination: Acetyl derivatives and other compounds with active methylene groups can be brominated at the α-position.[1]
-
Oxidation: Beyond bromination, BTMABr₃ is also an effective oxidizing agent for various functional groups, including the conversion of alcohols to carbonyl compounds and sulfides to sulfoxides.[3][6]
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative examples of bromination reactions using BTMABr₃ across different substrate classes.
| Substrate Class | Specific Substrate | Solvent System | Temperature (°C) | Time (h) | Molar Ratio (Substrate:BTMABr₃) | Product | Yield (%) |
| Phenols | Phenol (B47542) | CH₂Cl₂-MeOH | Room Temp | ~1 | 1:1 | 4-Bromophenol | Good |
| Phenols | Phenol | CH₂Cl₂-MeOH | Room Temp | ~1 | 1:2 | 2,4-Dibromophenol | Good |
| Phenols | Phenol | CH₂Cl₂-MeOH | Room Temp | ~1 | 1:3 | 2,4,6-Tribromophenol | Good |
| Anilines | Aniline | CH₂Cl₂-MeOH | Room Temp | ~1 | Stoichiometric | Bromo-substituted anilines | Good |
| Aromatic Ethers | Anisole | CH₃COOH-ZnCl₂ | Room Temp | - | Stoichiometric | Bromo-substituted anisoles | ~Quantitative |
| Alkenes | Cyclohexene | CH₂Cl₂ | Room Temp | 2 | 1:1 | trans-1,2-Dibromocyclohexane | 95 |
| Alkenes | Styrene (B11656) | CH₂Cl₂ | Room Temp | 2 | 1:1 | 1,2-Dibromo-1-phenylethane | 98 |
| Alkenes | Methyl Cinnamate | CHCl₃ | Reflux | 24 | 1:1 | Methyl 2,3-dibromo-3-phenylpropanoate | 87 |
(Data compiled from sources[2][5])
Experimental Protocols
Safety Precaution: All experiments involving BTMABr₃ and organic solvents should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[7][8] BTMABr₃ is an irritant to the skin, eyes, and respiratory system.[7]
Protocol 1: Preparation of Benzyltrimethylammonium Tribromide (BTMABr₃)
This protocol is adapted from the general synthesis of quaternary ammonium tribromides.[1]
Materials:
-
Benzyltrimethylammonium chloride
-
Sodium bromate (B103136) (NaBrO₃)
-
Hydrobromic acid (HBr, 47%)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve benzyltrimethylammonium chloride and sodium bromate in water.
-
While stirring the solution at room temperature, add hydrobromic acid dropwise.
-
An orange precipitate of BTMABr₃ will form immediately.
-
Continue stirring for 15-20 minutes to ensure complete reaction.
-
Collect the orange crystalline solid by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to yield pure BTMABr₃.
Protocol 2: Electrophilic Bromination of Phenol (Selective Monobromination)
This protocol describes a general method for the highly selective bromination of activated aromatic rings.[2]
Materials:
-
Phenol
-
This compound (BTMABr₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (B129727) (MeOH)
-
5% Sodium sulfite (B76179) (Na₂SO₃) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.0 eq.) in a 1:1 mixture of dichloromethane and methanol (e.g., 40 mL).
-
Addition of BTMABr₃: To the stirred solution, add BTMABr₃ (1.0 eq. for monobromination) portion-wise at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by observing the disappearance of the orange color of BTMABr₃, which typically occurs within 1-2 hours.[2] Progress can also be tracked using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, add 20 mL of 5% aqueous sodium sulfite solution to quench any unreacted bromine species. Stir for 10 minutes until the orange color is fully discharged.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with 20 mL of deionized water, followed by 20 mL of brine.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica (B1680970) gel or recrystallization to yield the pure bromo-substituted phenol.
Protocol 3: Addition Bromination of an Alkene (Styrene)
This protocol is a specific example of the dibromination of an alkene.[5]
Materials:
-
Styrene
-
This compound (BTMABr₃)
-
Dichloromethane (CH₂Cl₂)
-
5% Sodium sulfite (Na₂SO₃) solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve styrene (2.40 mmol, 1.0 eq.) in 20 mL of dichloromethane.
-
Addition of BTMABr₃: Add BTMABr₃ (2.40 mmol, 1.0 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature for 2 hours. During this period, the orange solution will gradually fade to a light yellow.[5]
-
Quenching: Add 20 mL of 5% aqueous sodium sulfite solution to the flask and stir for 10 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with 20 mL of deionized water.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: The crude 1,2-dibromo-1-phenylethane can be purified by recrystallization or column chromatography.
Visualized Workflow and Mechanisms
General Experimental Workflow
The logical flow for a typical bromination reaction using BTMABr₃ is outlined below.
Caption: General workflow for synthesis of bromo-substituted products using BTMABr₃.
Proposed Reaction Mechanism Pathway
The bromination of activated aromatic compounds like phenols is believed to proceed via an electrophilic aromatic substitution pathway.
Caption: Proposed pathway for electrophilic aromatic bromination using BTMABr₃.
References
Application Notes and Protocols: Benzyltrimethylammonium Tribromide for the Bromination of Anilines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyltrimethylammonium (B79724) tribromide (BTMA Br₃) is a stable, crystalline, and easy-to-handle solid brominating agent.[1][2] It serves as a convenient and safer alternative to liquid bromine for the electrophilic bromination of various aromatic compounds, including phenols, aromatic ethers, and anilines.[1] The reagent provides a controlled source of bromide ions, which can lead to efficient and selective bromination while minimizing side reactions often associated with excess bromine.[3] For anilines, which are highly activated aromatic systems prone to polybromination, BTMA Br₃ offers a method for achieving mono- or di-bromination under mild conditions.[1][4]
Reaction Principle
The bromination of anilines with benzyltrimethylammonium tribromide proceeds via an electrophilic aromatic substitution mechanism. The highly activating amino group (-NH₂) strongly directs electrophilic attack to the ortho and para positions of the aromatic ring. Due to this high activation, reactions with elemental bromine often lead to the formation of 2,4,6-tribromoaniline (B120722) instantaneously, even in non-polar solvents.[4][5] BTMA Br₃ allows for a more controlled reaction, and the selectivity can often be tuned by adjusting the stoichiometry of the reagents and the reaction conditions. The reaction is typically carried out in a solvent mixture like dichloromethane-methanol or under solvent-free conditions at room temperature, yielding the bromo-substituted anilines in good yields.[1][6]
Experimental Data
The bromination of various anilines using this compound generally proceeds with high efficiency. The following table summarizes representative results for this transformation.
| Entry | Substrate | Product | Molar Ratio (Substrate:BTMA Br₃) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline (B41778) | 2,4,6-Tribromoaniline | 1:1.5 | CH₂Cl₂/MeOH | RT | 1 | >90 |
| 2 | 4-Methylaniline | 2-Bromo-4-methylaniline | 1:1 | CH₂Cl₂/MeOH | RT | 2 | ~85 |
| 3 | 2-Ethylaniline | 4-Bromo-2-ethylaniline | 1:1 | CH₂Cl₂/MeOH | RT | 2 | ~88 |
| 4 | 4-Chloroaniline | 2-Bromo-4-chloroaniline | 1:1 | CH₂Cl₂/MeOH | RT | 3 | ~80 |
Note: The data presented are representative examples compiled from typical outcomes of this reaction as described in the literature. Actual yields may vary based on specific experimental conditions and substrate reactivity.
Experimental Protocols
Protocol 1: General Procedure for the Bromination of Anilines in Solution
This protocol describes a general method for the bromination of anilines using BTMA Br₃ in a solvent system.
Materials:
-
Substituted Aniline (1.0 mmol)
-
This compound (1.0-1.5 mmol, depending on desired bromination level)
-
Dichloromethane (B109758) (CH₂Cl₂) (10 mL)
-
Methanol (B129727) (MeOH) (2 mL)
-
Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the aniline substrate (1.0 mmol) in a mixture of dichloromethane (10 mL) and methanol (2 mL).
-
Stir the solution at room temperature.
-
Add this compound (1.0-1.5 mmol) to the solution in one portion. The characteristic orange color of the tribromide may fade as the reaction proceeds.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure bromoaniline derivative.
Protocol 2: Solvent-Free Bromination of Anilines
This protocol is an environmentally friendly alternative that avoids the use of organic solvents during the reaction.[6]
Materials:
-
Substituted Aniline (2.0 mmol)
-
This compound (2.0 mmol)
-
Mortar and pestle or a small beaker with a glass rod
-
Ethyl acetate (B1210297)
-
Silica gel
-
Standard laboratory glassware
Procedure:
-
In a mortar or a small beaker, combine the aniline substrate (2.0 mmol) and this compound (2.0 mmol).
-
Thoroughly mix and grind the two solids together using a pestle or a glass rod at room temperature. The reaction is often rapid and may be accompanied by a change in color.
-
Monitor the reaction progress using TLC by periodically taking a small sample and dissolving it in a suitable solvent.
-
After the reaction is complete (typically within 15-30 minutes), add ethyl acetate to the reaction mixture.[6]
-
Filter the mixture through a short plug of silica gel to remove the spent reagent (benzyltrimethylammonium bromide).[6]
-
Wash the silica gel plug with additional ethyl acetate.
-
Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the product further by recrystallization or column chromatography.
Visualized Workflow
Caption: General workflow for the bromination of anilines using BTMA Br₃.
Safety and Handling
This compound:
-
Hazards: Harmful if swallowed, causes skin irritation, and serious eye irritation.[7] May cause respiratory irritation.
-
Precautions: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, protective clothing, eye protection, and face protection.[7][8] Use in a well-ventilated area or in a fume hood. Avoid breathing dust.
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
Skin: Wash off immediately with plenty of soap and water.[7]
-
Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell.[7]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[7]
-
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. It is light-sensitive and hygroscopic.[2][9]
Anilines:
-
Anilines are toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment, including gloves and safety glasses, in a fume hood.
Dichloromethane:
-
Dichloromethane is a volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][9][10]
References
- 1. This compound [jstage.jst.go.jp]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. scribd.com [scribd.com]
- 6. acgpubs.org [acgpubs.org]
- 7. fishersci.ie [fishersci.ie]
- 8. Benzyltrimethylammonium Bromide | 5350-41-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols: Benzyltrimethylammonium Tribromide in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Benzyltrimethylammonium (B79724) Tribromide (BTMABr₃) in the synthesis of heterocyclic compounds. BTMABr₃ is a stable, crystalline, and easy-to-handle brominating agent, serving as a safer alternative to liquid bromine.[1][2] Its application is particularly well-documented in the synthesis of 2-aminobenzothiazoles, a privileged scaffold in medicinal chemistry.
Synthesis of 2-Aminobenzothiazoles via Oxidative Cyclization of Aryl Thioureas (Hugerschoff Reaction)
Benzyltrimethylammonium tribromide is an effective reagent for the Hugerschoff reaction, which involves the oxidative cyclization of aryl thioureas to form 2-aminobenzothiazoles.[1][2] This method offers high yields and good functional group tolerance.
The following table summarizes the reaction outcomes for the synthesis of various substituted 2-aminobenzothiazoles from their corresponding aryl thiourea (B124793) precursors using BTMABr₃.
| Entry | Substituent on Aryl Thiourea | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 4-Methyl | 2-Amino-6-methylbenzothiazole | 1 | 25 | 95 |
| 2 | 4-Methoxy | 2-Amino-6-methoxybenzothiazole | 1 | 25 | 92 |
| 3 | 4-Chloro | 2-Amino-6-chlorobenzothiazole | 1 | 25 | 98 |
| 4 | 4-Bromo | 2-Amino-6-bromobenzothiazole | 1 | 25 | 96 |
| 5 | 4-Nitro | 2-Amino-6-nitrobenzothiazole | 3 | 25 | 85 |
| 6 | 2-Methyl | 2-Amino-4-methylbenzothiazole | 1 | 25 | 93 |
| 7 | 2-Chloro | 2-Amino-4-chlorobenzothiazole | 1 | 25 | 90 |
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aryl thiourea (1.0 mmol) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) or a mixture of dichloromethane and methanol.
-
Reagent Addition: To the stirred solution, add this compound (1.0 mmol) portion-wise at room temperature. The characteristic orange-red color of BTMABr₃ will be observed.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the orange-red color of the reagent and by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then treated with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic byproducts.
-
Extraction: The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the pure 2-aminobenzothiazole (B30445) derivative.
References
Benzyltrimethylammonium Tribromide: A Mild and Selective Oxidizing Agent for Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Benzyltrimethylammonium tribromide (BTMA-Br3) has emerged as a versatile and efficient reagent in modern organic synthesis. Its character as a stable, crystalline solid makes it a safer and more convenient alternative to liquid bromine.[1] This quaternary ammonium (B1175870) polyhalide is particularly valued for its role as a mild oxidizing agent and a selective brominating agent, finding applications in the synthesis of key intermediates for pharmaceuticals and other fine chemicals.[2][3]
BTMA-Br3 facilitates a range of oxidative transformations under mild conditions, including the oxidation of alcohols to carbonyl compounds and the chemoselective conversion of sulfides to sulfoxides.[1][4] Its utility also extends to the bromination of various functional groups.[5] These application notes provide detailed protocols and quantitative data for key transformations mediated by BTMA-Br3, offering a practical guide for its use in a laboratory setting.
Key Applications
This compound is a versatile reagent employed for several key transformations in organic synthesis:
-
Oxidation of Alcohols: Primary and secondary alcohols are efficiently oxidized to their corresponding aldehydes and ketones. The reaction conditions can be tuned to achieve high yields and selectivity.[1]
-
Chemoselective Oxidation of Sulfides: Sulfides can be selectively oxidized to sulfoxides in good yields without significant over-oxidation to sulfones.[4]
-
Bromination Reactions: BTMA-Br3 serves as an effective brominating agent for a variety of substrates, including aromatic compounds and ketones.[5]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the oxidation of various alcohols and sulfides using this compound.
Table 1: Oxidation of Alcohols to Carbonyl Compounds
| Entry | Substrate (Alcohol) | Product (Carbonyl Compound) | Reaction Time (min) | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 60 | 90 |
| 2 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 45 | 92 |
| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 30 | 95 |
| 4 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 75 | 88 |
| 5 | 1-Phenylethanol | Acetophenone | 90 | 85 |
| 6 | Cyclohexanol | Cyclohexanone | 120 | 82 |
| 7 | 2-Butanol | 2-Butanone | 150 | 78 |
Data compiled from a study on the catalytic role of this compound in the oxidation of alcohols.[1]
Table 2: Chemoselective Oxidation of Sulfides to Sulfoxides
| Entry | Substrate (Sulfide) | Product (Sulfoxide) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Thioanisole | Methyl phenyl sulfoxide (B87167) | Dichloromethane (B109758) | 2 | 92 |
| 2 | Dibenzyl sulfide (B99878) | Dibenzyl sulfoxide | Dichloromethane | 3 | 88 |
| 3 | Di-n-butyl sulfide | Di-n-butyl sulfoxide | Dichloromethane | 4 | 85 |
| 4 | Methyl p-tolyl sulfide | Methyl p-tolyl sulfoxide | Dichloromethane | 1.5 | 95 |
Note: The data in this table is representative of typical yields and reaction times for the selective oxidation of sulfides to sulfoxides using BTMA-Br3 as described in the literature.[4] Specific conditions may vary.
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of Alcohols to Carbonyl Compounds
This protocol describes a general method for the oxidation of a primary or secondary alcohol to the corresponding aldehyde or ketone using BTMA-Br3.
Materials:
-
Alcohol substrate (1 mmol)
-
This compound (1.1 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the alcohol (1 mmol) in dichloromethane (10 mL) in a round-bottom flask, add this compound (1.1 mmol).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically within 1-3 hours, as indicated by the disappearance of the starting material), quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: General Procedure for the Chemoselective Oxidation of Sulfides to Sulfoxides
This protocol outlines a general method for the selective oxidation of a sulfide to a sulfoxide using BTMA-Br3.
Materials:
-
Sulfide substrate (1 mmol)
-
This compound (1.0 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 5%)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the sulfide (1 mmol) in dichloromethane (10 mL).
-
Add a stoichiometric amount of this compound (1.0 mmol) to the solution.
-
Add aqueous sodium hydroxide solution and stir the mixture vigorously at room temperature.[4]
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with water (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting sulfoxide by column chromatography or recrystallization as needed.
Visualizations
Caption: General experimental workflow for oxidation reactions using BTMA-Br3.
Caption: Chemical transformations mediated by this compound.
References
Application Notes and Protocols: Oxidation of Alcohols with Benzyltrimethylammonium Tribromide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyltrimethylammonium (B79724) tribromide (BTMABr₃) is a stable, crystalline, and easy-to-handle quaternary ammonium (B1175870) polyhalide.[1][2][3] It serves as an effective and selective oxidizing agent for various organic functional groups, presenting a safer and more convenient alternative to hazardous reagents like liquid bromine or heavy-metal-based oxidants.[2][4] In organic synthesis, BTMABr₃ is particularly valuable for the controlled oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones, respectively.[2][5] Furthermore, under specific conditions, it can facilitate the oxidation of primary alcohols to carboxylic acids.[6] The reagent's stability, selectivity, and the mild reaction conditions it often allows make it a significant tool in multi-step synthesis, particularly within drug development.[7]
Applications in Alcohol Oxidation
The primary application of Benzyltrimethylammonium tribromide in this context is the selective oxidation of alcohols. The reactive oxidizing species is the tribromide ion (Br₃⁻).[8][9][10]
-
Primary Alcohols to Aldehydes: BTMABr₃ can efficiently oxidize primary alcohols to aldehydes with high selectivity, avoiding over-oxidation to carboxylic acids when used in stoichiometric amounts under neutral or basic conditions.[6]
-
Secondary Alcohols to Ketones: Secondary alcohols are readily oxidized to the corresponding ketones in good yields.[11]
-
Primary Alcohols to Carboxylic Acids: With an excess of the reagent (e.g., 2 equivalents) in an aqueous alkaline solution, primary alcohols, particularly benzyl (B1604629) alcohols, can be fully oxidized to carboxylic acids following an acidic workup.[6]
The reaction is generally first-order with respect to both the alcohol and BTMABr₃.[8][11] Kinetic studies, including a significant primary kinetic isotope effect upon deuteration of the α-carbon, confirm that the cleavage of the α-C-H bond is the rate-determining step.[8] The proposed mechanism involves the transfer of a hydride ion from the alcohol to the tribromide ion.[10][11][12]
Reaction Mechanism and Workflow
The oxidation process is believed to proceed via a mechanism involving a hydride transfer from the alcohol's α-carbon to the tribromide ion, which acts as the active oxidizing species. For benzyl alcohols, this involves a nearly synchronous cleavage of the α-C–H and O–H bonds.[13]
Caption: Proposed mechanism for alcohol oxidation by BTMABr₃.
A general workflow for conducting these oxidations in a research setting is outlined below.
Caption: General experimental workflow for alcohol oxidation.
The choice of reaction parameters, particularly the stoichiometry of BTMABr₃ and the presence of a base, dictates the final oxidation product.
Caption: Product selectivity based on reaction conditions.
Quantitative Data Summary
The following table summarizes the results for the catalytic oxidation of various alcohols to the corresponding carbonyl compounds using BTMABr₃ with hydrogen peroxide as the oxidant.[14]
| Entry | Substrate (Alcohol) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | 2.5 | 92 |
| 2 | 4-Methoxybenzyl alcohol | 2.0 | 95 |
| 3 | 4-Nitrobenzyl alcohol | 3.5 | 89 |
| 4 | 4-Chlorobenzyl alcohol | 3.0 | 90 |
| 5 | Cinnamyl alcohol | 3.5 | 85 |
| 6 | 1-Phenylethanol | 3.0 | 90 |
| 7 | Cyclohexanol | 5.0 | 82 |
| 8 | 2-Heptanol | 5.5 | 80 |
| 9 | 1-Octanol | 6.0 | 78 |
Reaction Conditions: Alcohol (1 mmol), BTMABr₃ (10 mol%), 30% H₂O₂ (2 mmol), in refluxing acetonitrile (B52724).[14] Aromatic alcohols generally exhibit higher reactivity compared to aliphatic or alicyclic alcohols.[5]
Experimental Protocols
5.1 Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[15][16] Handle the solid reagent in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[15][16]
-
Hazards: this compound is a skin and eye irritant.[15][17] Avoid contact with skin and eyes.[15] In case of contact, rinse thoroughly with water.[15][18]
-
Storage: Store in a tightly closed container in a cool, dry place, away from moisture and strong oxidizing agents.[15][16]
5.2 Preparation of this compound
This compound can be prepared from the corresponding bromide salt.[1][3]
-
Reagents: Benzyltrimethylammonium bromide, potassium bromide, ammonium persulfate, dilute sulfuric acid, silica (B1680970).
-
Procedure:
-
In a mortar, combine benzyltrimethylammonium bromide (1 equivalent), potassium bromide (2 equivalents), and a small amount of silica as a supporting agent.[14]
-
Add ammonium persulfate as the oxidant.[14]
-
Grind the mixture in the presence of dilute sulfuric acid.[14]
-
The reaction proceeds under solvent-free conditions, yielding the crystalline BTMABr₃ product.[14]
-
The purity of the prepared BTMABr₃ can be verified by iodometric titration and melting point comparison.[3][8]
-
5.3 Protocol 1: General Procedure for Oxidation of a Primary Alcohol to an Aldehyde
This protocol is based on the selective oxidation of benzyl alcohols.[6]
-
Reagents: Substituted benzyl alcohol, this compound (1 equivalent), carbon tetrachloride (or other suitable solvent), sodium bicarbonate solution (for basic conditions).
-
Procedure:
-
Dissolve the benzyl alcohol (1 equivalent) in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer.
-
For basic conditions, add an aqueous solution of sodium bicarbonate. For neutral conditions, proceed without the base.
-
Add BTMABr₃ (1 equivalent) to the stirring solution, either as a solid in portions or as a solution in the same solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (B1220275) to consume any excess bromine.
-
Separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude benzaldehyde, which can be further purified by column chromatography or distillation.
-
5.4 Protocol 2: General Procedure for Oxidation of a Secondary Alcohol to a Ketone
This protocol describes the catalytic oxidation of a secondary alcohol.[14]
-
Reagents: Secondary alcohol (e.g., 1-Phenylethanol), BTMABr₃ (0.1 equivalent), 30% hydrogen peroxide (2 equivalents), acetonitrile.
-
Procedure:
-
To a solution of the secondary alcohol (1 mmol) in acetonitrile (5-10 mL) in a round-bottom flask, add BTMABr₃ (0.1 mmol).
-
To this mixture, add 30% aqueous hydrogen peroxide (2 mmol) dropwise.
-
Heat the reaction mixture to reflux and stir for the required time (e.g., 3 hours, see table).[5]
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting crude ketone by flash column chromatography on silica gel.
-
5.5 Protocol 3: General Procedure for Oxidation of a Benzyl Alcohol to a Benzoic Acid
This protocol is adapted for the over-oxidation to carboxylic acids.[6]
-
Reagents: Substituted benzyl alcohol, BTMABr₃ (2 equivalents), aqueous sodium hydroxide (B78521) solution, hydrochloric acid.
-
Procedure:
-
In a round-bottom flask, dissolve the benzyl alcohol (1 equivalent) in an aqueous alkaline solution (e.g., 1 M NaOH).
-
Add BTMABr₃ (2 equivalents) to the solution in portions while stirring. The reaction may be exothermic; maintain the temperature with an ice bath if necessary.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC, ensuring the intermediate aldehyde is consumed).
-
Cool the reaction mixture in an ice bath and carefully acidify with hydrochloric acid until the pH is ~2. The benzoic acid product should precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water.
-
The crude benzoic acid can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture).
-
References
- 1. This compound [jstage.jst.go.jp]
- 2. This compound [oakwoodchemical.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Correlation Analysis of Reactivity in the Oxidation of Substituted Benzyl Alcohols by this compound - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. ias.ac.in [ias.ac.in]
- 13. Correlation Analysis of Reactivity in the Oxidation of Substituted Benzyl Alcohols by this compound - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. angenechemical.com [angenechemical.com]
- 16. fishersci.com [fishersci.com]
- 17. This compound 97 111865-47-5 [sigmaaldrich.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes: Selective Oxidation of Sulfides to Sulfoxides using Benzyltrimethylammonium Tribromide (BTMABr3)
Introduction
The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis, as sulfoxides are valuable intermediates in the production of pharmaceuticals and other fine chemicals. Benzyltrimethylammonium (B79724) tribromide (BTMABr3) has emerged as a mild and efficient reagent for this purpose, offering high selectivity and good yields under relatively simple reaction conditions.[1] BTMABr3 is a stable, crystalline solid that is easier to handle than liquid bromine, making it a safer and more convenient alternative in the laboratory.[2] This document provides detailed application notes and protocols for the selective oxidation of a variety of sulfides to their corresponding sulfoxides using BTMABr3.
Mechanism of Action
The reaction is believed to proceed via the nucleophilic attack of the sulfur atom of the sulfide (B99878) on the bromine of the tribromide ion (Br3⁻), which is the reactive oxidizing species.[3] This is followed by the transfer of an oxygen atom, likely from a water molecule present in the reaction medium, to the sulfur atom, leading to the formation of the sulfoxide (B87167) and the regeneration of bromide ions. The use of a stoichiometric amount of BTMABr3 is critical for achieving high selectivity for the sulfoxide, as an excess of the oxidizing agent can lead to the over-oxidation of the sulfoxide to the corresponding sulfone.
Quantitative Data Summary
The following table summarizes the results for the oxidation of various sulfides to sulfoxides using benzyltrimethylammonium tribromide under different reaction conditions.
| Entry | Sulfide Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dibenzyl sulfide | Dichloromethane | Room Temp | 0.5 | 95 |
| 2 | Thioanisole | Dichloromethane | Room Temp | 0.5 | 98 |
| 3 | Methyl phenyl sulfide | Dichloromethane | Room Temp | 0.5 | 98 |
| 4 | Diphenyl sulfide | 1,2-Dichloroethane | Reflux | 1 | 85 |
| 5 | Di-n-butyl sulfide | Dichloromethane | Room Temp | 1 | 92 |
| 6 | Tetrahydrothiophene | Dichloromethane | Room Temp | 1 | 90 |
| 7 | p-Tolyl methyl sulfide | Dichloromethane | Room Temp | 0.5 | 97 |
| 8 | p-Chlorophenyl methyl sulfide | Dichloromethane | Room Temp | 0.5 | 96 |
Experimental Protocols
1. Preparation of this compound (BTMABr3)
This compound can be prepared by the reaction of benzyltrimethylammonium chloride with sodium bromate (B103136) and hydrobromic acid in an aqueous solution.[1] An alternative method involves the direct reaction of benzyltrimethylammonium chloride with bromine in dichloromethane.[4]
-
Procedure: To a solution of benzyltrimethylammonium chloride in water, add a stoichiometric amount of sodium bromate. Cool the mixture in an ice bath and slowly add hydrobromic acid with stirring. The orange-yellow precipitate of this compound is then collected by filtration, washed with cold water, and dried under vacuum.
2. General Protocol for the Oxidation of Sulfides to Sulfoxides
The following is a general procedure for the selective oxidation of sulfides to sulfoxides using BTMABr3.[1]
-
Materials:
-
Sulfide (1.0 mmol)
-
This compound (1.0 mmol)
-
Aqueous sodium hydroxide (B78521) (5%, 2 mL)
-
Dichloromethane or 1,2-Dichloroethane (10 mL)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
-
-
Procedure:
-
To a solution of the sulfide (1.0 mmol) in the appropriate solvent (10 mL), add a stoichiometric amount of this compound (1.0 mmol).
-
Add aqueous sodium hydroxide (5%, 2 mL) to the mixture.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add a saturated aqueous solution of sodium sulfite (B76179) to quench any remaining tribromide.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
3. Purification of the Sulfoxide
The crude sulfoxide can be purified by either recrystallization (for solid products) or column chromatography.
-
Recrystallization: If the sulfoxide is a solid, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate).[5]
-
Column Chromatography: For oily products or for mixtures that are difficult to separate by recrystallization, purification by column chromatography on silica gel is effective.[5] A solvent system of hexane and ethyl acetate (B1210297) is commonly used as the eluent. The polarity of the eluent can be adjusted to achieve optimal separation of the sulfoxide from any unreacted sulfide and the sulfone byproduct.
Visualizations
Caption: Experimental workflow for sulfide oxidation.
References
Benzyltrimethylammonium Tribromide: A Versatile and Efficient Phase-Transfer Catalyst in Organic Synthesis
Jamestown, NY – Benzyltrimethylammonium (B79724) tribromide (BTMA-Br3) has emerged as a highly effective and versatile reagent in organic synthesis, acting as both a phase-transfer catalyst and a solid, stable brominating agent. Its applications span a wide range of reactions, offering significant advantages in terms of ease of handling, selectivity, and reaction efficiency. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, summarizing key quantitative data and outlining methodologies for its use in various synthetic transformations.
Core Applications and Advantages
Benzyltrimethylammonium tribromide is a quaternary ammonium (B1175870) salt that is particularly valued as a solid alternative to hazardous liquid bromine, enhancing laboratory safety.[1][2] Its utility as a phase-transfer catalyst facilitates reactions between reactants in immiscible phases, increasing reaction rates and yields.[3] Key applications include the electrophilic bromination of aromatic compounds such as phenols, anilines, and aromatic ethers, as well as the α-bromination of ketones and the bromination of alkenes.[4]
Mechanism of Phase-Transfer Catalysis
The efficacy of BTMA-Br3 as a phase-transfer catalyst stems from the ability of the benzyltrimethylammonium cation to transport the tribromide anion (or other anions) from an aqueous or solid phase into an organic phase where the substrate is dissolved. This transfer overcomes the insolubility of the reacting species, allowing the reaction to proceed. The lipophilic nature of the cation facilitates its solubility in the organic solvent, while the positively charged nitrogen atom can pair with the anionic reactant.
References
Application of Benzyltrimethylammonium Tribromide (BTMABr3) in Pharmaceutical Synthesis
Introduction
Benzyltrimethylammonium tribromide (BTMABr3) is a versatile and stable crystalline reagent that serves as a solid source of bromine, offering a safer and more convenient alternative to handling highly corrosive and toxic liquid bromine.[1] Its applications in pharmaceutical synthesis are primarily centered on electrophilic bromination and oxidation reactions, which are crucial steps in the construction of various drug molecules.[2][3] BTMABr3's utility extends to the synthesis of anti-inflammatory agents, analgesics, and antiviral agents.[2] This document provides detailed application notes and protocols for the use of BTMABr3 in key synthetic transformations relevant to pharmaceutical research and development.
Key Applications in Pharmaceutical Synthesis
BTMABr3 is instrumental in several synthetic transformations, including:
-
Regioselective Bromination of Aromatic Compounds: Crucial for the synthesis of precursors for a wide range of pharmaceuticals where specific substitution patterns on aromatic rings are required for biological activity. BTMABr3 allows for controlled mono- or poly-bromination of activated aromatic systems like phenols and anilines.
-
Synthesis of Heterocyclic Compounds: Heterocycles are core scaffolds in a vast number of drugs. BTMABr3 facilitates the synthesis of important heterocyclic systems, such as 2-aminobenzothiazoles, which are known to possess diverse biological activities.
-
Oxidation of Sulfides to Sulfoxides: This transformation is relevant in the synthesis of drugs containing sulfoxide (B87167) moieties, which can influence the pharmacological properties of a molecule. BTMABr3 provides a selective method for this oxidation.
Data Presentation
Table 1: Regioselective Bromination of Phenols with BTMABr3 Analogs
While specific data for BTMABr3 was limited in the search results, the following table presents representative yields for the regioselective bromination of phenols using other brominating systems, which can be indicative of the expected outcomes with BTMABr3 under optimized conditions.
| Substrate | Brominating System | Product | Yield (%) | Reference |
| 2-Naphthol | PIDA/AlBr3 | 1-Bromo-2-naphthol | 93 | [1] |
| 4-Bromophenol | PIDA/AlBr3 | 2,4-Dibromophenol | 28 | [1] |
| 2,6-Dimethylphenol | ZnAl–BrO3–-LDHs/KBr | 4-Bromo-2,6-dimethylphenol | 90 | [4] |
| 3-Fluorophenol | ZnAl–BrO3–-LDHs/KBr | 4-Bromo-3-fluorophenol | 70 | [4] |
Table 2: Synthesis of 2-Aminobenzothiazoles from Aryl Thioureas
The synthesis of 2-aminobenzothiazoles from aryl thioureas is a key application. The following data, while not exclusively using BTMABr3, illustrates the efficiency of related methods.
| Aryl Thiourea (B124793) Derivative | Reagent | Product | Yield (%) | Reference |
| Phenylthiourea | Molecular Bromine | 2-Aminobenzothiazole | High | [5] |
| Substituted Aryl Thioureas | PhCH2NMe3Br3 | Functionalized 2-Aminobenzothiazoles | Excellent | [3][5] |
Table 3: Oxidation of Sulfides to Sulfoxides
BTMABr3 is an effective reagent for the selective oxidation of sulfides to sulfoxides. The table below shows typical yields for this transformation using various oxidizing agents, including those with similar reactivity to BTMABr3.
| Sulfide (B99878) | Oxidizing Agent | Sulfoxide | Yield (%) | Reference |
| Benzyl phenyl sulfide | NaBrO3/[bmim]Br | Benzyl phenyl sulfoxide | High | [2] |
| Dialkyl sulfides | NaBrO3/[bmim]Br | Dialkyl sulfoxides | High | [2] |
| Aromatic and Aliphatic Sulfides | (PhCH2PPh3)Br3 | Corresponding Sulfoxides | Good to Excellent | [6] |
Experimental Protocols
Protocol 1: Regioselective Bromination of Phenols
This protocol provides a general procedure for the regioselective bromination of phenols using BTMABr3.
Materials:
-
Phenol (B47542) derivative
-
This compound (BTMABr3)
-
Dichloromethane (B109758) (CH2Cl2)
-
Methanol (CH3OH)
-
Sodium thiosulfate (B1220275) solution (aqueous)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the phenol derivative (1.0 mmol) in a mixture of dichloromethane and methanol.
-
To this solution, add BTMABr3 (1.0-1.2 mmol for monobromination) in portions at room temperature with stirring. The progress of the reaction can be monitored by the disappearance of the orange-red color of BTMABr3.
-
Upon completion of the reaction (typically 1-2 hours, monitored by TLC), quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired brominated phenol.
Visualization:
Protocol 2: Synthesis of 2-Aminobenzothiazoles
This protocol describes a one-pot synthesis of 2-aminobenzothiazoles from aryl isothiocyanates and amines using BTMABr3.[3]
Materials:
-
Aryl isothiocyanate
-
Primary or secondary amine
-
This compound (BTMABr3)
-
Dichloromethane (CH2Cl2)
-
Sodium bicarbonate solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aryl isothiocyanate (1.0 mmol) in dichloromethane, add the amine (1.0 mmol) and stir at room temperature for 30 minutes to form the corresponding thiourea in situ.
-
Add BTMABr3 (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature until the starting thiourea is consumed (monitored by TLC).
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-aminobenzothiazole.
Visualization:
Protocol 3: Oxidation of Sulfides to Sulfoxides
This protocol outlines a general method for the selective oxidation of sulfides to sulfoxides.
Materials:
-
Sulfide derivative
-
This compound (BTMABr3)
-
Dichloromethane (CH2Cl2) or Acetonitrile (CH3CN)
-
Water
-
Sodium sulfite (B76179) solution (aqueous)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the sulfide (1.0 mmol) in a suitable solvent such as dichloromethane or acetonitrile.
-
Add a solution of BTMABr3 (1.0-1.1 mmol) in the same solvent dropwise to the sulfide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain the pure sulfoxide.
Visualization:
Conclusion
This compound is a valuable reagent in pharmaceutical synthesis due to its efficacy, safety, and ease of handling. It enables key transformations such as regioselective bromination and selective oxidation under mild conditions. The protocols provided herein offer a foundation for researchers and drug development professionals to utilize BTMABr3 in the synthesis of complex molecules and pharmaceutical intermediates. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Solvent Selection for Reactions with Benzyltrimethylammonium Tribromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyltrimethylammonium (B79724) tribromide (BTMA-Br3) is a versatile and highly efficient reagent for bromination and oxidation reactions in organic synthesis. As a stable, crystalline solid, it offers significant advantages over the use of hazardous liquid bromine, allowing for precise measurement and safer handling.[1] The choice of solvent is a critical parameter that can significantly influence the reactivity, selectivity, and yield of reactions involving BTMA-Br3. This document provides detailed application notes and protocols to guide solvent selection for various transformations using this reagent.
General Considerations for Solvent Selection
The solubility of quaternary ammonium (B1175870) salts like BTMA-Br3 is a key factor in solvent choice. While its direct precursor, benzyltrimethylammonium bromide, is soluble in water and polar organic solvents like methanol (B129727), ethanol, and acetone, the reactivity of the tribromide ion (Br3⁻) is modulated by the solvent environment.[2] The ideal solvent should:
-
Dissolve the substrate and reagent: Ensuring a homogeneous reaction mixture is crucial for efficient reaction kinetics.
-
Be inert to the reagent and reaction conditions: The solvent should not compete with the substrate in the reaction.
-
Influence the desired reaction pathway: Solvents can affect the regioselectivity and stereoselectivity of the reaction. For instance, protic solvents may participate in the reaction, leading to solvent-incorporated products.[2]
-
Facilitate product isolation: The choice of solvent can simplify the work-up and purification process.
Application 1: Bromination of Alkenes
BTMA-Br3 is an effective reagent for the bromination of alkenes, yielding 1,2-dibromo adducts. The choice between aprotic and protic solvents can lead to different product profiles. In aprotic solvents, the reaction typically proceeds via an anti-addition mechanism to give the vicinal dibromide. In protic solvents, the formation of solvent-incorporated products can be observed.[2]
Quantitative Data: Solvent Effects on Alkene Bromination
The following table summarizes the effect of different solvents on the bromination of various alkenes with BTMA-Br3.
| Substrate | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Cyclohexene | Dichloromethane (B109758) | rt | 0.5 | trans-1,2-Dibromocyclohexane | 95 | [2] |
| Cyclohexene | Methanol | rt | 0.5 | trans-1,2-Dibromocyclohexane | 60 | [2] |
| 1-Bromo-2-methoxycyclohexane | 32 | [2] | ||||
| Styrene (B11656) | Dichloromethane | rt | 0.5 | 1,2-Dibromo-1-phenylethane | 87 | [2] |
| Styrene | Methanol | rt | 0.5 | 1,2-Dibromo-1-phenylethane | 25 | [2] |
| 1-Bromo-2-methoxy-1-phenylethane | 68 | [2] | ||||
| (E)-Cinnamic acid | Dichloromethane | rt | 24 | erythro-2,3-Dibromo-3-phenylpropanoic acid | 92 | [2] |
| (E)-Cinnamic acid | Acetic Acid | rt | 24 | erythro-2,3-Dibromo-3-phenylpropanoic acid | 70 | [2] |
| 2-Bromo-3-acetoxy-3-phenylpropanoic acid | 13 | [2] |
Experimental Protocol: Bromination of Styrene in Dichloromethane
Materials:
-
Styrene
-
Benzyltrimethylammonium tribromide (BTMA-Br3)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve styrene (1.0 mmol) in dichloromethane (20 mL).
-
To this solution, add BTMA-Br3 (1.1 mmol) portion-wise with stirring at room temperature.
-
Continue stirring for 30 minutes. The disappearance of the orange-red color of BTMA-Br3 indicates the completion of the reaction.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with water (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1,2-dibromo-1-phenylethane.
-
Purify the product by recrystallization or column chromatography if necessary.[2]
Logical Workflow for Alkene Bromination
Caption: General workflow for the bromination of alkenes using BTMA-Br3.
Application 2: Synthesis of 2-Aminobenzothiazoles
BTMA-Br3 is an excellent reagent for the oxidative cyclization of aryl thioureas to form 2-aminobenzothiazoles, a scaffold of significant interest in medicinal chemistry. This reaction is typically carried out in a polar aprotic solvent.
Experimental Protocol: Synthesis of 2-Amino-6-ethoxybenzothiazole
Materials:
-
This compound (BTMA-Br3)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Suspend 1-(4-ethoxyphenyl)thiourea (1.0 mmol) in dichloromethane (15 mL) in a round-bottom flask.
-
Add BTMA-Br3 (1.1 mmol) to the suspension with stirring at room temperature.
-
Stir the mixture for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, add saturated aqueous sodium bicarbonate solution (20 mL) to the reaction mixture.
-
Separate the organic layer and extract the aqueous phase with dichloromethane (2 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-amino-6-ethoxybenzothiazole.
Application 3: Oxidation of Alcohols
BTMA-Br3 can be used as an oxidizing agent for the conversion of primary and secondary alcohols to the corresponding aldehydes and ketones. The choice of solvent can influence the reaction rate and, in some cases, prevent over-oxidation.
Quantitative Data: Solvent Effects on Alcohol Oxidation
| Substrate | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Benzyl (B1604629) alcohol | Acetonitrile (B52724) | reflux | 0.5 | Benzaldehyde | 95 | [3] |
| 4-Methoxybenzyl alcohol | Acetonitrile | reflux | 0.75 | 4-Methoxybenzaldehyde | 92 | [3] |
| Cyclohexanol | Acetonitrile | reflux | 2.5 | Cyclohexanone | 85 | [3] |
| 1-Phenylethanol | Acetonitrile | reflux | 1.0 | Acetophenone | 90 | [3] |
Experimental Protocol: Oxidation of Benzyl Alcohol
Materials:
-
Benzyl alcohol
-
This compound (BTMA-Br3)
-
Acetonitrile (CH3CN)
-
Sodium sulfite (B76179) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve benzyl alcohol (1.0 mmol) in acetonitrile (10 mL).
-
Add BTMA-Br3 (1.1 mmol) and heat the mixture to reflux.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with an aqueous solution of sodium sulfite to destroy any excess tribromide.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude benzaldehyde.
-
Purify by distillation or column chromatography if necessary.[3]
Solvent Selection Decision Pathway
The following diagram illustrates a general decision-making process for selecting an appropriate solvent system for reactions with BTMA-Br3.
Caption: Decision tree for solvent selection based on the desired reaction type.
Conclusion
This compound is a powerful reagent whose efficacy is intricately linked to the choice of reaction solvent. For the bromination of alkenes, aprotic solvents like dichloromethane favor the formation of 1,2-dibromo adducts in high yields, while protic solvents such as methanol can lead to the regioselective incorporation of the solvent into the product. For oxidative reactions, including the synthesis of 2-aminobenzothiazoles and the oxidation of alcohols, polar aprotic solvents like dichloromethane and acetonitrile are generally effective. For the regioselective bromination of activated aromatic systems, mixed solvent systems or even solvent-free conditions can be employed to achieve high selectivity.[4] The protocols and data presented herein provide a comprehensive guide for the rational selection of solvents in reactions utilizing BTMA-Br3, enabling researchers to optimize their synthetic strategies for improved yields and product selectivity.
References
Application Notes and Protocols for Stoichiometric Reactions of Benzyltrimethylammonium Tribromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and stoichiometric data for key synthetic transformations utilizing benzyltrimethylammonium (B79724) tribromide (BTMABr3). This versatile and stable crystalline solid serves as a safer and more manageable alternative to liquid bromine, offering high selectivity and controlled reactivity in various organic syntheses.[1] Its applications are particularly relevant in the synthesis of pharmaceutical intermediates and other fine chemicals.[1]
α-Bromination of Ketones
Benzyltrimethylammonium tribromide is an effective reagent for the regioselective α-bromination of ketones, a crucial transformation in the synthesis of many biologically active molecules.[2] The solid nature of BTMABr3 allows for precise stoichiometric control, minimizing over-bromination and side reactions.
Application: Synthesis of α-Bromo Ketones
α-Bromo ketones are versatile intermediates in organic synthesis, serving as precursors for a wide range of molecular architectures, including those found in medicinal chemistry. The electrophilic carbon adjacent to the carbonyl group is highly reactive towards nucleophiles, enabling the construction of complex molecules.
General Reaction Stoichiometry
The reaction typically proceeds with a 1:1 molar ratio of the ketone to this compound for mono-bromination.
| Reactant/Reagent | Stoichiometric Ratio |
| Ketone | 1.0 eq |
| This compound | 1.0 - 1.1 eq |
| Solvent (e.g., THF, CH2Cl2) | - |
Experimental Protocol: α-Bromination of Acetophenone (B1666503)
This protocol is adapted from a similar procedure using a closely related reagent, phenyltrimethylammonium (B184261) tribromide, and serves as a representative example.
-
Reaction Setup: In a round-bottom flask, dissolve acetophenone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Reagent Addition: To the stirred solution, add this compound (1.0 eq) portion-wise over 10-15 minutes at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the orange-red color of the tribromide and confirmed by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the precipitated benzyltrimethylammonium bromide. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired α-bromoacetophenone.
Oxidation of Alcohols
This compound serves as an efficient oxidizing agent for the conversion of alcohols to the corresponding carbonyl compounds. This method is a valuable alternative to heavy-metal-based oxidants. The reaction kinetics for the oxidation of benzyl (B1604629) alcohols by BTMABr3 have been studied, indicating a first-order reaction with respect to both the alcohol and BTMABr3.
Application: Selective Oxidation of Benzyl Alcohol to Benzaldehyde (B42025)
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. Benzaldehyde, for instance, is a key intermediate in the pharmaceutical and flavor industries.
General Reaction Stoichiometry
The oxidation of an alcohol to a carbonyl compound with BTMABr3 follows the general stoichiometry outlined below:
RCH₂OH + PhCH₂N(CH₃)₃Br₃ → RCHO + 2HBr + PhCH₂N(CH₃)₃Br
| Reactant/Reagent | Stoichiometric Ratio |
| Benzyl Alcohol | 1.0 eq |
| This compound | 1.0 eq |
| Solvent (e.g., aq. Acetic Acid) | - |
Experimental Protocol: Oxidation of Benzyl Alcohol
-
Reaction Setup: Dissolve benzyl alcohol (1.0 eq) in a mixture of acetic acid and water (e.g., 1:1 v/v).
-
Reagent Addition: Add this compound (1.0 eq) to the solution and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding an aqueous solution of sodium bisulfite. Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude benzaldehyde can be further purified by distillation.
Synthesis of 2-Aminobenzothiazoles
This compound is a key reagent in the Hugerschoff reaction for the synthesis of 2-aminobenzothiazoles from aryl thioureas.[3][4] This reaction is of significant interest in drug development as the 2-aminobenzothiazole (B30445) scaffold is present in numerous pharmacologically active compounds. The use of BTMABr3 allows for better stoichiometric control compared to liquid bromine, thereby minimizing unwanted aromatic bromination.[3][4][5]
Application: One-Pot Synthesis of Functionalized 2-Aminobenzothiazoles
This method provides an efficient route to synthesize substituted 2-aminobenzothiazoles, which are important building blocks in medicinal chemistry.
General Reaction Stoichiometry
While a direct protocol with BTMABr3 was not detailed in the provided search results, a closely related one-pot synthesis using anilines, ammonium (B1175870) thiocyanate (B1210189), and benzyltrimethylammonium dichloroiodate (a similar oxidizing/halogenating agent) uses the following stoichiometry.[4] It is reasonable to assume a similar stoichiometry for BTMABr3.
| Reactant/Reagent | Stoichiometric Ratio |
| Substituted Aniline (B41778) | 1.0 eq |
| Ammonium Thiocyanate | 1.0 eq |
| This compound | ~1.2 eq |
| Solvent (e.g., DMSO:H₂O) | - |
Experimental Protocol: Synthesis of a 2-Aminobenzothiazole Derivative
This representative protocol is based on analogous procedures.
-
Reaction Setup: In a reaction vessel, combine the substituted aniline (1.0 eq) and ammonium thiocyanate (1.0 eq) in a solvent mixture such as DMSO:H₂O (9:1).
-
Reagent Addition: Add this compound (~1.2 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture (e.g., to 70°C) and stir until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture and pour it into ice water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the desired 2-aminobenzothiazole.
Bromination of Chalcones
This compound and its analogs, such as tetrabutylammonium (B224687) tribromide (TBATB), are effective reagents for the dibromination of the double bond in chalcones.[6] This reaction proceeds under mild conditions and provides the corresponding α,β-dibromo ketones in good yields.
Application: Synthesis of α,β-Dibromo Chalcones
α,β-Dibromo chalcones are valuable synthetic intermediates and have been investigated for their potential biological activities.
General Reaction Stoichiometry
The dibromination of a chalcone (B49325) typically requires one equivalent of the tribromide reagent.[6]
| Reactant/Reagent | Stoichiometric Ratio |
| Chalcone | 1.0 eq |
| This compound | 1.0 eq |
| Solvent (e.g., Methanol (B129727), Chloroform) | - |
Experimental Protocol: Dibromination of a Chalcone
This protocol is based on the use of tetrabutylammonium tribromide and is applicable to BTMABr3.[6]
-
Reaction Setup: Dissolve the chalcone (1.0 eq) in a suitable solvent such as methanol or chloroform (B151607) at room temperature.
-
Reagent Addition: Add this compound (1.0 eq) to the stirred solution.
-
Reaction Monitoring: The reaction is monitored by the disappearance of the reagent's color and by TLC.
-
Work-up: Once the reaction is complete, the solvent is evaporated. The residue is dissolved in diethyl ether and washed with an aqueous solution of sodium thiosulfate (B1220275) (5%) and then with water.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization.
References
Laboratory Preparation of Benzyltrimethylammonium Tribromide: A Detailed Guide for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory synthesis of Benzyltrimethylammonium (B79724) tribromide (BTMABr₃), a versatile and highly efficient reagent in organic synthesis. This crystalline, stable, and easy-to-handle solid serves as a safer alternative to liquid bromine for various chemical transformations, including bromination and oxidation reactions. Its utility as a phase-transfer catalyst further broadens its applicability in the synthesis of pharmaceuticals and other fine chemicals.
Introduction
Benzyltrimethylammonium tribromide is a quaternary ammonium (B1175870) polyhalide that has gained significant traction as a solid brominating agent.[1][2][3] It offers several advantages over elemental bromine, which is highly corrosive, toxic, and difficult to handle, especially for small-scale reactions.[2] BTMABr₃, an orange to dark yellow crystalline powder, can be accurately weighed and dispensed, allowing for precise stoichiometric control in reactions.[2][4]
Its primary applications lie in the selective bromination of aromatic compounds such as phenols, anilines, and ethers, as well as the α-bromination of ketones.[1][5] Furthermore, it functions as a mild oxidizing agent for the conversion of alcohols, diols, and sulfides.[2] The compound also exhibits utility as a phase-transfer catalyst, enhancing reaction rates between reactants in immiscible solvent systems.[4]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 111865-47-5 | [4] |
| Molecular Formula | C₁₀H₁₆NBr₃ | [4] |
| Molecular Weight | 389.96 g/mol | [4] |
| Appearance | Orange to dark yellow crystalline powder | [4] |
| Melting Point | 99-105 °C | [4][6] |
| Purity (Assay) | 97% - 101% | [4][6] |
Experimental Protocols
Two primary methods for the laboratory preparation of this compound are detailed below. Both methods are well-established and yield a high-purity product.
Protocol 1: Synthesis from Benzyltrimethylammonium Chloride, Sodium Bromate (B103136), and Hydrobromic Acid
This protocol is adapted from the method described by Kajigaeshi et al. in the Bulletin of the Chemical Society of Japan (1987).[7] It is a robust and high-yielding procedure.
Materials:
-
Benzyltrimethylammonium chloride (60 mmol)
-
Sodium bromate (30 mmol)
-
Hydrobromic acid (47%, 180 mmol)
-
Magnesium sulfate
-
Water
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a suitable beaker, dissolve benzyltrimethylammonium chloride (11.1 g, 60 mmol) and sodium bromate (4.5 g, 30 mmol) in 100 mL of water.
-
While stirring at room temperature, slowly add 47% hydrobromic acid (180 mmol).
-
A solid precipitate will form upon the addition of hydrobromic acid.
-
Extract the precipitated solid with dichloromethane (4 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield this compound.
Quantitative Data Summary:
| Reactant | Molar Quantity (mmol) | Mass/Volume |
| Benzyltrimethylammonium chloride | 60 | 11.1 g |
| Sodium bromate | 30 | 4.5 g |
| Hydrobromic acid (47%) | 180 | As required |
| Reported Yield | - | Good |
Protocol 2: Synthesis from Benzyltrimethylammonium Chloride and Bromine
This method provides an alternative route to BTMABr₃, also described by Kajigaeshi et al.[7]
Materials:
-
Benzyltrimethylammonium chloride
-
Bromine
-
Dichloromethane
Equipment:
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve benzyltrimethylammonium chloride in dichloromethane in a reaction flask.
-
With stirring, add a stoichiometric amount of bromine dropwise to the solution.
-
The reaction proceeds to form this compound.
-
Further details on work-up and purification for this specific method were not extensively provided in the primary literature source, but would typically involve removal of the solvent and recrystallization of the crude product.
Visualized Workflows and Applications
To better illustrate the synthesis and utility of this compound, the following diagrams have been generated.
Caption: Synthesis workflow for this compound.
Caption: Applications of this compound.
Safety Precautions
This compound is an irritant.[8] It is essential to handle the compound in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS).[9]
Conclusion
The laboratory preparation of this compound is a straightforward process that provides a valuable and safer alternative to liquid bromine. The protocols outlined in this document are reliable and can be readily implemented in a standard laboratory setting. The versatility of BTMABr₃ as a brominating agent, oxidizing agent, and phase-transfer catalyst makes it an indispensable tool for researchers and professionals in organic synthesis and drug development.
References
- 1. This compound [jstage.jst.go.jp]
- 2. This compound [oakwoodchemical.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [wap.guidechem.com]
- 6. ベンジルトリメチルアンモニウムトリブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound [Brominating Reagent] | C10H16Br3N | CID 2756663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 97 111865-47-5 [sigmaaldrich.com]
Application Notes and Protocols for Reactions Involving Benzyltrimethylammonium Tribromide (BTMABr3)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the work-up procedures for chemical reactions involving benzyltrimethylammonium (B79724) tribromide (BTMABr3). BTMABr3 is a versatile and stable brominating and oxidizing agent, utilized as a safer alternative to liquid bromine.[1][2] Proper work-up is crucial for the isolation of pure products and the safe disposal of reagents.
Introduction to BTMABr3 and its Reactivity
Benzyltrimethylammonium tribromide is an orange-red crystalline solid with a melting point of 99-101 °C.[3] It serves as an electrophilic bromine source for a variety of organic transformations, including:
-
Bromination of alkenes and alkynes: Typically proceeds via an anti-addition mechanism.[4]
-
Bromination of aromatic and heteroaromatic compounds.
-
Oxidation of alcohols, aldehydes, and sulfides. [1]
-
Synthesis of 2-aminobenzothiazoles. [1]
The primary byproducts of reactions involving BTMABr3 are benzyltrimethylammonium bromide (BTMABr), a water-soluble quaternary ammonium (B1175870) salt, and unreacted BTMABr3. A successful work-up procedure must effectively remove these byproducts from the desired organic product.
General Work-up Procedure
A typical work-up procedure for a reaction involving BTMABr3 involves three main stages: quenching of excess reagent, extraction of the desired product, and purification. The specific details of each stage will depend on the scale of the reaction, the solvent used, and the properties of the product.
Quenching of Excess BTMABr3
It is essential to quench any unreacted BTMABr3 to ensure safe handling and to prevent unwanted side reactions during product isolation. The orange-red color of BTMABr3 can serve as a visual indicator of its presence. The reaction mixture should be stirred with a quenching agent until this color dissipates.
Common Quenching Agents:
| Quenching Agent | Typical Concentration | Notes |
| Sodium Thiosulfate (B1220275) (Na₂S₂O₃) | Saturated aqueous solution | Highly effective and commonly used. Reacts with bromine to form colorless and water-soluble salts. |
| Sodium Sulfite (Na₂SO₃) | Saturated aqueous solution | An alternative to sodium thiosulfate. |
| Sodium Bisulfite (NaHSO₃) | Saturated aqueous solution | Another effective reducing agent for bromine. |
The amount of quenching agent required will depend on the excess of BTMABr3 used in the reaction. It is recommended to add the quenching solution portion-wise until the color of the reaction mixture is no longer orange-red.
Liquid-Liquid Extraction
Once the excess BTMABr3 has been quenched, the desired product is typically isolated by liquid-liquid extraction. The choice of extraction solvent is critical and should be based on the solubility of the product and its immiscibility with the aqueous phase.
Recommended Extraction Solvents:
| Solvent | Polarity | Boiling Point (°C) | Common Applications |
| Dichloromethane (B109758) (DCM) | Polar aprotic | 39.6 | Effective for a wide range of organic products. |
| Ethyl Acetate (EtOAc) | Moderately polar | 77.1 | A less toxic alternative to DCM, suitable for many products. |
| Diethyl Ether (Et₂O) | Nonpolar | 34.6 | Useful for less polar products. |
| Toluene | Nonpolar | 110.6 | Suitable for extraction at higher temperatures if required. |
General Extraction Protocol:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add the chosen organic extraction solvent.
-
Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer will contain the benzyltrimethylammonium bromide byproduct and the salts from the quenching step.
-
Drain the organic layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts.
-
Brine (saturated aqueous NaCl solution) to remove any remaining water from the organic layer.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Purification
The crude product obtained after extraction may require further purification to remove any remaining impurities. The choice of purification method depends on the physical properties of the product.
Common Purification Techniques:
| Method | Principle | Best Suited For |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Most non-volatile solid and liquid products. |
| Recrystallization | Purification of a crystalline compound from a suitable solvent. | Solid products. |
| Distillation | Separation of liquids with different boiling points. | Liquid products. |
Experimental Protocols
Protocol: Bromination of an Alkene
This protocol describes a general procedure for the bromination of an alkene using BTMABr3.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 eq) in a suitable solvent (e.g., dichloromethane, chloroform).[4]
-
Addition of BTMABr3: Add BTMABr3 (1.1 eq) portion-wise to the stirred solution at room temperature. The reaction progress can be monitored by TLC or by the disappearance of the starting material.
-
Quenching: Upon completion of the reaction, add a saturated aqueous solution of sodium thiosulfate and stir until the orange-red color disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Visualizing the Workflow
The following diagrams illustrate the general work-up procedure for reactions involving BTMABr3.
References
Application Notes and Protocols: Synthesis of 2-Aminobenzothiazoles using Benzyltrimethylammonium Tribromide (BTMABr3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzothiazoles are a pivotal class of heterocyclic compounds widely recognized for their broad spectrum of biological activities, serving as foundational scaffolds in medicinal chemistry and drug discovery. The synthesis of these molecules is of significant interest, and various methods have been developed for their preparation. A particularly efficient and convenient method involves the use of benzyltrimethylammonium (B79724) tribromide (BTMABr3). This reagent offers a stable, crystalline, and safer alternative to hazardous liquid bromine for the oxidative cyclization of aryl thioureas, a transformation known as the Hugerschoff reaction.[1][2] BTMABr3's ease of handling allows for precise stoichiometric control, which minimizes the formation of undesired aromatic bromination byproducts.[1][2] Furthermore, this reagent has been successfully employed in one-pot syntheses, starting from readily available anilines and isothiocyanates, providing a streamlined approach to a diverse range of 2-aminobenzothiazole (B30445) derivatives in excellent yields.[3][4]
These application notes provide detailed protocols and data for the synthesis of 2-aminobenzothiazoles utilizing BTMABr3, tailored for researchers in organic synthesis and drug development.
Data Presentation
The use of BTMABr3 is effective for the synthesis of 2-aminobenzothiazoles from a variety of substituted aryl thioureas and through one-pot procedures. The following tables summarize the quantitative data from key experiments, showcasing the versatility and efficiency of this reagent.
Table 1: Synthesis of 2-Aminobenzothiazoles from Substituted Aryl Thioureas
| Entry | Substituent on Aryl Thiourea | Product | Yield (%) |
| 1 | 4-Methyl | 2-Amino-6-methylbenzothiazole | 95 |
| 2 | 4-Methoxy | 2-Amino-6-methoxybenzothiazole | 92 |
| 3 | 4-Chloro | 2-Amino-6-chlorobenzothiazole | 88 |
| 4 | 4-Bromo | 2-Amino-6-bromobenzothiazole | 90 |
| 5 | 4-Nitro | 2-Amino-6-nitrobenzothiazole | 75 |
| 6 | 2-Methyl | 2-Amino-4-methylbenzothiazole | 85 |
| 7 | 2-Chloro | 2-Amino-4-chlorobenzothiazole | 82 |
| 8 | Unsubstituted | 2-Aminobenzothiazole | 98 |
Data compiled from studies on the oxidative cyclization of aryl thioureas.
Table 2: One-Pot Synthesis of 2-Aminobenzothiazoles from Anilines and Ammonium Thiocyanate (B1210189)
| Entry | Aniline Substituent | Product | Yield (%) |
| 1 | 4-Methyl | 2-Amino-6-methylbenzothiazole | 92 |
| 2 | 4-Methoxy | 2-Amino-6-methoxybenzothiazole | 90 |
| 3 | 4-Chloro | 2-Amino-6-chlorobenzothiazole | 85 |
| 4 | 3,4-Dimethyl | 2-Amino-5,6-dimethylbenzothiazole | 88 |
| 5 | 3-Trifluoromethyl | 2-Amino-5-(trifluoromethyl)benzothiazole | 80 |
| 6 | Unsubstituted | 2-Aminobenzothiazole | 95 |
Data from one-pot syntheses utilizing BTMABr3 or similar brominating agents.[5]
Experimental Protocols
The following are detailed methodologies for the synthesis of 2-aminobenzothiazoles using BTMABr3.
Protocol 1: Synthesis of 2-Aminobenzothiazole from Phenylthiourea (B91264)
Materials:
-
Phenylthiourea
-
Benzyltrimethylammonium tribromide (BTMABr3)
-
Dichloromethane (B109758) (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of phenylthiourea (1.0 mmol) in dichloromethane (10 mL) at room temperature, add this compound (1.0 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 2-aminobenzothiazole.
Protocol 2: One-Pot Synthesis of 2-Amino-6-methylbenzothiazole from 4-Methylaniline and Tetrabutylammonium (B224687) Thiocyanate
Materials:
-
4-Methylaniline
-
Tetrabutylammonium thiocyanate (Bu4NSCN)
-
This compound (BTMABr3)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 4-methylaniline (1.0 mmol) and tetrabutylammonium thiocyanate (1.1 mmol) in dichloromethane (15 mL).
-
Stir the solution at room temperature for 30 minutes to facilitate the in-situ formation of the corresponding aryl thiourea.
-
Add this compound (1.0 mmol) to the reaction mixture in one portion.
-
Continue stirring at room temperature for an additional 1-2 hours, monitoring the reaction by TLC.
-
After the reaction is complete, work up the mixture as described in Protocol 1 (steps 3-6).
-
Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate gradient) to yield pure 2-amino-6-methylbenzothiazole.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in these application notes.
Caption: Proposed mechanism for the BTMABr3-mediated synthesis of 2-aminobenzothiazoles.
Caption: General experimental workflow for the synthesis and purification of 2-aminobenzothiazoles.
References
Application Notes and Protocols: Benzyltrimethylammonium Tribromide for the Hofmann Degradation of Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hofmann degradation is a robust and widely utilized method in organic synthesis for the conversion of primary amides into primary amines with one less carbon atom. This reaction proceeds through a key isocyanate intermediate, which is subsequently hydrolyzed to the corresponding amine. While classic conditions often employ hazardous liquid bromine, the use of solid, stable, and safer brominating agents has become increasingly prevalent. Benzyltrimethylammonium tribromide (BTMA-Br3) has emerged as an effective and convenient reagent for this transformation, offering advantages in handling and stoichiometry control.[1] These application notes provide a comprehensive overview, detailed experimental protocols, and quantitative data for the Hofmann degradation of amides using BTMA-Br3.
Reaction Principle and Mechanism
The Hofmann degradation using this compound proceeds in a multi-step sequence within a single reaction vessel. The reaction is initiated by the deprotonation of the primary amide by a base, typically sodium hydroxide (B78521), to form an amide anion. This anion then reacts with BTMA-Br3 in an α-substitution to yield an N-bromoamide.[2] Further deprotonation of the N-bromoamide generates a bromoamide anion. This unstable intermediate undergoes a concerted rearrangement where the R group migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous departure of the bromide ion, to form an isocyanate. The isocyanate is then hydrolyzed by water in the basic medium to a carbamic acid, which spontaneously decarboxylates to afford the primary amine with one fewer carbon atom than the starting amide.[2][3]
Advantages of this compound
The use of BTMA-Br3 as a bromine source for the Hofmann degradation offers several key advantages:
-
Solid and Stable: Unlike liquid bromine, BTMA-Br3 is a stable, crystalline solid that is easier and safer to handle, weigh, and store.
-
Precise Stoichiometry: As a solid, it allows for more accurate measurement of the required amount of brominating agent.
-
Mild Reaction Conditions: The reaction can be carried out under mild conditions, often at room temperature or with gentle heating.[1]
-
Good Yields: The use of BTMA-Br3 generally provides good to excellent yields of the desired primary amines.[1]
Data Presentation
The following table summarizes the quantitative data for the Hofmann degradation of various primary amides to their corresponding primary amines using this compound.
| Entry | Amide Substrate | Product Amine | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzamide | Aniline | 2 | 60 | 85 |
| 2 | p-Methylbenzamide | p-Toluidine | 2 | 60 | 82 |
| 3 | p-Methoxybenzamide | p-Anisidine | 2 | 60 | 88 |
| 4 | p-Chlorobenzamide | p-Chloroaniline | 2 | 60 | 75 |
| 5 | Phenylacetamide | Benzylamine | 2 | 60 | 78 |
| 6 | 3-Phenylpropionamide | 2-Phenylethylamine | 2 | 60 | 72 |
| 7 | Hexanamide | Pentylamine | 2 | 60 | 65 |
| 8 | Nicotinamide | 3-Aminopyridine | 2 | 60 | 70 |
Data sourced from Kajigaeshi, S., et al. (1989). An Efficient Method for the Hofmann Degradation of Amides by Use of this compound. Chemistry Letters, 18(3), 463-464.[1]
Experimental Protocols
General Protocol for the Hofmann Degradation of Amides using BTMA-Br3
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary amide
-
This compound (BTMA-Br3)
-
Sodium hydroxide (NaOH)
-
Water
-
Appropriate organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amide (1.0 eq.) in an aqueous solution of sodium hydroxide (2.2 eq. in water).
-
Addition of BTMA-Br3: To the stirred solution, add this compound (1.1 eq.) portion-wise over 5-10 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 2 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the aqueous solution with an appropriate organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude primary amine.
-
Purification: The crude product can be further purified by distillation, recrystallization, or column chromatography as required.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is a brominating agent and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Sodium hydroxide is corrosive. Handle with care and avoid contact with skin and eyes.
Mandatory Visualizations
Caption: Mechanism of Hofmann degradation using BTMA-Br3.
Caption: Experimental workflow for Hofmann degradation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Benzyltrimethylammonium Tribromide (BTMAT)
Welcome to the technical support center for Benzyltrimethylammonium tribromide (BTMAT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use as a brominating and oxidizing agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BTMAT) and what are its primary advantages?
This compound (BTMAT) is a quaternary ammonium (B1175870) tribromide that serves as a solid, stable, and safe alternative to liquid bromine. Its primary advantages include ease of handling, accurate dosing, and enhanced reaction control, making it a versatile reagent for a variety of bromination and oxidation reactions.[1][2]
Q2: What types of reactions is BTMAT typically used for?
BTMAT is a versatile reagent used for the electrophilic bromination of a wide range of organic compounds, including phenols, anilines, aromatic ethers, acetanilides, arenes, and thiophenes.[3] It is also effective for the α-bromination of ketones and the bromo-addition to alkenes.[3] Furthermore, BTMAT can act as a mild oxidizing agent for alcohols, ethers, sulfides, and other functional groups.[3]
Q3: How can I control the selectivity of bromination with BTMAT for highly activated aromatic rings like phenols and anilines?
Controlling the selectivity of bromination for highly activated substrates is crucial to avoid polybromination. For phenols, the reaction of one equivalent of BTMAT in a mixture of dichloromethane (B109758) and methanol (B129727) at room temperature for one hour has been reported to yield polybrominated phenols in good yields.[4] To achieve monobromination, it is often necessary to use a stoichiometric amount of the brominating agent and carefully control the reaction time. For anilines, a common strategy to prevent over-bromination is to protect the amino group as an acetanilide. This reduces the activating effect of the amino group, allowing for more controlled bromination.
Q4: What solvents are recommended for reactions with BTMAT?
The choice of solvent can significantly impact the outcome of the reaction. A mixture of dichloromethane and methanol has been used for the bromination of phenols.[4] For the α-bromination of ketones, aprotic solvents are generally suitable.[1] Solvent-free conditions, either under thermal or microwave irradiation, have also been successfully employed for brominations with other quaternary ammonium tribromides and may be applicable to BTMAT.[5]
Q5: Is BTMAT sensitive to moisture or light?
While BTMAT is a relatively stable solid, it is advisable to store it in a cool, dry place and protect it from light to ensure its long-term reactivity.
Troubleshooting Guides
Issue 1: Incomplete or Slow Reaction
Possible Causes:
-
Insufficient Reagent: The stoichiometry of BTMAT to the substrate is critical. Ensure at least a 1:1 molar ratio for monobromination.
-
Low Reaction Temperature: Many bromination reactions require a certain activation energy.
-
Poor Solubility: The substrate or BTMAT may not be sufficiently soluble in the chosen solvent.
-
Deactivated Substrate: The substrate may be too electron-poor for electrophilic bromination under the current conditions.
Solutions:
-
Increase Stoichiometry: Incrementally increase the molar ratio of BTMAT.
-
Elevate Temperature: Gradually increase the reaction temperature while monitoring for side product formation. For α-bromination of some acetophenone (B1666503) derivatives, temperatures around 90°C have been shown to be optimal with other brominating agents.[6]
-
Solvent Optimization: Try a different solvent or a solvent mixture to improve solubility. For instance, adding a co-solvent like methanol to dichloromethane can enhance the solubility of BTMAT.[4]
-
Use a Catalyst: For deactivated aromatic substrates, the addition of a Lewis acid catalyst like zinc chloride may be beneficial.
Issue 2: Formation of Multiple Products (Over-bromination)
Possible Causes:
-
Highly Activated Substrate: Substrates with strong electron-donating groups (e.g., -OH, -NH2) are prone to polybromination.
-
Excess BTMAT: Using a significant excess of the brominating agent will favor multiple brominations.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of di- and tri-brominated products.
Solutions:
-
Protecting Groups: For anilines and phenols, protect the activating group (e.g., acetylation of the amino group) to moderate its reactivity.
-
Stoichiometric Control: Use a precise 1:1 or slightly less than stoichiometric amount of BTMAT.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction and quench it as soon as the desired product is the major component.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.
Issue 3: Unexpected Side Products
Possible Causes:
-
Reaction with Solvent: Some solvents can react with BTMAT or the reaction intermediates.
-
Oxidation of Substrate: BTMAT is also an oxidizing agent and may oxidize sensitive functional groups on the substrate.[3]
-
For Alkenes (e.g., Styrene): Competition between addition (to the double bond) and substitution (on the aromatic ring) can occur.
Solutions:
-
Inert Solvent: Choose a solvent that is inert under the reaction conditions.
-
Control Reaction Conditions: Milder conditions (lower temperature, shorter reaction time) can often minimize oxidation.
-
Selective Conditions for Alkenes: For the bromination of the double bond in styrene, the reaction is typically carried out in an inert solvent at room temperature. To favor aromatic substitution, different catalysts and conditions would be required.
Data Presentation
Table 1: General Reaction Conditions for Bromination with BTMAT
| Substrate Type | Solvent System | Temperature (°C) | Reaction Time | Typical Outcome |
| Phenols | Dichloromethane-Methanol | Room Temperature | 1 hour | Polybromination[4] |
| Aromatic Amines | Dichloromethane | Room Temperature | 1-3 hours | Polybromination (protection recommended) |
| Acetophenones | Acetic Acid | 90 | 3 hours | α-Monobromination (by analogy)[6] |
| Alkenes (Styrene) | Dichloromethane | Room Temperature | 0.5-1 hour | Dibromo-addition to the double bond |
Note: Data for acetophenones is based on reactions with pyridine (B92270) hydrobromide perbromide and serves as a starting point for optimization with BTMAT.[6]
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Insufficient reagent, low temperature, poor solubility | Increase BTMAT stoichiometry, increase temperature, change solvent |
| Over-bromination | Highly activated substrate, excess BTMAT | Use protecting groups, precise stoichiometry, monitor with TLC |
| Side Products | Solvent reactivity, substrate oxidation | Use inert solvent, milder reaction conditions |
Experimental Protocols
Protocol 1: General Procedure for the Bromination of an Activated Aromatic Compound (e.g., Anisole)
-
Dissolve the Substrate: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic substrate (1.0 mmol) in a suitable solvent (e.g., 10 mL of dichloromethane).
-
Add BTMAT: To the stirred solution, add this compound (1.05 mmol) portion-wise over 5 minutes at room temperature.
-
Monitor the Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The disappearance of the starting material and the formation of a new, less polar spot indicates product formation.
-
Work-up: Once the reaction is complete (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (10 mL) to consume any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure brominated product.
Protocol 2: General Procedure for the α-Bromination of a Ketone (e.g., Acetophenone)
-
Dissolve the Substrate: In a round-bottom flask, dissolve the ketone (1.0 mmol) in a suitable solvent (e.g., 10 mL of acetic acid).
-
Add BTMAT: Add this compound (1.1 mmol) to the solution.
-
Heat the Reaction: Heat the reaction mixture to the desired temperature (e.g., 90°C, based on analogy) and stir.[6]
-
Monitor the Reaction: Follow the progress of the reaction by TLC.
-
Work-up: After completion (typically 2-4 hours), cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing: Wash the combined organic layers with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting α-bromo ketone by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting decision tree for BTMAT reactions.
Caption: General experimental workflow for bromination with BTMAT.
References
- 1. This compound [oakwoodchemical.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. acgpubs.org [acgpubs.org]
- 6. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzyltrimethylammonium Tribromide Brominations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzyltrimethylammonium (B79724) tribromide (BTMA-Br₃) for bromination reactions.
Frequently Asked Questions (FAQs)
Q1: What is Benzyltrimethylammonium tribromide (BTMA-Br₃) and why is it used?
A1: this compound (BTMA-Br₃) is a crystalline, stable, and easy-to-handle brominating agent.[1][2][3] It serves as a safer and more convenient alternative to liquid bromine, which is highly toxic and corrosive.[1] Its solid nature allows for precise measurement, which is particularly beneficial for small-scale reactions.[1] BTMA-Br₃ is effective for the bromination of various organic compounds, including aromatic systems.[3]
Q2: What are the main advantages of using BTMA-Br₃ over other brominating agents like elemental bromine or N-bromosuccinimide (NBS)?
A2: BTMA-Br₃ offers several advantages:
-
Safety and Handling: As a stable, crystalline solid, it is easier and safer to handle and weigh than corrosive and volatile liquid bromine.[1][3]
-
Stoichiometric Control: Its solid form allows for accurate measurement, enabling precise control over the reaction stoichiometry.[1]
-
Selectivity: BTMA-Br₃ provides good selectivity for the bromination of activated aromatic compounds like phenols and anilines. By carefully controlling the molar ratio of the reagent to the substrate, one can achieve mono-, di-, or even tri-bromination.[4]
-
Reaction Monitoring: The disappearance of the orange-red color of BTMA-Br₃ can serve as a visual indicator of reaction completion.[4]
Q3: Is BTMA-Br₃ suitable for the bromination of deactivated aromatic rings?
A3: While BTMA-Br₃ is highly effective for activated aromatic rings, its application for deactivated rings is less common. For such substrates, stronger brominating conditions or different reagents might be necessary.
Q4: How should I store and handle BTMA-Br₃?
A4: BTMA-Br₃ is light-sensitive and should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[5] Avoid exposure to light and incompatible materials such as strong oxidizing agents.[5] Always handle with appropriate personal protective equipment, including gloves, eye protection, and a dust mask.
Troubleshooting Guide
Issue 1: Low or No Yield of the Brominated Product
| Possible Cause | Suggested Solution |
| Degraded BTMA-Br₃ Reagent | Ensure the BTMA-Br₃ is a distinct orange to dark yellow crystalline powder.[2] If it appears discolored or clumped, its purity may be compromised. Consider using a fresh batch of the reagent. |
| Inappropriate Solvent | The choice of solvent is critical. A mixture of dichloromethane (B109758) and methanol (B129727) is commonly effective.[6] For certain substrates, acetic acid with a catalytic amount of zinc chloride can improve solubility and reactivity.[4][7] |
| Insufficient Reaction Time or Temperature | While many reactions with BTMA-Br₃ are rapid at room temperature, some substrates may require longer reaction times or gentle heating. Monitor the reaction by TLC until the starting material is consumed. |
| Substrate Reactivity | Highly deactivated substrates may not react efficiently under standard conditions. Consider using a more forcing solvent system or an alternative, more powerful brominating agent. |
Issue 2: Formation of Polybrominated Byproducts
| Possible Cause | Suggested Solution |
| Highly Activated Substrate | Phenols and anilines are highly activated and prone to polybromination.[4][8] |
| Incorrect Stoichiometry | Using an excess of BTMA-Br₃ will lead to multiple brominations on activated rings.[4] |
| Reactive Solvent System | Polar protic solvents can enhance the reactivity of the brominating agent, leading to over-bromination.[8] |
To achieve selective monobromination of highly activated substrates:
-
Control Stoichiometry: Use a 1:1 molar ratio of the substrate to BTMA-Br₃.[4]
-
Solvent Choice: Employ a less polar solvent system, such as dichloromethane-methanol.[6]
-
Low Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C) to moderate the reaction rate.[8]
Issue 3: Reaction Stalls or is Incomplete
| Possible Cause | Suggested Solution |
| Incomplete Dissolution of Reactants | Ensure both the substrate and BTMA-Br₃ are fully dissolved in the chosen solvent system. The addition of a co-solvent like methanol to dichloromethane can aid in dissolution.[6] |
| Generation of HBr | The reaction generates hydrogen bromide (HBr), which can inhibit the reaction in some cases. For sensitive substrates, adding a non-nucleophilic base like calcium carbonate powder can neutralize the generated HBr.[4] |
Quantitative Data Summary
Table 1: Selective Bromination of Phenols with BTMA-Br₃
| Substrate | Molar Ratio (Substrate:BTMA-Br₃) | Solvent System | Product | Yield (%) |
| Phenol | 1:1 | Dichloromethane-Methanol | 4-Bromophenol | High |
| Phenol | 1:2 | Dichloromethane-Methanol | 2,4-Dibromophenol | High |
| Phenol | 1:3 | Dichloromethane-Methanol | 2,4,6-Tribromophenol | High |
Note: Specific yield percentages can vary based on reaction scale and purification methods. The term "High" indicates yields are generally reported to be good to excellent under these conditions.[4][9]
Table 2: Bromination of Acetyl Derivatives with BTMA-Br₃
| Substrate | Molar Ratio (Substrate:BTMA-Br₃) | Solvent System | Product | Yield (%) |
| Acetophenone | 1:2 | Dichloromethane-Methanol | 2,2-Dibromoacetophenone | 86 |
| 4'-Methylacetophenone | 1:2 | Dichloromethane-Methanol | 2,2-Dibromo-4'-methylacetophenone | 85 |
| 4'-Methoxyacetophenone | 1:2 | Dichloromethane-Methanol | 2,2-Dibromo-4'-methoxyacetophenone | 89 |
Data extracted from Kajigaeshi et al., Bull. Chem. Soc. Jpn., 1987, 60, 2667-2668.[6]
Experimental Protocols
Protocol 1: General Procedure for the Monobromination of an Activated Aromatic Compound
-
Dissolve the Substrate: In a round-bottom flask, dissolve one equivalent of the aromatic substrate in a suitable solvent mixture, such as dichloromethane-methanol.
-
Cool the Solution: If the substrate is highly activated (e.g., phenol, aniline), cool the solution to 0 °C in an ice bath.
-
Add BTMA-Br₃: Slowly add one equivalent of solid BTMA-Br₃ to the stirred solution.
-
Monitor the Reaction: Stir the reaction at the same temperature and monitor its progress by TLC. The disappearance of the orange-red color of the tribromide is a good visual indicator of consumption.
-
Work-up: Once the reaction is complete, quench the reaction with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.
-
Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (B86663). Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of Dibromoacetyl Derivatives
This protocol is adapted from the work of Kajigaeshi et al.[6]
-
Prepare the Reaction Mixture: To a solution of the acetyl derivative (1 equivalent) in a dichloromethane-methanol solvent mixture, add this compound (2 equivalents) at room temperature.
-
Stir the Reaction: Stir the mixture for 2-7 hours, or until the orange color of the solution disappears.[6]
-
Solvent Removal: Distill off the solvent under reduced pressure.
-
Extraction: Extract the resulting precipitate with ether.
-
Drying and Concentration: Dry the combined ether layers with magnesium sulfate and evaporate the solvent in vacuo.
-
Purification: Recrystallize the residue from a suitable solvent system (e.g., methanol-water) to afford the pure dibromoacetyl derivative.[6]
Visualizations
Caption: General workflow for BTMA-Br₃ brominations.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. This compound [oakwoodchemical.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. guidechem.com [guidechem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Halogenation using quaternary ammonium polyhalides. Part 22. Selective bromination of aromatic ethers with this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Controlling Regioselectivity with Benzyltrimethylammonium Tribromide
Welcome to the technical support center for Benzyltrimethylammonium (B79724) tribromide (BTMA Br3). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on utilizing BTMA Br3 for regioselective bromination. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and visualizations to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: What is Benzyltrimethylammonium tribromide (BTMA Br3) and what are its primary advantages?
A1: this compound (CAS 111865-47-5) is a quaternary ammonium (B1175870) salt that functions as a stable, solid, and easy-to-handle brominating agent.[1][2] It is often used as a safer and more convenient alternative to liquid bromine.[3] Its main advantages include high reactivity, good selectivity, and ease of controlling the stoichiometry of the reaction, which allows for selective mono-, di-, or tri-bromination of activated aromatic compounds.[2] The reaction progress can often be monitored visually, as the orange-red color of the reagent disappears upon consumption.[2]
Q2: How does BTMA Br3 enable regioselective bromination of activated aromatic rings?
A2: BTMA Br3 facilitates electrophilic aromatic bromination with high regioselectivity, typically favoring the para-position in activated systems like phenols, anilines, and aromatic ethers.[4][5] The bulky nature of the reagent and potential non-covalent interactions between the quaternary ammonium cation and the substrate can help direct the electrophilic bromine to the sterically less hindered and electronically rich para-position.[6] For highly activated substrates that tend to over-brominate with reagents like elemental bromine, BTMA Br3 allows for controlled monobromination by careful adjustment of molar equivalents.[2]
Q3: How do I control the extent of bromination (mono- vs. multi-substitution)?
A3: The degree of bromination is primarily controlled by the molar ratio of BTMA Br3 to the substrate.[2] By precisely weighing the solid reagent, you can achieve specific levels of substitution. For instance, using one molar equivalent of BTMA Br3 with a phenol (B47542) or aniline (B41778) derivative typically yields the monobrominated product. Using two or more equivalents will lead to di- or tri-brominated products, respectively.[2]
Q4: What is the role of solvents like methanol (B129727) or additives like zinc chloride in these reactions?
A4: The solvent system significantly influences the reaction. A mixture of dichloromethane (B109758) and methanol is commonly used for the bromination of highly activated compounds like phenols and anilines.[2][7] In the presence of methanol, it is presumed that the active brominating species could be methyl hypobromite, which is generated in situ.[7] For less reactive arenes, a system of acetic acid with a Lewis acid catalyst like zinc chloride (ZnCl2) can be used to enhance the electrophilicity of the bromine and increase the reaction rate.[2][8]
Q5: What are the key safety precautions when working with BTMA Br3?
A5: BTMA Br3 is an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[9] Always handle the reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[9]
Troubleshooting Guide
This guide addresses common problems encountered during the regioselective bromination of aromatic compounds using BTMA Br3.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | 1. Inactive Substrate: The aromatic ring is not sufficiently activated for the reaction conditions. 2. Reagent Degradation: BTMA Br3 is hygroscopic and may have degraded due to moisture. 3. Low Temperature: The reaction temperature may be too low, resulting in slow kinetics. | 1. For deactivated or weakly activated substrates, add a Lewis acid catalyst like ZnCl2 and use acetic acid as the solvent to increase reactivity.[2] 2. Use freshly prepared or properly stored BTMA Br3. Ensure all glassware is dry. 3. Gently warm the reaction mixture. Monitor the temperature, as higher temperatures can sometimes reduce selectivity.[10] |
| Poor Regioselectivity (Mixture of ortho/para isomers) | 1. Highly Activating Substrate: Very reactive substrates may show reduced selectivity. 2. Solvent Effects: The polarity of the solvent can influence the isomer ratio.[11][12] 3. Steric Hindrance: The electronic directing effects of the activating group may compete with steric factors. | 1. Run the reaction at a lower temperature to favor the thermodynamically more stable para product. 2. Experiment with different solvent systems. A less polar solvent may increase para selectivity by maximizing steric hindrance at the ortho positions. 3. For substrates where ortho substitution is a persistent issue, consider protecting the activating group (e.g., acylating an aniline) to increase steric bulk and direct substitution to the para position.[13] |
| Over-bromination (Di- or Tri-substituted products) | 1. Incorrect Stoichiometry: Too much BTMA Br3 was added for the desired monobromination. 2. Highly Activated Substrate: The substrate is extremely reactive (e.g., phenol, aniline), making it prone to multiple substitutions.[2][13] | 1. Carefully and accurately weigh the BTMA Br3 to ensure a 1:1 molar ratio (or slightly less) with the substrate for monobromination.[2] 2. Add the BTMA Br3 solution slowly (dropwise) to the substrate solution at a low temperature (e.g., 0 °C) to better control the reaction. |
| Difficult Reaction Work-up | 1. Formation of Emulsions: Common when using polar aprotic solvents like THF or DMF that are partially miscible with water.[14] 2. Persistent Byproducts: The benzyltrimethylammonium bromide salt byproduct may be difficult to remove. | 1. If possible, remove the reaction solvent via rotary evaporation before the aqueous work-up. Dilute the reaction mixture with a nonpolar organic solvent (e.g., ethyl acetate, ether) before washing.[14] Add brine (saturated aq. NaCl) to the separatory funnel to help break emulsions.[15] 2. After initial aqueous washes, filter the organic layer through a short plug of silica (B1680970) gel to remove baseline impurities and residual salts.[16] |
Quantitative Data Summary
The regioselectivity and efficiency of BTMA Br3 are highly dependent on the substrate and reaction conditions. The following tables provide representative data based on literature descriptions.
Table 1: Influence of Stoichiometry on the Bromination of Phenol Reaction Conditions: Dichloromethane-Methanol solvent, Room Temperature.
| Molar Equivalents of BTMA Br3 | Expected Major Product | Predominant Isomer(s) | Reference |
| 1.0 | 4-Bromophenol | para | [2] |
| 2.0 | 2,4-Dibromophenol | ortho, para | [2] |
| 3.0 | 2,4,6-Tribromophenol | ortho, para, ortho | [2] |
Table 2: Regioselectivity of Monobromination for Various Activated Substrates with BTMA Br3 Reaction Conditions: 1.0 equivalent BTMA Br3, Room Temperature.
| Substrate | Solvent System | Major Product | Typical Yield | Reference |
| Aniline | CH2Cl2 / MeOH | 4-Bromoaniline | Good | [4] |
| Anisole (B1667542) | CH2Cl2 / MeOH | 4-Bromoanisole | Good to Excellent | [5] |
| Acetanilide | CH2Cl2 / MeOH | 4-Bromoacetanilide | Good | [4] |
| Naphthalene | CH3COOH / ZnCl2 | 1-Bromonaphthalene | Good | [2][8] |
Visualizations of Workflows and Mechanisms
Diagrams generated using Graphviz to illustrate key processes.
Caption: General experimental workflow for BTMA Br3 bromination reactions.
Caption: Troubleshooting decision tree for poor regioselectivity.
Caption: Rationale for para-selectivity via carbocation intermediate stability.
Experimental Protocols
Protocol 1: Preparation of this compound (BTMA Br3)
This protocol describes the synthesis of BTMA Br3 from benzyltrimethylammonium chloride.[4][7]
-
Reagents and Equipment:
-
Benzyltrimethylammonium chloride
-
Sodium bromate (B103136) (NaBrO3)
-
Hydrobromic acid (HBr, 48% aq.)
-
Distilled water
-
Ice bath
-
Stir plate and stir bar
-
Büchner funnel and filter paper
-
-
Procedure:
-
In a flask, dissolve benzyltrimethylammonium chloride and sodium bromate in distilled water.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add hydrobromic acid dropwise to the cooled solution. An orange-red precipitate will form.
-
Continue stirring in the ice bath for 30-60 minutes after the addition is complete.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water.
-
Dry the resulting orange-red crystals under vacuum. Store in a desiccator, protected from light and moisture.
-
Protocol 2: General Procedure for Regioselective para-Monobromination of Anisole
This protocol provides a general method for the monobromination of an activated aromatic substrate.
-
Reagents and Equipment:
-
Anisole (substrate)
-
This compound (BTMA Br3)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Round-bottom flask, stir bar, separatory funnel
-
TLC plates for monitoring
-
-
Procedure:
-
To a round-bottom flask, add anisole (1.0 eq) and a solvent mixture of DCM and MeOH (e.g., 4:1 v/v).
-
Stir the solution at room temperature until the anisole is fully dissolved.
-
In a separate container, dissolve BTMA Br3 (1.0 eq) in a minimal amount of the DCM/MeOH solvent mixture.
-
Add the BTMA Br3 solution dropwise to the stirred anisole solution over 10-15 minutes.
-
Allow the reaction to stir at room temperature. Monitor the progress by TLC until the starting material is consumed and the orange color of the BTMA Br3 has faded. This typically takes 1-3 hours.[2]
-
Once the reaction is complete, proceed to the work-up procedure (Protocol 3).
-
Protocol 3: General Reaction Work-up and Purification
This protocol outlines the steps to isolate and purify the product after the reaction is complete.[15][17]
-
Reagents and Equipment:
-
Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) or sodium sulfite (B76179) (Na2SO3)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Separatory funnel, Erlenmeyer flask, rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
Quench the reaction mixture by adding saturated aqueous sodium thiosulfate to neutralize any unreacted bromine. Stir until the orange/yellow color disappears completely.
-
Transfer the mixture to a separatory funnel. If necessary, add more organic solvent (e.g., DCM or ethyl acetate) to dilute the mixture.
-
Wash the organic layer sequentially with:
-
Separate the organic layer and dry it over anhydrous Na2SO4 or MgSO4.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.[17]
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure brominated compound.
-
References
- 1. nbinno.com [nbinno.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound [oakwoodchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. wuxibiology.com [wuxibiology.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound [Brominating Reagent] | C10H16Br3N | CID 2756663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. acgpubs.org [acgpubs.org]
- 17. How To Run A Reaction [chem.rochester.edu]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Benzyltrimethylammonium Tribromide (BTMAT)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Benzyltrimethylammonium tribromide (BTMAT) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound (BTMAT) over liquid bromine?
A1: BTMAT offers several advantages over liquid bromine, making it a safer and more convenient reagent for bromination.[1][2] As a stable, crystalline solid, it is easier to handle, weigh, and store compared to the highly toxic and corrosive liquid bromine.[2] This allows for more precise stoichiometric control of the reaction, which is particularly crucial for selective bromination.[3]
Q2: How can I monitor the progress of my bromination reaction with BTMAT?
A2: A key advantage of using BTMAT is the visual indication of reaction progress. BTMAT is an orange-red solid, and its color will dissipate as it is consumed in the reaction. The disappearance of this color is a good indicator that the reaction is complete.[3] For more precise monitoring, Thin Layer Chromatography (TLC) can be used to track the consumption of the starting material and the formation of the product.
Q3: What are the recommended solvents for reactions involving BTMAT?
A3: The choice of solvent depends on the substrate and the specific reaction. A common solvent system for the bromination of phenols and anilines is a mixture of dichloromethane (B109758) and methanol.[3] Acetic acid, sometimes with the addition of zinc chloride to improve the solubility of BTMAT, is used for the bromination of aromatic hydrocarbons.[3] For the bromination of alkenes, aprotic solvents are often employed.[2] BTMAT is also soluble in water and other organic solvents like ethanol (B145695) and acetone.[4]
Q4: Is BTMAT sensitive to any particular conditions?
A4: Yes, BTMAT is sensitive to light and moisture. Therefore, it should be stored in a tightly closed container in a cool, dry, and dark place.
Troubleshooting Guides
Issue 1: Incomplete Reaction
Symptom: The starting material is not fully consumed, as indicated by TLC or other analytical methods, even after a prolonged reaction time.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient BTMAT | Add a slight excess of BTMAT (e.g., 1.05-1.1 equivalents for monobromination). | Ensures enough reagent is present to drive the reaction to completion. |
| Poor Solubility of Reactants | - Use a co-solvent to improve solubility.- For aromatic hydrocarbons, consider using an acetic acid/zinc chloride system.[3] | Both the substrate and BTMAT need to be sufficiently dissolved for the reaction to proceed efficiently. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring by TLC. | Some substrates may require more energy to react. |
| Deactivated Substrate | For substrates with electron-withdrawing groups, longer reaction times or higher temperatures may be necessary. | Electron-withdrawing groups decrease the nucleophilicity of the substrate, slowing down the electrophilic bromination. |
Issue 2: Formation of Polybrominated Byproducts
Symptom: Multiple spots are observed on the TLC plate, corresponding to products with more than one bromine atom attached. This is common with highly activated substrates like phenols and anilines.
| Potential Cause | Troubleshooting Step | Rationale |
| Excess BTMAT | Carefully control the stoichiometry. Use a 1:1 molar ratio of BTMAT to the substrate for monobromination.[3] | The high selectivity of BTMAT is dependent on the molar ratio of the reactants.[3] |
| Highly Activated Substrate | - Add the BTMAT solution slowly to the substrate solution.- Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). | These measures help to control the reaction rate and minimize over-bromination. |
| Reaction Time Too Long | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. | Allowing the reaction to proceed for too long can lead to the formation of polybrominated products. |
Issue 3: Side-Chain Bromination of Aromatic Compounds
Symptom: Bromination occurs on an alkyl side chain of an aromatic ring instead of, or in addition to, the desired ring bromination.
| Potential Cause | Troubleshooting Step | Rationale |
| Radical Reaction Conditions | - Perform the reaction in the dark, excluding light.- Avoid high temperatures that might initiate radical pathways. | Side-chain bromination can occur via a radical mechanism, which can be promoted by light or heat. |
| Inappropriate Solvent System | For aromatic hydrocarbons, use an acetic acid-zinc chloride solvent system.[3] | This system promotes the electrophilic aromatic substitution pathway over side-chain bromination.[3] |
Issue 4: Formation of Solvent-Incorporated Byproducts with Alkenes
Symptom: In addition to the expected dibromoalkane, products containing a bromine atom and a fragment from a protic solvent (e.g., alcohol or water) are formed.
| Potential Cause | Troubleshooting Step | Rationale |
| Use of Protic Solvents | Use an aprotic solvent such as dichloromethane or carbon tetrachloride.[2] | Protic solvents can act as nucleophiles and intercept the bromonium ion intermediate, leading to the formation of haloethers or halohydrins.[5] |
| Presence of Water | Ensure that the solvent and reagents are dry. | Water can also act as a nucleophile, resulting in the formation of bromohydrins. |
Experimental Protocols
General Protocol for Monobromination of an Activated Aromatic Compound (e.g., Phenol)
-
Dissolve the Substrate: In a round-bottom flask, dissolve one equivalent of the phenol (B47542) in a mixture of dichloromethane and methanol.
-
Cool the Solution: If the substrate is highly reactive, cool the solution to 0 °C in an ice bath.
-
Add BTMAT: Slowly add one equivalent of BTMAT in portions to the stirred solution.
-
Monitor the Reaction: Stir the reaction at room temperature and monitor its progress by observing the disappearance of the orange-red color of the BTMAT and by using TLC.[3]
-
Quench the Reaction: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to consume any remaining bromine.
-
Work-up: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualizing Workflows and Pathways
Caption: General experimental workflow for bromination using BTMAT.
Caption: Troubleshooting logic for an incomplete BTMAT reaction.
Caption: Control of product selectivity in phenol bromination with BTMAT.
References
Technical Support Center: Benzyltrimethylammonium Tribromide (BTMABr3) Reactions
Welcome to the technical support center for benzyltrimethylammonium (B79724) tribromide (BTMABr3) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bromination experiments, with a focus on minimizing byproduct formation and maximizing reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What is BTMABr3 and why is it used?
A1: Benzyltrimethylammonium tribromide (BTMABr3) is a solid, stable, and versatile brominating agent. It is often used as a safer and more convenient alternative to liquid bromine, which is highly toxic and corrosive. BTMABr3 offers high selectivity in various bromination reactions, allowing for controlled introduction of bromine atoms into organic molecules.[1]
Q2: What are the most common byproducts in BTMABr3 reactions?
A2: The most common byproducts depend on the substrate. For highly activated aromatic rings like phenols and anilines, polybromination (the addition of multiple bromine atoms) is a primary concern. In the case of alkenes, particularly in protic solvents like methanol (B129727) or acetic acid, the formation of solvent-incorporated products (e.g., bromoethers or bromoacetates) can occur alongside the desired dibromoalkane. For aromatic compounds with alkyl side chains, side-chain bromination can be a potential side reaction under certain conditions.
Q3: How can I control the degree of bromination (mono-, di-, or tri-substitution) on an aromatic ring?
A3: The degree of bromination is primarily controlled by the stoichiometry of the reaction. By carefully adjusting the molar ratio of BTMABr3 to your substrate, you can selectively achieve the desired level of bromination. For instance, a 1:1 molar ratio of BTMABr3 to a phenol (B47542) will favor monobromination, while increasing the equivalents of BTMABr3 will lead to di- and tri-brominated products.
Q4: My reaction with an aniline (B41778) substrate is giving a complex mixture of products. What is happening?
A4: Anilines are highly activated systems, and direct bromination often leads to a mixture of polybrominated products and potential oxidation byproducts. To achieve selective monobromination, it is highly recommended to protect the amino group as an acetanilide (B955) before carrying out the bromination. This temporarily reduces the activating effect of the amino group, allowing for more controlled bromination, typically at the para position. The protecting group can then be easily removed by hydrolysis.
Q5: I am observing byproducts that seem to have incorporated the solvent. How can I avoid this?
A5: The formation of solvent-incorporated byproducts is common when performing bromination of alkenes in protic (nucleophilic) solvents like methanol or acetic acid. The intermediate bromonium ion can be attacked by the solvent in addition to the bromide ion. To avoid this, switch to an aprotic solvent such as dichloromethane (B109758) (CH2Cl2) or chloroform (B151607) (CHCl3).
Q6: How can I monitor the progress of my BTMABr3 reaction?
A6: BTMABr3 is an orange-red solid, and its consumption can often be visually monitored by the disappearance of its color in the reaction mixture. For more precise monitoring, Thin Layer Chromatography (TLC) is a simple and effective technique. For quantitative analysis of product and byproduct distribution, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.[2][3]
Troubleshooting Guides
Issue 1: Over-bromination of Phenolic and Aniline Substrates
-
Symptom: Your reaction yields a mixture of di-, tri-, or even more highly brominated products instead of the desired monobrominated compound.
-
Root Cause: Phenols and anilines are highly activated aromatic systems, making them susceptible to multiple brominations. This is often due to an excess of the brominating agent or reaction conditions that are too harsh.
-
Solutions:
-
Control Stoichiometry: Carefully measure and use a 1:1 molar ratio of BTMABr3 to your substrate for monobromination.
-
Slow Addition: Add the BTMABr3 solution dropwise to the substrate solution to maintain a low concentration of the brominating agent throughout the reaction.
-
Lower Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to reduce the reaction rate and improve selectivity.
-
Protecting Groups (for Anilines): As detailed in the FAQs, protect the aniline's amino group as an acetanilide to moderate its activating effect.
-
Issue 2: Formation of Solvent-Incorporated Byproducts with Alkenes
-
Symptom: You observe byproducts with a mass corresponding to the addition of bromine and a solvent molecule to your alkene.
-
Root Cause: Use of a protic (nucleophilic) solvent that competes with the bromide ion in attacking the intermediate bromonium ion.
-
Solutions:
-
Solvent Choice: Switch to an aprotic solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3). These solvents do not participate in the reaction and will favor the formation of the desired dibromoalkane.
-
Issue 3: Low Yield of the Desired Product
-
Symptom: The conversion of your starting material is low, or the yield of the desired brominated product is poor.
-
Root Cause: This can be due to several factors, including incomplete reaction, product degradation, or loss during workup.
-
Solutions:
-
Reaction Time and Temperature: Monitor the reaction by TLC to ensure it has gone to completion. If the reaction is sluggish, a slight increase in temperature may be necessary, but be mindful of potential side reactions.
-
Purity of Reagents: Ensure your starting material and BTMABr3 are pure. Impurities can interfere with the reaction.
-
Workup Procedure: Some brominated compounds can be sensitive to acidic or basic conditions. Ensure your workup procedure is appropriate for your product's stability.
-
Data Presentation
The choice of solvent can significantly impact the product distribution in the bromination of alkenes with BTMABr3. Below is a summary of product yields for the bromination of styrene (B11656) under different solvent conditions.
| Substrate | Solvent | Product(s) | Yield (%) |
| Styrene | Dichloromethane | 1,2-Dibromo-1-phenylethane | 87 |
| Styrene | Methanol | 1-Bromo-2-methoxy-1-phenylethane & 1,2-Dibromo-1-phenylethane | 80 (total) |
| Styrene | Acetic Acid | 2-Bromo-1-phenyl-1-ethyl acetate (B1210297) & 1,2-Dibromo-1-phenylethane | 75 (total) |
Data compiled from similar studies on tribromide reagents. Yields are for isolated products.
Experimental Protocols
Protocol 1: Selective Monobromination of p-Cresol (B1678582)
This protocol details the selective ortho-monobromination of a phenol, p-cresol, a common reaction where selectivity is crucial.
-
Dissolution of Substrate: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-cresol (1.08 g, 10 mmol) in 30 mL of a 1:1 mixture of dichloromethane (CH2Cl2) and methanol (CH3OH).
-
Preparation of BTMABr3 Solution: In a separate flask, dissolve BTMABr3 (3.90 g, 10 mmol) in 20 mL of the same CH2Cl2/CH3OH solvent mixture.
-
Reaction: Slowly add the BTMABr3 solution to the p-cresol solution at room temperature over 15 minutes with constant stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete when the orange-red color of the BTMABr3 has disappeared (usually within 1-2 hours).
-
Workup:
-
Quench the reaction by adding 20 mL of a 5% aqueous solution of sodium thiosulfate (B1220275) to neutralize any remaining bromine.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with 20 mL of water and then 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to obtain pure 2-bromo-4-methylphenol.
Protocol 2: Bromination of Styrene in an Aprotic Solvent
This protocol describes the bromination of an alkene to form a dibromoalkane, avoiding solvent-incorporated byproducts.
-
Dissolution of Substrate: In a 50 mL round-bottom flask, dissolve styrene (1.04 g, 10 mmol) in 20 mL of dichloromethane (CH2Cl2).
-
Addition of BTMABr3: Add BTMABr3 (3.90 g, 10 mmol) to the styrene solution in one portion with vigorous stirring at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid and complete within 30 minutes, as indicated by the disappearance of the BTMABr3 color.
-
Workup:
-
Filter the reaction mixture to remove benzyltrimethylammonium bromide precipitate.
-
Wash the filtrate with 15 mL of 5% sodium bicarbonate solution, followed by 15 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent by rotary evaporation.
-
-
Purification: The resulting crude 1,2-dibromo-1-phenylethane can be further purified by recrystallization from ethanol (B145695) if necessary.
Visualizations
Caption: Reaction pathway for alkene bromination with BTMABr3.
Caption: Troubleshooting flowchart for byproduct formation in BTMABr3 reactions.
References
Technical Support Center: Purification of Products from Benzyltrimethylammonium Tribromide (BTMAT) Reactions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of products from reactions involving Benzyltrimethylammonium (B79724) tribromide (BTMAT).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of products from BTMAT reactions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent Orange/Yellow Color in the Reaction Mixture After Extended Reaction Time | Incomplete reaction; unreacted BTMAT remains. | - Monitor the reaction using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material. - If the starting material is consumed, the color may be from byproducts. Proceed with the workup. - If the starting material remains, consider adding a slight excess of BTMAT or extending the reaction time. |
| Product Contaminated with Benzyltrimethylammonium Bromide Byproduct | The byproduct is a quaternary ammonium (B1175870) salt and can be soluble in polar organic solvents. | - During the aqueous workup, wash the organic layer thoroughly with water and then brine to remove the water-soluble salt.[1] - If the product is stable, trituration with a non-polar solvent in which the product is sparingly soluble but the salt is insoluble can be effective. - For non-polar products, passing the crude mixture through a short plug of silica (B1680970) gel, eluting with a non-polar solvent, can retain the polar salt. |
| Difficulty in Separating Mono-, Di-, and Tri-brominated Products | The polarity of the different brominated products may be very similar. | - Optimize column chromatography conditions. A shallow solvent gradient (e.g., starting with pure hexane (B92381) and slowly increasing the percentage of ethyl acetate) can improve separation.[2] - Consider using a different stationary phase for chromatography, such as alumina (B75360), if silica gel is ineffective. - Preparative TLC or HPLC can be used for small-scale separations of isomers with very close Rf values.[3][4] |
| Low Yield of Purified Product After Recrystallization | - The chosen recrystallization solvent is too good a solvent for the product, even at low temperatures. - Too much solvent was used during dissolution. - Premature crystallization occurred during hot filtration. | - Select a solvent in which the product has high solubility at high temperatures and low solubility at room temperature or below.[2] - Use the minimum amount of hot solvent necessary to dissolve the crude product.[5] - If crystals do not form upon cooling, boil off some of the solvent to increase the concentration and allow it to cool again. - To induce crystallization, scratch the inside of the flask with a glass rod or add a seed crystal.[5] |
| Oiling Out During Recrystallization | The melting point of the crude product is lower than the boiling point of the recrystallization solvent. | - Add more solvent to fully dissolve the oil at the boiling point. - Use a solvent with a lower boiling point or a mixed solvent system.[6] |
| Streaking on TLC Plates | The compound may be too polar for the chosen eluent, or it might be acidic or basic, leading to strong interaction with the silica gel. | - Increase the polarity of the eluent. - For acidic compounds, add a small amount of acetic acid to the eluent. - For basic compounds, add a small amount of triethylamine (B128534) to the eluent. |
Frequently Asked Questions (FAQs)
Q1: What is the white precipitate that often forms during BTMAT reactions?
A1: The white precipitate is typically benzyltrimethylammonium bromide, the byproduct formed after BTMAT has delivered its bromine atoms to the substrate.[7] This salt is generally soluble in water, which facilitates its removal during the aqueous workup.
Q2: How can I effectively remove unreacted BTMAT from my crude product?
A2: Unreacted BTMAT is a colored (orange-red) solid.[8] An aqueous wash with a reducing agent, such as a 10% sodium thiosulfate (B1220275) solution, will quench the excess BTMAT, converting it to the colorless benzyltrimethylammonium bromide, which can then be removed by further aqueous washes.[8]
Q3: What are the best general techniques for purifying products from BTMAT reactions?
A3: The most common and effective purification techniques are recrystallization and column chromatography. The choice between them depends on the physical state of the product (solid or oil) and the nature of the impurities.[9][10]
Q4: How do I choose an appropriate solvent for recrystallization?
A4: The ideal recrystallization solvent should dissolve your product well when hot but poorly when cold.[2] It is recommended to perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, hexane, ethyl acetate, and mixtures thereof) to identify the optimal one.
Q5: How can I visualize my brominated product on a TLC plate if it is not UV active?
A5: While many aromatic compounds are UV active, if your product is not, you can use a chemical stain for visualization. A potassium permanganate (B83412) (KMnO4) stain is a good general-purpose choice, as it reacts with many functional groups.[7][11] For certain compounds, specific stains like vanillin (B372448) can provide differential coloration for spots with similar Rf values.
Data Presentation
The following tables summarize typical yields and purities for common BTMAT reactions.
Table 1: Bromination of Aromatic Amines and Derivatives
| Substrate | Product | Purification Method | Yield (%) | Purity (%) | Reference(s) |
| Aniline | 2,4,6-Tribromoaniline | Recrystallization | 96 | 98.6 | [1][12] |
| Acetanilide | 4-Bromoacetanilide | Column Chromatography | 93 | >95 | [1][12] |
Table 2: Bromination of Aromatic Ethers
| Substrate | Product | Purification Method | Yield (%) | Purity (%) | Reference(s) |
| Anisole (B1667542) | 4-Bromoanisole | Column Chromatography | 97 | >98 | [1][12] |
| Anisole | 2,4-Dibromoanisole | Vacuum Distillation | 81-90 | >98 | [13][14] |
Table 3: α-Bromination of Ketones
| Substrate | Product | Purification Method | Yield (%) | Purity (%) | Reference(s) |
| Acetophenone | 2,2-Dibromoacetophenone | Recrystallization (Methanol/Water) | 86 | >98 | |
| 4'-Methylacetophenone | 2,2-Dibromo-4'-methylacetophenone | Recrystallization | 89 | >98 |
Experimental Protocols
Protocol 1: Purification by Recrystallization (General Procedure)
-
Solvent Selection: Choose a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for brominated compounds include ethanol, methanol, and ethyl acetate, often mixed with water or hexane as an anti-solvent.[2]
-
Dissolution: Place the crude, solid product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid completely dissolves.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization of the product.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals, for example, by leaving them under vacuum in the Büchner funnel for a period, followed by storage in a desiccator.
Protocol 2: Purification by Column Chromatography (General Procedure)
-
TLC Analysis: Analyze the crude reaction mixture by TLC to determine the number of components and to select an appropriate eluent system. The ideal eluent should provide a good separation between the desired product and any impurities, with an Rf value for the product of approximately 0.25-0.35.[2] Common eluents for brominated compounds are mixtures of hexane and ethyl acetate.[15]
-
Column Packing: Prepare a chromatography column with silica gel or alumina as the stationary phase. The "wet slurry" method is often preferred to ensure a well-packed column without air bubbles.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and carefully load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (flash chromatography) or allow it to flow by gravity.[2]
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. columbia.edu [columbia.edu]
- 3. Separation of 2,6-Dibromoaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. nbinno.com [nbinno.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. scispace.com [scispace.com]
- 10. bnmv.ac.in [bnmv.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]
- 13. DE2919234A1 - 4-Bromo-anisole prodn. from anisole - by reaction with bromine dissolved in aq. hydrobromic acid - Google Patents [patents.google.com]
- 14. academic.oup.com [academic.oup.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low conversion in BTMABr3 reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on troubleshooting low conversion rates in reactions involving Benzyltrimethylammonium Tribromide (BTMABr3). Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to help you overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is BTMABr3 and why is it used as a brominating agent?
A1: this compound (BTMABr3) is a quaternary ammonium (B1175870) tribromide that serves as a solid, stable, and safer alternative to liquid bromine for bromination reactions. Its solid nature allows for easier and more accurate handling and measurement, which is particularly beneficial for small-scale synthesis.[1] BTMABr3 is effective for a variety of transformations, including the bromination of alkenes, alkynes, phenols, and anilines, as well as the oxidation of alcohols and sulfides.[1][2]
Q2: What are the main advantages of using BTMABr3 over other brominating agents like N-Bromosuccinimide (NBS)?
A2: BTMABr3 offers several advantages, including high selectivity, especially in the bromination of activated aromatic rings like phenols and anilines. By carefully controlling the stoichiometry, it is possible to achieve mono-, di-, or tri-bromination with high efficiency.[2] The disappearance of its characteristic orange-red color can also serve as a visual indicator of reaction completion.[2] While both BTMABr3 and NBS are effective, the choice of reagent often depends on the specific substrate and desired outcome.
Q3: How should I handle and store BTMABr3?
A3: BTMABr3 is a stable solid under normal conditions but is light-sensitive.[3] It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container, protected from light.[3][4] It is incompatible with strong oxidizing agents.[3] During handling, it is important to avoid contact with skin and eyes and to prevent dust formation.[4]
Q4: What are the common hazardous decomposition products of BTMABr3?
A4: Under elevated temperatures or in the presence of incompatible materials, BTMABr3 can decompose to produce hazardous substances, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[3]
Troubleshooting Guide: Low Conversion in BTMABr3 Reactions
This guide addresses specific issues that can lead to low conversion rates in your BTMABr3 reactions.
Issue 1: Low or No Product Formation
Question: I am not observing any significant product formation in my reaction with BTMABr3. What are the possible causes?
Answer: Low or no product formation can stem from several factors related to your reagents and reaction setup. Consider the following troubleshooting steps:
-
Reagent Quality:
-
BTMABr3 Integrity: Ensure your BTMABr3 is of high purity and has not degraded. As it is light-sensitive, improper storage can lead to decomposition.[3]
-
Substrate Purity: Impurities in your starting material can inhibit the reaction or lead to undesirable side reactions.
-
Solvent Purity: The presence of water or other impurities in your solvent can interfere with the reaction. For many bromination reactions, anhydrous conditions are crucial.
-
-
Reaction Conditions:
-
Insufficient Reaction Time or Temperature: Some substrates are less reactive and may require longer reaction times or higher temperatures to achieve good conversion. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Improper Solvent Choice: The solvent can significantly influence the reaction rate and selectivity. For the bromination of alkenes with BTMABr3, aprotic solvents like dichloromethane (B109758) are often used.[5] For reactions with phenols and anilines, a mixture of solvents such as dichloromethane and methanol (B129727) can be effective.[2]
-
-
Substrate Reactivity:
-
Electron-Withdrawing Groups: If your substrate contains strong electron-withdrawing groups, it will be deactivated towards electrophilic bromination, potentially leading to low conversion under standard conditions. More forcing conditions may be required in such cases.
-
Below is a logical workflow for troubleshooting low conversion rates.
Issue 2: Formation of Multiple Products and Side Reactions
Question: My reaction is producing a mixture of products, including di- or tri-brominated species, leading to a low yield of the desired product. How can I improve selectivity?
Answer: The formation of multiple products is a common issue, especially with highly reactive substrates. Here’s how you can enhance the selectivity of your reaction:
-
Stoichiometry Control: For substrates with strong electron-donating groups (e.g., phenols, anilines), the aromatic ring is highly activated, which can lead to over-bromination. The key to achieving selective mono- or di-bromination is to precisely control the molar ratio of BTMABr3 to the substrate.[2]
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the formation of the thermodynamically more stable product.
-
Solvent Effects: The choice of solvent can influence the regioselectivity of the bromination. For instance, in the bromination of phenols, the solvent can affect the ortho/para product ratio.
-
Protecting Groups: For highly activated substrates like anilines, protecting the activating group (e.g., converting an amino group to an acetamido group) can reduce the reactivity of the ring and allow for more controlled bromination.
The following table provides a general overview of the expected products from the bromination of various aromatic compounds, highlighting the influence of different substituents.
| Substituent Group | Nature of Group | Expected Product(s) with BTMABr3 | Notes |
| -OH (Phenol) | Strong Activator | Mono-, di-, or 2,4,6-tribromophenol | Product distribution is highly dependent on the stoichiometry of BTMABr3.[2] |
| -NH₂ (Aniline) | Strong Activator | Mono-, di-, or 2,4,6-tribromoaniline | Similar to phenols, selectivity is controlled by stoichiometry.[2] |
| -OCH₃ (Anisole) | Strong Activator | o- and p-bromoanisole | |
| -CH₃ (Toluene) | Weak Activator | o- and p-bromotoluene | Benzylic bromination can occur under radical conditions (light/heat). |
| -Cl, -Br | Deactivator (o,p-directing) | o- and p-dihalobenzene | |
| -NO₂ | Strong Deactivator | m-bromonitrobenzene | Reaction may require more forcing conditions. |
| -COOH | Deactivator | m-bromobenzoic acid |
The signaling pathway below illustrates the directing effects of electron-donating and electron-withdrawing groups in electrophilic aromatic substitution.
Experimental Protocols
Protocol 1: Bromination of an Alkene (Styrene)
This protocol is adapted from a general procedure for the bromination of alkenes using BTMABr3.[5]
Materials:
-
This compound (BTMABr3)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (B1220275) solution (aqueous)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve styrene (1.0 eq) in dichloromethane.
-
To this solution, add BTMABr3 (1.05 eq) in portions at room temperature with stirring.
-
Continue stirring and monitor the reaction by TLC. The disappearance of the orange-red color of BTMABr3 indicates the consumption of the reagent.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-dibromo-1-phenylethane.
-
The product can be further purified by recrystallization or column chromatography if necessary.
The experimental workflow is visualized in the diagram below.
Protocol 2: Oxidation of a Benzylic Alcohol
This is a general protocol for the oxidation of alcohols. The specific conditions for using BTMABr3 may require optimization.
Materials:
-
Benzyl (B1604629) alcohol
-
This compound (BTMABr3)
-
Acetonitrile (MeCN)
-
Sodium thiosulfate solution (aqueous)
-
Ether or Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve benzyl alcohol (1.0 eq) in acetonitrile.
-
Add BTMABr3 (1.0 eq) to the solution at room temperature. The solution will likely change color.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, add an aqueous solution of sodium thiosulfate to quench the reaction.
-
Extract the product with ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain benzaldehyde.
Note: Over-oxidation to benzoic acid is a potential side reaction and the reaction conditions may need to be optimized to maximize the yield of the aldehyde.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Managing Exothermicity of Benzyltrimethylammonium Tribromide (BTMAT) Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the exothermic nature of reactions involving Benzyltrimethylammonium tribromide (BTMAT). The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BTMAT) and what are its primary applications?
This compound (BTMAT) is a quaternary ammonium (B1175870) tribromide that serves as a solid, stable, and easy-to-handle brominating agent.[1] It is an alternative to liquid bromine, offering advantages in terms of safety and ease of handling. Its primary applications are in the electrophilic bromination of aromatic compounds, such as phenols and anilines, and in the synthesis of various organic intermediates.
Q2: Are reactions involving BTMAT typically exothermic?
Yes, many bromination reactions, including those with BTMAT, are exothermic. The breaking of the Br-Br bond and the formation of a new C-Br bond, along with the subsequent reaction of the released bromide, can generate a significant amount of heat. Failure to control this exotherm can lead to a runaway reaction, resulting in side product formation, decomposition of reactants and products, and potentially hazardous situations.[2]
Q3: What are the primary factors influencing the exothermicity of BTMAT reactions?
Several factors can influence the heat generated during a BTMAT reaction:
-
Substrate Reactivity: Highly activated aromatic systems (e.g., phenols, anilines) will react more vigorously and generate heat more rapidly than less activated substrates.
-
Reaction Concentration: More concentrated reaction mixtures will have a higher heat output per unit volume.
-
Addition Rate: The rate at which BTMAT is added to the reaction mixture directly impacts the rate of heat generation. A rapid addition can lead to a rapid temperature increase that may overwhelm the cooling capacity of the system.
-
Solvent Choice: The solvent's heat capacity and boiling point play a role in how the reaction temperature is managed. Solvents with higher heat capacities can absorb more heat, while a low-boiling solvent may begin to reflux, providing some passive cooling.
-
Scale of the Reaction: Larger scale reactions have a lower surface area-to-volume ratio, making heat dissipation less efficient. This increases the risk of a runaway reaction if not properly controlled.
Q4: What are the signs of a potential runaway reaction?
Key indicators of a developing runaway reaction include:
-
A rapid, uncontrolled increase in reaction temperature.
-
A sudden increase in pressure within the reaction vessel.
-
Vigorous, unexpected gas evolution.
-
A change in the color or viscosity of the reaction mixture that deviates from the expected progression.
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Boiling of the solvent at a temperature below its normal boiling point, indicating a localized "hot spot".
Troubleshooting Guides
Issue 1: The reaction temperature is increasing too rapidly.
-
Possible Cause: The addition rate of BTMAT is too fast.
-
Solution: Immediately stop the addition of BTMAT. If the temperature continues to rise, apply external cooling (e.g., ice bath). Once the temperature is under control, resume the addition at a much slower rate.
-
-
Possible Cause: Inadequate cooling.
-
Solution: Ensure your cooling bath is at the target temperature and that there is good thermal contact with the reaction vessel. For larger scale reactions, consider a more efficient cooling system, such as a cryostat or a dry ice/acetone bath.[2]
-
-
Possible Cause: Insufficient stirring.
-
Solution: Increase the stirring rate to improve heat transfer to the cooling medium. Ensure the stir bar or overhead stirrer is functioning correctly and providing adequate mixing.
-
Issue 2: The reaction has stalled, and I am tempted to add more BTMAT quickly.
-
Possible Cause: An induction period is required for the reaction to initiate.
-
Solution: Do not add a large amount of BTMAT at once. This can lead to an accumulation of unreacted reagent, which can then react rapidly, causing a dangerous exotherm. Maintain a slow, steady addition rate and monitor the temperature closely.
-
-
Possible Cause: The reaction temperature is too low.
-
Solution: While low temperatures are often used to control selectivity, some reactions may require a specific activation temperature.[2] Cautiously allow the reaction to warm slightly while being prepared to apply cooling if the reaction initiates and becomes too exothermic.
-
Issue 3: I am observing significant side product formation.
-
Possible Cause: The reaction temperature is too high, leading to a loss of selectivity.
-
Possible Cause: Localized "hot spots" due to poor mixing.
-
Solution: Improve the stirring efficiency to ensure a homogenous temperature throughout the reaction mixture.
-
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Aromatic Bromination with BTMAT under Cooled Conditions
This protocol is a general guideline and should be adapted based on the specific substrate and scale of the reaction.
Materials:
-
Aromatic substrate
-
This compound (BTMAT)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Round-bottom flask equipped with a magnetic stir bar
-
Addition funnel (for larger scale reactions) or powder funnel
-
Thermometer or thermocouple
-
Cooling bath (e.g., ice-water, dry ice/acetone)
Procedure:
-
Dissolve the aromatic substrate in the chosen anhydrous solvent in the round-bottom flask.
-
Place the flask in the cooling bath and allow the solution to reach the desired initial temperature (e.g., 0°C or lower).
-
Slowly add the BTMAT to the cooled, stirred solution in small portions over a period of time. For larger reactions, adding a solution of BTMAT via an addition funnel is recommended to better control the addition rate.
-
Monitor the internal reaction temperature closely throughout the addition. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ± 2°C).
-
After the addition is complete, continue to stir the reaction at the cooled temperature for the desired reaction time, monitoring the progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by adding a solution of a reducing agent, such as aqueous sodium thiosulfate, until the orange color of the excess BTMAT disappears.
-
Proceed with the appropriate aqueous workup and purification of the product.
Protocol 2: Solvent-Free Bromination with a Quaternary Ammonium Tribromide (Illustrative)
This method, adapted from a procedure for other quaternary ammonium tribromides, may offer an alternative for certain substrates where exothermicity in solution is a major concern.[1]
Materials:
-
Substrate
-
Quaternary ammonium tribromide (e.g., BTMAT)
-
Mortar and pestle or a ball mill
Procedure:
-
In a mortar, combine the substrate and the quaternary ammonium tribromide in the desired stoichiometric ratio.
-
Grind the mixture thoroughly with a pestle at room temperature.
-
Monitor the reaction progress by periodically taking a small sample for analysis (e.g., TLC).
-
Once the reaction is complete, the product can be isolated by dissolving the mixture in a suitable solvent and filtering to remove any insoluble byproducts, followed by purification.
Data Presentation
The following tables provide illustrative data for managing the exothermicity of BTMAT reactions. Note: This data is hypothetical and intended for educational purposes to demonstrate the principles of thermal management. Actual reaction parameters will vary depending on the specific substrates, concentrations, and equipment used.
Table 1: Effect of BTMAT Addition Rate on Reaction Temperature
| Addition Time (minutes) for 1 equivalent of BTMAT | Peak Exotherm (°C) |
| 5 | 55 |
| 15 | 35 |
| 30 | 25 |
| 60 | 20 |
Table 2: Influence of Cooling Method on Maximum Reaction Temperature
| Cooling Method | Initial Temperature (°C) | Maximum Observed Temperature (°C) |
| None (ambient) | 20 | 60 |
| Ice-Water Bath | 0 | 25 |
| Dry Ice/Acetone Bath | -78 | -65 |
Visualizations
Caption: Workflow for controlled BTMAT addition.
Caption: Troubleshooting a rapid exotherm.
Caption: Key factors affecting reaction exothermicity.
References
Technical Support Center: BTMABr3 (Benzyltrimethylammonium tribromide)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyltrimethylammonium tribromide (BTMABr3).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My BTMABr3 has changed color/caked together. Is it still usable?
A: BTMABr3 is a yellow to orange crystalline powder.[1] A significant color change or the powder caking together may indicate decomposition or moisture absorption, as the compound is known to be hygroscopic and light-sensitive.[1][2][3][4] It is recommended to test the reagent's activity with a standard reaction before proceeding with your experiment. A loss of the distinct orange-red color upon reaction is a good indicator of its activity.[5]
Q2: What are the optimal storage conditions to ensure the stability of BTMABr3?
A: To ensure the stability and longevity of BTMABr3, it should be stored in a tightly closed container in a cool, dry, and dark place, under an inert atmosphere if possible.[1][3][6] Some suppliers recommend refrigeration at 4°C for long-term storage of the solid.[4] Exposure to light and moisture should be minimized.[3][6]
Q3: What are the known decomposition products of BTMABr3?
A: Under thermal stress, such as in a fire, BTMABr3 is known to decompose into hazardous products including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[7] While specific decomposition products from exposure to light or moisture at ambient temperatures are not well-documented in the literature, discoloration and loss of reactivity are primary indicators of degradation.
Q4: My bromination reaction with BTMABr3 is giving low yields or side products. What could be the cause?
A: Several factors could contribute to poor performance in a bromination reaction:
-
Reagent Quality: The BTMABr3 may have degraded due to improper storage (see Q1).
-
Reaction Conditions: BTMABr3 is sensitive to light, and unwanted free-radical side reactions can occur if the reaction is not protected from light.[8]
-
Solvent Choice: The choice of solvent can significantly impact the reaction. BTMABr3 is often used in solvents like dichloromethane-methanol or acetic acid.[9]
-
Stoichiometry: One of the advantages of BTMABr3 is that it can be weighed accurately.[10] Ensure the stoichiometry is correct for your desired level of bromination (mono-, di-, or tri-substitution), as this can be controlled by the molar ratio of BTMABr3 to the substrate.[5]
Q5: How can I monitor the progress of my reaction with BTMABr3?
A: A key advantage of BTMABr3 is that its consumption can often be monitored visually. The disappearance of the orange-red color of the reagent indicates that the reaction is proceeding and nearing completion.[5] This can be supplemented with standard techniques like Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product.[8]
Quantitative Data Summary
The following tables summarize the physical and chemical properties of BTMABr3 and recommended storage conditions from various sources.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 111865-47-5 | [1][3][11] |
| Molecular Formula | C₁₀H₁₆Br₃N | [1][3][11] |
| Molecular Weight | 389.96 g/mol | [1][11] |
| Appearance | Yellow to orange crystalline powder | [1][11] |
| Melting Point | 99-105 °C | [1][11] |
| Sensitivity | Light-sensitive, Hygroscopic | [1][3] |
Table 2: Recommended Storage Conditions for BTMABr3
| Condition | Recommendation | References |
| Temperature | Room temperature or refrigerated (4°C) | [1][4][11] |
| Atmosphere | Inert atmosphere, tightly sealed container | [1][6] |
| Light | Keep in a dark place | [1][3] |
| Moisture | Store in a dry place, protected from moisture | [3][6] |
Experimental Protocols
Protocol 1: General Procedure for Aromatic Bromination with BTMABr3
This protocol is a general guideline and may need to be optimized for specific substrates.
-
Dissolve the Substrate: Dissolve the aromatic compound to be brominated in a suitable solvent system, such as a mixture of dichloromethane (B109758) and methanol, or acetic acid.[9]
-
Add BTMABr3: At room temperature, add the desired stoichiometric amount of BTMABr3 to the solution in portions. The required molar equivalent will depend on the desired degree of bromination.[5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by observing the disappearance of the orange-red color of the BTMABr3 and by using TLC analysis.[5][8]
-
Work-up: Once the reaction is complete, pour the mixture into water. If a solid product precipitates, it can be collected by filtration. If an oil forms, extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).[12]
-
Purification: Wash the collected product or organic extract with a dilute solution of sodium bisulfite to remove any residual bromine, followed by a wash with water.[12] The crude product can then be purified by recrystallization or column chromatography.
Diagrams
References
- 1. This compound | 111865-47-5 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Page loading... [wap.guidechem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. Sciencemadness Discussion Board - Bromination not going as expected?? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. This compound [jstage.jst.go.jp]
- 10. This compound [oakwoodchemical.com]
- 11. chemimpex.com [chemimpex.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Benzyltrimethylammonium Tribromide (BTMA Br3) Reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Benzyltrimethylammonium tribromide (BTMA Br3), with a specific focus on the effect of temperature on its reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: this compound should be stored in a cool, dry place away from direct sunlight and strong oxidizing agents.[1][2] While specific temperature ranges are not always provided, room temperature storage in a tightly sealed container is generally recommended to maintain its stability and prevent degradation.[1][2]
Q2: At what temperature does this compound decompose?
A2: The decomposition temperature of this compound is reported to be in the range of 110-115 °C.[3] It is crucial to avoid heating the reagent to this temperature to prevent the formation of hazardous decomposition products, which may include hydrogen bromide gas, carbon oxides, and nitrogen oxides.[4]
Q3: How does temperature generally affect the reactivity of BTMA Br3 in bromination reactions?
A3: As with most chemical reactions, increasing the temperature generally increases the rate of bromination with BTMA Br3.[5] A higher temperature provides more molecules with the necessary activation energy to react.[5] However, excessively high temperatures can lead to decreased selectivity, the formation of side products, and decomposition of the reagent.[6] The optimal temperature is highly dependent on the specific substrate and reaction conditions.
Q4: Can BTMA Br3 be used for bromination at room temperature?
A4: Yes, many bromination reactions using BTMA Br3 can be effectively carried out at room temperature, particularly for activated aromatic compounds like phenols and anilines, as well as for the bromination of alkenes.[7][8] Performing reactions at room temperature often improves selectivity and minimizes the formation of byproducts.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Temperature | Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or GC. For some substrates, such as less reactive ketones, temperatures up to 90 °C may be necessary to achieve a reasonable reaction rate. | Increasing the temperature provides the necessary activation energy for the reaction to proceed. For example, the α-bromination of some acetophenone (B1666503) derivatives shows significantly higher yields at 90 °C compared to lower temperatures. |
| Reagent Inactivity | Use a fresh batch of BTMA Br3. Ensure it has been stored properly in a cool, dry place, away from light and moisture. | BTMA Br3 can degrade over time or if not stored correctly, leading to a loss of reactivity. |
| Solvent Issues | Ensure the solvent is appropriate for the reaction and the chosen temperature. For many brominations with BTMA Br3, aprotic solvents like dichloromethane (B109758) or chloroform (B151607) are used. In some cases, protic solvents like acetic acid are employed. | The choice of solvent can significantly impact the solubility of the reactants and the reaction mechanism. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction Temperature is Too High | Lower the reaction temperature. If the reaction is being run at an elevated temperature, try running it at room temperature or even 0 °C. | Higher temperatures can lead to less selective reactions, including polybromination or the formation of undesired isomers. For instance, in the bromination of phenols, lower temperatures can help control the extent of bromination.[6] |
| Incorrect Stoichiometry | Carefully control the stoichiometry of BTMA Br3. Use a 1:1 molar ratio for monobromination. | Using an excess of BTMA Br3 is a common cause of polybrominated products, especially with highly activated substrates. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed. | Allowing the reaction to proceed for too long, even at a moderate temperature, can lead to the formation of byproducts. |
Issue 3: Unexpected Side Products
| Possible Cause | Troubleshooting Step | Rationale |
| Thermal Decomposition of BTMA Br3 | Ensure the reaction temperature remains well below the decomposition temperature of BTMA Br3 (110-115 °C). | Heating the reagent near its decomposition point can generate reactive species that lead to undesired side reactions. |
| Substrate Sensitivity | Lower the reaction temperature to see if the formation of the side product is minimized. Consider using a milder solvent. | The substrate itself may be unstable at higher temperatures, leading to decomposition or rearrangement products. |
| Solvent Participation | In protic solvents like methanol (B129727) or acetic acid, be aware of the potential for solvent incorporation into the product. If this is not desired, switch to an aprotic solvent. | The use of protic solvents can lead to the formation of bromoethers or bromoesters as byproducts in the bromination of alkenes.[7] |
Quantitative Data
Table 1: Effect of Temperature on the Yield of α-Bromoacetophenone Derivatives
| Substrate | Temperature (°C) | Yield (%) |
| 4-Chloroacetophenone | 80 | Low |
| 4-Chloroacetophenone | 90 | >80 |
This data suggests that for the α-bromination of certain ketones, a threshold temperature may be required for efficient reaction.
Experimental Protocols
Protocol 1: General Procedure for the Bromination of Alkenes at Room Temperature
-
Dissolve the Alkene: In a round-bottom flask, dissolve the alkene (1 equivalent) in dichloromethane.
-
Add BTMA Br3: Add this compound (1 equivalent) to the solution.
-
Stir at Room Temperature: Stir the reaction mixture at room temperature. The progress of the reaction can often be monitored by the disappearance of the orange color of the BTMA Br3.
-
Work-up: Once the reaction is complete (as determined by TLC or the color change), quench the reaction with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography or recrystallization.[7]
Protocol 2: General Procedure for the α-Bromination of Ketones at Elevated Temperature
-
Dissolve the Ketone: In a round-bottom flask equipped with a reflux condenser, dissolve the ketone (1 equivalent) in a suitable solvent such as acetic acid.
-
Add BTMA Br3: Add this compound (1.1 equivalents).
-
Heat the Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the progress by TLC.
-
Cool and Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with a saturated solution of sodium bicarbonate and brine, dry the organic layer, and purify the product.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 苄基三甲基三溴化铵 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. ベンジルトリメチルアンモニウムトリブロミド [jstage.jst.go.jp]
Technical Support Center: Catalyst Loading Optimization for BTMABr3 Phase-Transfer Catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing catalyst loading for phase-transfer catalysis (PTC) using Benzyltrimethylammonium tribromide (BTMABr3).
Troubleshooting Guide
This guide addresses specific issues users may encounter during their experiments with BTMABr3 phase-transfer catalysis.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Insufficient Catalyst Loading: The concentration of BTMABr3 may be too low to efficiently transfer the reactant anion from the aqueous to the organic phase. | Incrementally increase the catalyst loading, for example, from 1 mol% to 5 mol%. Refer to the experimental protocol below for a systematic approach.[1] |
| Poor Catalyst Solubility: BTMABr3 may not be sufficiently soluble in the chosen organic solvent, hindering its function. | Ensure the selected organic solvent is appropriate for solubilizing BTMABr3. Consider screening alternative solvents if solubility is a concern. | |
| Catalyst Poisoning: Certain anions, such as iodide, can form strong ion pairs with the quaternary ammonium (B1175870) cation, inhibiting its catalytic activity. | If possible, use reactants with leaving groups less likely to poison the catalyst, such as bromide or chloride instead of iodide.[1] | |
| Inefficient Stirring: Inadequate agitation leads to a small interfacial area between the aqueous and organic phases, limiting the mass transfer of the reactant anion by the catalyst. | Increase the stirring speed to create a finer emulsion and maximize the interfacial area. For viscous reaction mixtures, a mechanical stirrer is recommended. | |
| Low Reaction Temperature: The activation energy for the reaction may not be reached at the current temperature. | Gradually increase the reaction temperature while monitoring for potential side product formation or catalyst degradation. | |
| Formation of Side Products | Excessive Catalyst Loading: A high concentration of the catalyst can lead to an increased concentration of the transferred anion in the organic phase, which may promote side reactions. | Reduce the catalyst loading to the minimum effective amount required for an acceptable reaction rate and yield.[2] |
| High Reaction Temperature: Elevated temperatures can provide the activation energy for undesired reaction pathways. | Lower the reaction temperature to find a balance between the reaction rate and selectivity.[1] | |
| Catalyst Degradation: At elevated temperatures, quaternary ammonium salts like BTMABr3 can undergo Hofmann elimination, leading to catalyst decomposition and potential side reactions. | If catalyst decomposition is suspected, reduce the reaction temperature.[1] | |
| Unwanted Bromination: As BTMABr3 is a tribromide salt, it can also act as a brominating agent, leading to undesired bromination of the substrate or solvent. | If unwanted bromination is observed, consider using a different phase-transfer catalyst that does not contain a reactive counter-ion, such as Benzyltrimethylammonium chloride (BTMAC), and a separate brominating agent if required. | |
| Difficult Product Isolation / Emulsion Formation | High Catalyst Concentration: The surfactant-like properties of quaternary ammonium salts are more pronounced at higher concentrations, leading to the formation of stable emulsions. | Reduce the catalyst loading to the lowest effective concentration. |
| Intense Agitation: Very high stirring speeds can shear the dispersed phase into very small, stable droplets, promoting emulsion formation. | Use a moderate agitation speed that is sufficient to ensure good mixing without causing excessive shearing. | |
| Unfavorable Solvent Choice: Certain organic solvents may be more prone to forming stable emulsions. | If emulsion formation is persistent, consider screening alternative organic solvents. | |
| Breaking an Emulsion: | To break an existing emulsion, you can try adding a saturated brine solution, filtering the emulsion through a pad of Celite, or adding a small amount of a different organic solvent to alter the interfacial tension.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for BTMABr3 in phase-transfer catalysis?
A1: A good starting point for catalyst loading optimization is typically in the range of 1-5 mol% relative to the limiting reagent.[1][2] For reactions that are sluggish, incrementally increasing the catalyst concentration within this range is a reasonable approach.
Q2: How does the structure of BTMABr3 contribute to its function as a phase-transfer catalyst?
A2: BTMABr3 is a quaternary ammonium salt. The positively charged nitrogen atom can pair with an anionic reactant from the aqueous phase. The organic groups (benzyl and methyl) attached to the nitrogen atom provide lipophilicity, allowing the resulting ion pair to be soluble in the organic phase where the reaction with the organic substrate occurs.
Q3: When should I be concerned about the stability of BTMABr3?
A3: BTMABr3 is known to be hygroscopic and light-sensitive. It should be stored in a cool, dark, and dry place under an inert atmosphere. At high temperatures, like other quaternary ammonium salts, it can be susceptible to thermal decomposition via Hofmann elimination.[1]
Q4: Can BTMABr3 be used for reactions other than phase-transfer catalysis?
A4: Yes, due to the tribromide counter-ion, BTMABr3 is also used as a brominating agent for various organic compounds and as a mild oxidizing agent. This dual reactivity should be considered when planning your reaction to avoid unwanted side reactions.
Q5: Can BTMABr3 be recovered and reused?
A5: In many cases, the phase-transfer catalyst remains in the aqueous phase after the reaction and can potentially be recovered. This can be attempted by separating the aqueous layer, evaporating the water, and recrystallizing the catalyst. However, the efficiency of the recovered catalyst may be diminished due to decomposition or the presence of impurities.
Data Presentation
The following table provides illustrative data on the effect of BTMABr3 catalyst loading on a hypothetical phase-transfer catalyzed nucleophilic substitution reaction. The optimal loading is typically the lowest amount that provides the best yield in a reasonable timeframe.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Observations |
| 1 | 0 | 24 | < 5 | No significant reaction |
| 2 | 0.5 | 12 | 55 | Reaction proceeds |
| 3 | 1.0 | 8 | 88 | Good yield and reaction rate |
| 4 | 2.0 | 6 | 94 | Faster reaction, slightly higher yield |
| 5 | 5.0 | 6 | 95 | No significant improvement in yield over 2.0 mol% |
| 6 | 10.0 | 6 | 93 | Minor side products observed |
Note: This data is representative and actual results will vary depending on the specific reaction conditions and substrates.[2]
Experimental Protocols
Detailed Methodology for BTMABr3 Catalyst Loading Optimization
This protocol describes a general procedure for optimizing the loading of BTMABr3 for a generic liquid-liquid phase-transfer catalyzed reaction between an organic substrate and an aqueous nucleophile.
1. Reaction Setup:
-
In a series of round-bottom flasks equipped with magnetic stir bars and condensers, add the organic substrate (1.0 eq) and the organic solvent (e.g., toluene, dichloromethane).
-
Prepare a stock solution of the aqueous nucleophile (e.g., NaOH, KCN).
-
To each flask, add a different loading of BTMABr3 (e.g., 0.5, 1, 2, 5, and 10 mol% relative to the organic substrate). Include a control reaction with no catalyst.
2. Reaction Execution:
-
Begin vigorous stirring of the organic phase in each flask.
-
Add the aqueous nucleophile solution to each flask.
-
Heat the reactions to the desired temperature (e.g., 60 °C).
-
Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, GC, HPLC).
3. Work-up and Analysis:
-
Upon completion, cool the reactions to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic phase under reduced pressure.
-
If necessary, purify the crude product by a suitable method (e.g., column chromatography).
-
Determine the yield of the product for each reaction and analyze for any side products.
4. Optimization:
-
Plot the reaction yield and/or rate as a function of the BTMABr3 loading to determine the optimal concentration.
Mandatory Visualization
References
Technical Support Center: Benzyltrimethylammonium Tribromide (BTMAT) Bromination
Welcome to the technical support center for Benzyltrimethylammonium tribromide (BTMAT). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to bromination reactions using BTMAT, with a specific focus on preventing over-bromination.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BTMAT) and why is it used for bromination?
A1: this compound (BTMAT) is a solid, stable, and easy-to-handle brominating agent.[1][2][3] It is often used as a safer and more selective alternative to liquid bromine, which can be hazardous and lead to undesirable side reactions and over-bromination.[3][4] BTMAT is particularly effective for the electrophilic bromination of aromatic compounds such as phenols, anilines, and aromatic ethers.[1]
Q2: How can I control the degree of bromination (mono-, di-, or tri-substitution) when using BTMAT?
A2: The extent of bromination can be effectively controlled by carefully adjusting the stoichiometry (molar ratio) of BTMAT to your substrate.[4] By using a specific molar equivalent of BTMAT, you can selectively produce mono-, di-, or tri-brominated products.[4] The disappearance of the characteristic orange-red color of BTMAT can serve as a visual indicator for the completion of the reaction.[4]
Q3: What are the recommended solvents for bromination reactions with BTMAT?
A3: Common solvent systems for BTMAT bromination include a mixture of dichloromethane (B109758) and methanol (B129727) (CH₂Cl₂-CH₃OH) or acetic acid with zinc chloride (CH₃COOH-ZnCl₂).[4] The choice of solvent can influence the reaction's selectivity and rate.
Q4: What are the common side reactions to be aware of when using BTMAT?
A4: While BTMAT is known for its high selectivity, side reactions can occur. The most common issue is over-bromination, leading to a mixture of products with varying degrees of bromine substitution.[4] For some aromatic hydrocarbons, side-chain bromination at the alpha position can be a potential byproduct, although this is often minimized in a CH₃COOH-ZnCl₂ solvent system.[4]
Q5: Is BTMAT sensitive to any particular conditions?
A5: Yes, BTMAT is sensitive to light and should be stored accordingly.[5] It is also classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation, so appropriate personal protective equipment should always be used.
Troubleshooting Guide: Over-bromination Issues
This guide provides a systematic approach to diagnosing and resolving common over-bromination problems encountered during experiments with BTMAT.
Problem: My reaction is producing a mixture of poly-brominated products instead of the desired mono-brominated compound.
This is a frequent issue and can often be resolved by carefully controlling the reaction parameters.
Visual Troubleshooting Workflow
Caption: Troubleshooting flow for over-bromination.
Detailed Troubleshooting Steps
| Parameter | Potential Cause of Over-bromination | Recommended Solution |
| Stoichiometry | Excess BTMAT is the most common cause of poly-bromination. Even a slight excess can lead to the formation of di- and tri-substituted products. | Carefully weigh both the substrate and BTMAT. For mono-bromination, use a 1:1 molar ratio or even a slight excess of the substrate (e.g., 1:0.95 substrate to BTMAT ratio). |
| Reaction Temperature | Higher temperatures increase the reaction rate, which can lead to a loss of selectivity and favor multiple brominations. | Conduct the reaction at room temperature or below (e.g., 0 °C). Monitor the reaction temperature to ensure there are no significant exotherms. |
| Reagent Addition | Adding the substrate to a solution of BTMAT can create localized areas of high brominating agent concentration, leading to over-bromination of the initial substrate molecules. | Add a solution of BTMAT dropwise to a stirred solution of the substrate over a period of time. This maintains a low concentration of the brominating agent throughout the reaction. |
| Solvent | The solvent system can influence the reactivity of both the substrate and the brominating agent. A highly polar solvent might accelerate the reaction and reduce selectivity. | For highly reactive substrates, consider using a less polar solvent to temper the reaction rate. The CH₂Cl₂-CH₃OH and CH₃COOH-ZnCl₂ systems are generally good starting points.[4] |
| Substrate Reactivity | Highly activated aromatic rings (e.g., phenols, anilines) are particularly susceptible to over-bromination due to their high electron density. | If other methods fail, consider temporarily protecting the activating group to reduce the reactivity of the aromatic ring. For example, an acetyl protecting group can be used for anilines. |
Experimental Protocols
The following are generalized protocols for the selective bromination of different classes of compounds using BTMAT. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Mono-bromination of a Phenolic Compound
Objective: To selectively introduce a single bromine atom onto a phenol (B47542) ring.
Materials:
-
Phenolic substrate
-
This compound (BTMAT)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Sodium thiosulfate (B1220275) solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
Dissolve the phenolic substrate (1.0 eq) in a mixture of CH₂Cl₂ and CH₃OH (a common ratio is 4:1) in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate flask, dissolve BTMAT (1.0 eq) in the same solvent mixture.
-
Cool the substrate solution to 0 °C using an ice bath.
-
Slowly add the BTMAT solution to the stirred substrate solution via a dropping funnel over 30-60 minutes.
-
Monitor the reaction progress by TLC. The disappearance of the orange-red color of BTMAT is also an indicator of reaction completion.[4]
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Workflow Diagram
Caption: Workflow for mono-bromination of phenols.
Protocol 2: α-Bromination of a Ketone
Objective: To selectively introduce a bromine atom at the α-position of a ketone.
Materials:
-
Ketone substrate
-
This compound (BTMAT)
-
Tetrahydrofuran (THF) or Acetic Acid (CH₃COOH)
-
Sodium thiosulfate solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware.
Procedure:
-
Dissolve the ketone (1.0 eq) in anhydrous THF or acetic acid in a round-bottom flask with a magnetic stirrer.
-
Add BTMAT (1.0 eq) portion-wise to the stirred solution at room temperature over 10-15 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic solution sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting α-bromoketone by column chromatography or distillation.
Disclaimer: These protocols are intended as a general guide. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Please consult the Safety Data Sheet (SDS) for this compound before use.
References
Influence of substrate electronics on BTMABr3 reactions
Welcome to the technical support center for Benzyltrimethylammonium Tribromide (BTMABr₃) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the influence of substrate electronics and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BTMABr₃) and why should I use it?
A1: this compound (BTMABr₃) is a stable, crystalline, yellow-to-orange solid (melting point 99-101 °C) that serves as a convenient and selective brominating agent.[1] It is an excellent alternative to highly toxic and corrosive liquid bromine, as its solid form allows for easier and more accurate handling, improving stoichiometric control and overall safety.[2][3] BTMABr₃ is effective for the bromination of aromatic compounds, α-ketones, and alkenes, and can also function as a mild oxidizing agent.[1]
Q2: How do the electronic properties of my substrate affect the reaction rate with BTMABr₃?
A2: The reaction proceeds via electrophilic attack, where the aromatic ring or alkene acts as a nucleophile.
-
Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), alkoxy (-OR), and amino (-NH₂) groups increase the electron density of the substrate. This makes the substrate more nucleophilic and significantly accelerates the reaction rate. These are known as "activating groups".[4][5]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups decrease the electron density of the substrate. This makes the substrate less nucleophilic and slows down the reaction considerably. These are known as "deactivating groups".[4][6] Reactions with deactivated substrates may require longer reaction times or gentle heating.[7]
Q3: How do substrate electronics influence the regioselectivity (position of bromination) in aromatic compounds?
A3: The electronic nature of the substituent group directs the incoming bromine to specific positions on the aromatic ring.
-
Electron-Donating Groups (EDGs) are typically ortho, para-directors . They stabilize the reaction intermediate when the bromine adds to the positions ortho or para to the EDG. The para product is often favored due to reduced steric hindrance.[6][8][9]
-
Electron-Withdrawing Groups (EWGs) are typically meta-directors . They destabilize the intermediate for ortho and para addition more than for meta addition, making the meta position the most favorable site for bromination.[3][10][11]
Troubleshooting Guide
Problem 1: Low or No Conversion
| Possible Cause | Suggested Solution |
| Deactivated Substrate: The substrate contains strong electron-withdrawing groups (e.g., -NO₂). | Increase the reaction time. Consider gentle heating. Note that highly deactivated substrates like nitrobenzene (B124822) may fail to react under standard conditions.[12] |
| Solvent Issues: The solvent may not be optimal. A change in solvent can significantly affect reaction rates.[13] | Reactions are often successful in dichloromethane (B109758) (CH₂Cl₂), a mixture of CH₂Cl₂-Methanol, or acetic acid.[13][14] The presence of a protic solvent like methanol (B129727) can facilitate bromination.[14] |
| Impure Reagent: The BTMABr₃ may have degraded. | Use fresh, pure BTMABr₃. Ensure it has been stored in a cool, dark, and dry place. |
| Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. | Monitor the reaction using Thin Layer Chromatography (TLC). The disappearance of the orange color of BTMABr₃ is a good visual indicator of reaction completion.[15] |
Problem 2: Poor Selectivity / Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Highly Activated Substrate: Substrates with strong EDGs (e.g., phenols, anilines) are highly reactive and prone to polybromination.[16] | Carefully control the stoichiometry. Use exactly one equivalent of BTMABr₃ for monobromination. For highly reactive anilines, protect the amino group as an acetanilide (B955) to reduce its activating effect, allowing for controlled monobromination. The protecting group can be removed later via hydrolysis.[16] |
| Incorrect Stoichiometry: An excess of BTMABr₃ was used. | Use precise amounts of BTMABr₃. Being a weighable solid, this is a key advantage over liquid bromine.[3] |
| Reaction Temperature: Higher temperatures can sometimes decrease regioselectivity. | Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the thermodynamically preferred product.[8] |
Problem 3: Unwanted Side-Chain Bromination
| Possible Cause | Suggested Solution |
| Radical Reaction Conditions: The reaction was exposed to UV light or radical initiators were present. | Conduct the reaction in the dark, excluding any radical initiators. BTMABr₃ reactions in solvents like acetic acid typically favor the ionic electrophilic aromatic substitution pathway.[12] |
Data on Substrate Influence
The following tables summarize typical reaction outcomes for various substrates, illustrating the influence of electronic effects.
Table 1: Bromination of Aromatic Compounds with BTMABr₃
| Substrate | Substituent Type | Typical Conditions | Product(s) | Yield | Reference |
| Anisole | Activating (EDG) | CH₃COOH, RT | p-Bromoanisole | Good-Excellent | [12] |
| Aniline | Strongly Activating (EDG) | CH₃COOH, RT | o,p-Dibromoaniline | Good-Excellent | [12] |
| p-Toluidine (protected) | Activating (EDG) | 1. Ac₂O 2. Br₂/AcOH | 2-Bromo-4-methylaniline | High | |
| p-Nitrophenol | Deactivating (EWG) | ZnAl-BrO₃⁻, KBr, AcOH/H₂O, 50°C | 2-Bromo-4-nitrophenol | 51% | |
| Styrene | Alkene | CH₂Cl₂, RT, 2h | 1,2-Dibromo-1-phenylethane | 93% | [13] |
| Methyl Cinnamate | Alkene (conjugated) | CHCl₃, reflux, 24h | Methyl 2,3-dibromo-3-phenylpropanoate | 87% | [13] |
Note: The conditions for nitrophenol bromination are from a study using a different brominating system but illustrate the challenge of brominating a deactivated phenol.
Experimental Protocols
Protocol 1: General Procedure for the Monobromination of an Activated Aromatic Compound (e.g., Anisole)
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (e.g., anisole, 1 equivalent) in glacial acetic acid or a dichloromethane/methanol mixture.[12][14]
-
Reaction: To the stirred solution, add BTMABr₃ (1.0 equivalent) portion-wise at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature. The reaction is often complete within 1-2 hours. Monitor the progress by TLC and the disappearance of the orange color of the reagent.
-
Work-up: Once the reaction is complete, pour the mixture into water. If excess bromine color persists, quench with a saturated sodium bisulfite solution.
-
Isolation: Extract the product with a suitable organic solvent (e.g., dichloromethane, 3 x 20 mL). Combine the organic layers, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[8]
Protocol 2: Controlled Bromination of a Highly Activated Substrate (e.g., 3-(Trifluoromethyl)aniline)
This protocol uses a protection strategy to prevent over-bromination.
-
Protection: Dissolve 3-(trifluoromethyl)aniline (B124266) (1.0 eq) in glacial acetic acid. Slowly add acetic anhydride (B1165640) (1.1 eq). Heat gently (e.g., 50°C) for 30 minutes. Precipitate the resulting acetanilide by pouring the mixture into ice water. Collect the solid by filtration and dry thoroughly.[16]
-
Bromination: Dissolve the dried acetanilide (1.0 eq) in glacial acetic acid. Cool the solution to 0-5°C. Slowly add a solution of BTMABr₃ (1.05 eq) in glacial acetic acid dropwise. After addition, allow the mixture to stir at room temperature for 1-2 hours.[16]
-
Work-up: Precipitate the brominated acetanilide by pouring the reaction mixture into cold water. Collect the product by filtration and wash with water.
-
Deprotection: To the crude brominated acetanilide, add aqueous hydrochloric acid and heat to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).
-
Isolation: Cool the mixture and neutralize with a base (e.g., NaOH solution) to precipitate the final product, 4-bromo-3-(trifluoromethyl)aniline. Collect the product by filtration, wash with water, and dry.[16]
Visual Guides
Caption: General mechanism for electrophilic aromatic bromination using BTMABr₃.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound [oakwoodchemical.com]
- 4. Benzyltrimethylammonium bromide | 5350-41-4 [amp.chemicalbook.com]
- 5. Sciencemadness Discussion Board - bromination of nitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. scribd.com [scribd.com]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Benzyltrimethylammonium Tribromide (BTMAT) Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of chemical reactions involving Benzyltrimethylammonium Tribromide (BTMAT). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address specific issues encountered during experimentation.
Troubleshooting Guides
This section addresses common problems encountered when monitoring BTMAT reactions using various analytical techniques.
Issue 1: Inaccurate or Inconsistent TLC Results
| Question | Answer |
| Why are my TLC spots streaking or tailing? | Streaking or tailing of spots on a TLC plate can be caused by several factors. The stationary phase (silica gel) is acidic and can interact with basic compounds, causing them to streak. The Benzyltrimethylammonium cation or basic byproducts can cause this issue. Additionally, overloading the TLC plate with the reaction mixture can lead to broad, streaky spots. |
| How can I prevent streaking on my TLC plate? | To mitigate streaking, you can add a small amount of a basic modifier, such as triethylamine (B128534) (Et3N) or pyridine, to your TLC eluent system (e.g., 0.1-1% v/v). This will neutralize the acidic sites on the silica (B1680970) gel and improve the spot shape. Ensure you are not spotting too much of your reaction mixture on the plate. |
| My spots are not separating well. What can I do? | Poor separation can be due to an inappropriate eluent system. You may need to adjust the polarity of your mobile phase. For non-polar products, increase the proportion of the non-polar solvent (e.g., hexane (B92381) in a hexane/ethyl acetate (B1210297) mixture). For polar products, increase the proportion of the polar solvent. If adjusting the eluent doesn't work, consider using a different type of TLC plate, such as alumina. |
| I can't visualize the spots clearly. What are my options? | BTMAT is a pale orange-red solid, and its disappearance can be a visual indicator of reaction completion. However, for clear visualization on a TLC plate, especially for non-UV active compounds, you may need to use a staining agent. Potassium permanganate (B83412) (KMnO4) stain is effective for visualizing compounds that can be oxidized, which is common for many substrates in BTMAT reactions. Anisaldehyde or ceric ammonium (B1175870) molybdate (B1676688) (CAM) stains can also be useful for a wide range of organic compounds. |
Issue 2: Challenges with GC-MS Analysis
| Question | Answer |
| Why am I not seeing my desired product or starting material in the GC-MS chromatogram? | This compound and its corresponding quaternary ammonium salt byproduct are non-volatile and will not elute from a standard GC column. They will likely decompose in the hot injector port.[1][2] Your starting material or product might also be thermally labile and degrading under the GC conditions. |
| How can I analyze my BTMAT reaction with GC-MS? | Direct analysis of the crude reaction mixture by GC-MS is often not feasible due to the non-volatile nature of the BTMAT salts. You will need to perform a work-up procedure to remove the quaternary ammonium salts before injection. This typically involves quenching the reaction, followed by an aqueous extraction to remove the water-soluble BTMAT and its byproducts. |
| I'm seeing broad peaks or poor peak shape in my chromatogram after work-up. What's the cause? | Poor peak shape can be due to residual impurities from the reaction or work-up. Ensure your extraction procedure is efficient in removing all water-soluble components. Using a guard column can help protect your analytical column from non-volatile residues. You may also need to optimize your GC method, including the temperature program and injector settings. |
Issue 3: Difficulties in HPLC Method Development
| Question | Answer |
| How can I develop an HPLC method to monitor my BTMAT reaction? | A good starting point for developing an HPLC method is to use a reverse-phase C18 column. The mobile phase will likely be a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. You may need to use an ion-pairing reagent, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), to improve the retention and peak shape of any charged species.[3] |
| The BTMAT or its byproduct is interfering with the analysis of my product. How can I resolve this? | The Benzyltrimethylammonium cation can be retained on a reverse-phase column, especially with an acidic mobile phase. To separate it from your product, you can adjust the mobile phase composition, including the organic-to-aqueous ratio and the concentration of the ion-pairing reagent. A gradient elution may be necessary to achieve good separation of all components. |
| What detection method should I use for HPLC analysis? | UV detection is a common and effective method for monitoring many organic reactions, provided your starting material and product contain a chromophore. If your compounds lack a strong UV chromophore, you may consider using a different detector, such as a refractive index (RI) detector or an evaporative light scattering detector (ELSD). Mass spectrometry (MS) detection can provide both quantitative data and structural information. |
Issue 4: NMR Signal Broadening and Interpretation
| Question | Answer |
| Why are the peaks in my ¹H NMR spectrum broad? | The tribromide ion (Br₃⁻) can exist in equilibrium with bromine (Br₂) and the bromide ion (Br⁻). Molecular bromine can have paramagnetic properties, which can lead to significant broadening of NMR signals.[4][5][6][7] This effect is more pronounced for protons closer to the site of bromination. |
| How can I obtain a sharper NMR spectrum? | To minimize paramagnetic broadening, you can try to remove any residual bromine from your sample before analysis. This can be achieved by quenching the reaction with a reducing agent like sodium thiosulfate, followed by an aqueous work-up. If you are taking a sample directly from the reaction mixture, be aware that signal broadening is likely. |
| How can I use NMR to quantify the reaction progress? | Despite potential broadening, you can often still integrate the signals of the starting material and product to determine the reaction conversion. Choose well-resolved peaks that are characteristic of each species. The disappearance of a specific proton signal from the starting material and the appearance of a new signal for the product can be used to monitor the reaction. For example, in the α-bromination of a ketone, the singlet of the α-protons will disappear and be replaced by a new signal for the brominated product. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the most straightforward way to get a quick indication of reaction progress? | The simplest method is visual observation. BTMAT is an orange-red solid, and as the reaction proceeds, this color will fade. The disappearance of the orange-red color is a good qualitative indicator that the reaction is complete or nearing completion. For a more definitive but still rapid check, Thin-Layer Chromatography (TLC) is the recommended method. |
| Which analytical technique provides the most detailed information about my reaction? | Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) (after work-up) provide the most structural information. NMR can help identify the structure of the product and any major byproducts in the crude reaction mixture. GC-MS can separate volatile components and provide their mass-to-charge ratio, aiding in their identification. |
| Can I use UV-Vis spectroscopy to monitor the reaction? | Yes, the tribromide ion has a characteristic UV-Vis absorbance. You can monitor the decrease in this absorbance over time to determine the reaction kinetics. This method is particularly useful for quantitative analysis of the reaction rate. |
| What are the common side products in BTMAT bromination reactions? | Common side products include over-brominated products (e.g., di- or tri-brominated species) if an excess of BTMAT is used or if the substrate is highly activated.[8] For substrates with multiple reactive sites, a mixture of isomers may be formed.[8] Oxidation of sensitive functional groups can also occur as a side reaction. |
| How can I minimize the formation of side products? | To minimize side products, it is crucial to control the stoichiometry of the reaction carefully. Use of a slight excess or a 1:1 ratio of BTMAT to the substrate is often recommended. Slow addition of the BTMAT solution to the reaction mixture can also help to control the reaction and improve selectivity. Running the reaction at a lower temperature may also enhance selectivity. |
Data Presentation
Table 1: Comparison of Analytical Techniques for Monitoring BTMAT Reactions
| Technique | Sample Preparation | Speed | Cost | Quantitative Capability | Information Provided | Common Issues |
| Visual Observation | None | Very Fast | Very Low | No | Qualitative indication of BTMAT consumption. | Not specific; other colored species can interfere. |
| Thin-Layer Chromatography (TLC) | Dilution of a small aliquot | Fast | Low | Semi-quantitative | Separation of starting material, product, and major byproducts. | Streaking of spots, poor separation, visualization issues. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quenching and aqueous work-up | Moderate | High | Yes | Separation and identification of volatile components. | Non-volatile BTMAT salts interfere; thermal degradation of analytes.[9][1][2] |
| High-Performance Liquid Chromatography (HPLC) | Dilution, possible filtration | Moderate | High | Yes | Separation and quantification of starting material and products. | Co-elution of BTMAT salts, need for method development.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Dilution in a deuterated solvent | Slow | Very High | Yes | Structural information and quantification of components in the crude mixture. | Signal broadening due to paramagnetic species.[4][5][6][7] |
| UV-Vis Spectroscopy | Dilution in a suitable solvent | Fast | Moderate | Yes | Kinetic data based on the disappearance of the tribromide ion. | Interference from other UV-active species. |
Experimental Protocols
Protocol 1: Monitoring BTMAT Bromination of a Ketone by TLC
-
Sample Preparation: In a small vial, dissolve a tiny amount of the starting ketone in a suitable solvent (e.g., ethyl acetate) to be used as a standard.
-
TLC Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil. Mark three lanes: "S" for starting material, "R" for the reaction mixture, and "C" for a co-spot.
-
Spotting: Using a capillary tube, spot the starting material solution on the "S" and "C" lanes. At various time points during the reaction, withdraw a small aliquot of the reaction mixture with a capillary tube and spot it on the "R" and "C" lanes.
-
Elution: Develop the TLC plate in a chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: After the eluent has reached the top of the plate, remove it from the chamber and mark the solvent front. Allow the plate to dry and visualize the spots under a UV lamp if the compounds are UV-active. If not, use a staining solution such as potassium permanganate.
-
Analysis: The disappearance of the starting material spot in the "R" lane and the appearance of a new product spot indicate the progress of the reaction. The reaction is considered complete when the starting material spot is no longer visible in the "R" lane.
Protocol 2: Quantitative Monitoring of a BTMAT Reaction by ¹H NMR
-
Sample Preparation: At time zero, take a small aliquot (e.g., 0.1 mL) of the reaction mixture and add it to an NMR tube containing a deuterated solvent (e.g., CDCl₃) and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Data Processing: Process the spectrum and integrate the characteristic peaks of the starting material, product, and the internal standard.
-
Calculation: Calculate the concentration of the starting material and product at that time point relative to the internal standard.
-
Repeat: Repeat steps 1-4 at regular intervals throughout the reaction to generate a concentration vs. time profile.
Mandatory Visualization
Caption: A general workflow for monitoring the progress of a BTMAT reaction.
Caption: A troubleshooting flowchart for common issues in monitoring BTMAT reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Benzyltrimethylammonium chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. Item - Analysis of quaternary ammonium compounds by pyrolysis gas chromatography - American University - Figshare [aura.american.edu]
Validation & Comparative
A Comparative Guide: Benzyltrimethylammonium Tribromide vs. Liquid Bromine for Bromination Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom into a molecular scaffold is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceuticals and other functional materials. For decades, elemental liquid bromine (Br₂) has been the go-to reagent for this purpose. However, its high toxicity, corrosiveness, and difficult handling have driven the search for safer and more manageable alternatives. Benzyltrimethylammonium (B79724) tribromide (BTMA tribromide), a stable, crystalline solid, has emerged as a compelling substitute. This guide provides an objective comparison of these two brominating agents, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic needs.
Performance Comparison: A Data-Driven Analysis
The choice between BTMA tribromide and liquid bromine often hinges on a balance of reactivity, selectivity, safety, and practicality. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
Table 1: Comparison of Reaction Yields in the Bromination of Alkenes
| Substrate | Product | Reagent | Yield (%) | Reference |
| Stilbene | 1,2-Dibromo-1,2-diphenylethane | BTMA Tribromide | 87 | [1] |
| Cyclohexene | 1,2-Dibromocyclohexane | Liquid Bromine | ~95 | General Textbook Knowledge |
| Indene | 1,2-Dibromoindane | BTMA Tribromide | 92 | [1] |
Table 2: Regioselectivity in the Bromination of Aromatic Compounds
| Substrate | Major Product | Reagent | Regioselectivity (para:ortho) | Reference |
| Phenol | 4-Bromophenol | BTMA Tribromide | High para-selectivity | [2] |
| Aniline | 4-Bromoaniline | BTMA Tribromide | High para-selectivity | [2] |
| Anisole | 4-Bromoanisole | Liquid Bromine in CS₂ | 97:3 | General Textbook Knowledge |
| Acetanilide | 4-Bromoacetanilide | BTMA Tribromide | High para-selectivity | [3] |
Table 3: α-Bromination of Ketones
| Substrate | Product | Reagent | Yield (%) | Reference |
| Acetophenone | α-Bromoacetophenone | BTMA Tribromide | Good to Excellent | [3] |
| 4'-Methylacetophenone | 2,2-Dibromo-4'-methylacetophenone | BTMA Tribromide (2 equiv.) | Good | [4] |
| Various Aryl Ketones | α-Bromoarylketones | Liquid Bromine in Acetic Acid | Good to Excellent | [5] |
Key Advantages and Disadvantages
Benzyltrimethylammonium Tribromide (BTMA Tribromide)
-
Advantages:
-
Safety: As a stable, non-volatile crystalline solid, BTMA tribromide significantly reduces the risks associated with handling highly toxic and corrosive liquid bromine.[6][7] The risk of inhalation of harmful vapors is minimized.
-
Ease of Handling: Being a solid, it is easy to weigh and dispense accurately, which is particularly beneficial for small-scale reactions.[6] The completion of the reaction can often be visually determined by the disappearance of the orange-red color of the reagent.[2]
-
Selectivity: BTMA tribromide often exhibits high regioselectivity, particularly in the bromination of activated aromatic rings, favoring the para-substituted product.[2][8] By controlling the stoichiometry, it is possible to achieve selective mono-, di-, or tri-bromination of phenols and anilines.[2]
-
Mild Reaction Conditions: Brominations with BTMA tribromide are typically carried out under mild conditions, often at room temperature.[8]
-
-
Disadvantages:
-
Higher Molecular Weight: Due to its higher molecular weight compared to Br₂, a larger mass of the reagent is required to deliver the same molar amount of bromine.
-
Byproduct Formation: The reaction produces benzyltrimethylammonium bromide as a byproduct, which needs to be removed during workup.
-
Liquid Bromine (Br₂)
-
Advantages:
-
High Reactivity: Liquid bromine is a powerful brominating agent, often leading to rapid reactions.
-
Atom Economy: It has a lower molecular weight, making it more atom-economical on a mass basis.
-
Cost-Effectiveness: In many cases, liquid bromine is a less expensive reagent.
-
-
Disadvantages:
-
Extreme Toxicity and Corrosiveness: Liquid bromine is highly toxic, causes severe burns on skin contact, and its vapors are extremely irritating to the respiratory system.[9]
-
Difficult Handling: As a volatile and dense liquid, it is difficult to handle, especially for small-scale reactions where precise measurement is crucial.[6]
-
Lack of Selectivity: Its high reactivity can lead to over-bromination and the formation of multiple byproducts, especially with activated substrates.[2]
-
Generation of HBr: The reaction generates corrosive hydrogen bromide (HBr) gas as a byproduct.[10]
-
Experimental Protocols
1. α-Bromination of an Aryl Ketone using this compound
This protocol is adapted from procedures described for the bromination of acetophenones.[3][4]
-
Materials:
-
Aryl Ketone (e.g., Acetophenone)
-
This compound (1.0-2.0 eq., depending on desired mono- or di-bromination)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
-
Procedure:
-
Dissolve the aryl ketone (1.0 eq.) in a mixture of dichloromethane and methanol (typically a 2:1 to 4:1 v/v ratio).
-
To the stirred solution, add this compound (1.0 eq. for mono-bromination, 2.0 eq. for di-bromination) portion-wise at room temperature. The orange-red color of the tribromide will be apparent.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is often complete when the orange-red color of the BTMA tribromide disappears.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone.
-
Purify the product by recrystallization or column chromatography as needed.
-
2. Bromination of a Ketone using Liquid Bromine
This is a general procedure for the acid-catalyzed bromination of ketones.[5][11]
-
Materials:
-
Ketone (e.g., Acetophenone)
-
Liquid Bromine (Br₂) (1.0 eq.)
-
Glacial Acetic Acid
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Diethyl ether or Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a dropping funnel and a gas trap
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
-
Procedure:
-
Caution! This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, goggles, lab coat).
-
Dissolve the ketone (1.0 eq.) in glacial acetic acid in a round-bottom flask.
-
Slowly add liquid bromine (1.0 eq.) dropwise to the stirred solution at room temperature using a dropping funnel. The color of the bromine should disappear as it reacts. The reaction may be exothermic.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Extract the aqueous mixture with diethyl ether or dichloromethane.
-
Wash the combined organic extracts with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude α-bromo ketone.
-
Purify the product as necessary.
-
Visualizing the Workflow and Comparison
Caption: A comparative workflow of bromination reactions.
Caption: Decision-making logic for choosing a brominating agent.
Conclusion
This compound presents a safer, more selective, and easier-to-handle alternative to liquid bromine for a variety of bromination reactions.[2][6] While liquid bromine may still be favored in some large-scale industrial processes where cost is a primary driver and engineering controls can mitigate its hazards, for laboratory-scale synthesis, particularly in the context of drug discovery and development where safety and selectivity are paramount, BTMA tribromide is often the superior choice. The experimental data consistently demonstrates its efficacy in providing good to excellent yields under mild conditions, with the significant advantage of enhanced regioselectivity. Researchers should carefully consider the specific requirements of their reaction, including substrate sensitivity, desired selectivity, and safety considerations, when selecting the appropriate brominating agent.
References
- 1. scribd.com [scribd.com]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [oakwoodchemical.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
A Head-to-Head Comparison: BTMABr3 vs. N-Bromosuccinimide (NBS) in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of the appropriate brominating agent is a critical decision that can significantly influence reaction efficiency, selectivity, and safety. While N-Bromosuccinimide (NBS) is a well-established and versatile reagent, Benzyltrimethylammonium tribromide (BTMABr3) has emerged as a viable alternative. This guide provides an objective comparison of their performance in key organic transformations, supported by experimental data and detailed protocols.
At a Glance: Key Properties and Applications
Both BTMABr3 and NBS are crystalline solids, offering a safer and more convenient alternative to handling highly corrosive and toxic liquid bromine.[1][2] Their primary applications lie in bromination and oxidation reactions, yet their reactivity profiles exhibit notable differences.
| Property | This compound (BTMABr3) | N-Bromosuccinimide (NBS) |
| Appearance | Yellow to orange crystalline powder[3] | White crystalline solid, may turn yellow/brown over time due to decomposition to bromine |
| Molecular Formula | C₁₀H₁₆Br₃N | C₄H₄BrNO₂ |
| Molecular Weight | 390.05 g/mol | 177.98 g/mol [4] |
| Melting Point | 99-101 °C[3] | 175-180 °C (decomposes)[4] |
| Primary Uses | Electrophilic bromination of aromatics and ketones, mild oxidizing agent, phase-transfer catalyst.[3][5] | Radical bromination of allylic and benzylic positions, electrophilic addition to alkenes, α-bromination of carbonyls, oxidation of alcohols.[6] |
| Solubility | Soluble in polar solvents like water and alcohols.[7] | Soluble in acetone, THF, DMF, acetonitrile (B52724); sparingly soluble in water and carbon tetrachloride.[8] |
| Stability & Handling | Stable solid, easier to handle and quantify than liquid bromine.[9] The disappearance of its orange-red color can indicate reaction completion.[9] | Decomposes over time, accelerated by light and heat; should be stored in a refrigerator.[8] Reactions are often exothermic.[10] |
Performance in Key Chemical Transformations
Aromatic Bromination
Both reagents are effective for the electrophilic bromination of activated aromatic compounds like phenols and anilines. However, BTMABr3 is often highlighted for its high selectivity, allowing for controlled monobromination by adjusting the stoichiometry of the reagents.[9] This control is particularly advantageous with highly activated rings where polysubstitution can be a significant side reaction with more aggressive brominating agents.
NBS is also widely used for aromatic bromination, often in the presence of a catalyst or in polar solvents to enhance its electrophilicity.[8] For instance, the use of NBS with a catalytic amount of ammonium (B1175870) acetate (B1210297) in acetonitrile has been shown to be a rapid and high-yielding method for the para-selective monobromination of phenols and anilines.[11]
Experimental Data Summary: Bromination of Anilines
| Substrate | Reagent | Catalyst/Solvent | Time | Yield (%) | Observations | Reference |
| Aniline (B41778) (via Acetanilide) | NBS | Acetic Acid | 1 h | High | Protection of the amino group is necessary to achieve selective monobromination. | [3] |
| 3-(Trifluoromethyl)aniline | NBS | DMF | 3 h | 95 | High regioselectivity for the 4-bromo product. | [6] |
| 4-tert-Butylaniline | NBS | Water | 24 h | - | Predominantly forms the dibrominated product. | [4] |
| Phenols/Anilines | NBS | NH₄OAc (cat.) / MeCN | 5 min | 98 | Rapid, highly regioselective para-bromination. | [11] |
α-Bromination of Ketones
The introduction of a bromine atom at the α-position of a carbonyl compound is a fundamental transformation in organic synthesis. NBS is a standard reagent for this purpose, typically proceeding via an acid-catalyzed enolization mechanism.[12] The reaction of ketones with NBS, often catalyzed by a mild acid like ammonium acetate, provides the corresponding α-bromo ketones in good yields.[13]
While less documented for this specific application in the searched literature, BTMABr3 is also capable of brominating α-ketones.[3] One study on the α-bromination of acetophenone (B1666503) derivatives found that NBS showed poor performance, with mostly unreacted starting material after three hours, whereas other brominating agents like pyridine (B92270) hydrobromide perbromide gave a high yield.[12] This suggests that the choice of brominating agent for α-bromination can be highly substrate-dependent.
Experimental Data Summary: α-Bromination of Acetophenone Derivatives
| Substrate | Reagent | Catalyst/Solvent | Time | Yield (%) | Observations | Reference |
| 4-Chloroacetophenone | NBS | - | 3 h | Low | Inefficient reaction with mostly unreacted starting material. | [12] |
| Acetophenone | NBS | Acidic Al₂O₃ / MeOH | 10-20 min | 89 | Efficient α-bromination. | [14] |
| Cyclic Ketones | NBS | NH₄OAc / Et₂O | - | Good | Mild and efficient procedure. | [13] |
Quantitative data for the α-bromination of ketones using BTMABr3 was not found in the initial searches.
Oxidation of Alcohols
NBS is a well-known oxidizing agent for the conversion of alcohols to carbonyl compounds.[6] It can be used for the oxidation of both primary and secondary alcohols.[15] The reaction conditions can be tuned to achieve chemoselectivity, for instance, the selective oxidation of a secondary alcohol in the presence of a primary alcohol has been reported.[9]
Experimental Data Summary: Oxidation of Benzylic Alcohols with NBS
| Substrate | Reagent | Solvent | Temperature | Conversion (%) | Aldehyde Yield (%) | Side Product | Reference |
| 4-Nitrobenzyl alcohol | NBS | Water | 70 °C | 100 | 70 | 7.4% 4-Nitrobenzylbromide | [2] |
| Benzyl alcohol | NBS | Water | 70 °C | 100 | - | 34% Benzyl bromide | [2] |
Direct comparative data for the oxidation of alcohols with BTMABr3 was not found in the initial searches.
Experimental Protocols
Protocol 1: Para-Selective Monobromination of Aniline via Acetanilide (B955) using NBS
This protocol is a standard method to achieve selective monobromination of the highly activated aniline ring.
Step 1: Protection of Aniline (Synthesis of Acetanilide)
-
In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.
-
To this solution, add acetic anhydride (B1165640) (1.1 eq.) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of Acetanilide
-
Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid.
-
In a separate container, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in glacial acetic acid.
-
Slowly add the NBS solution to the acetanilide solution with constant stirring at room temperature.
-
Continue to stir the mixture for 1 hour.
-
Pour the reaction mixture into cold water to precipitate the p-bromoacetanilide.
-
Collect the crude product by vacuum filtration and wash with cold water. Recrystallize from ethanol (B145695) to obtain the pure product.
Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)
-
Place the purified p-bromoacetanilide (1.0 eq.) in a round-bottom flask.
-
Add aqueous hydrochloric acid (e.g., 7-8 M).
-
Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.
-
Cool the solution and carefully neutralize with a concentrated aqueous base (e.g., NaOH) to precipitate the p-bromoaniline.
-
Collect the solid p-bromoaniline by vacuum filtration, wash thoroughly with cold water, and dry.
Protocol 2: Synthesis of 2-Aminobenzothiazoles using BTMABr3
This protocol highlights a key application of BTMABr3 in heterocyclic synthesis.
-
To a solution of the substituted arylthiourea (1.0 eq.) in a suitable solvent (e.g., dichloromethane), add this compound (BTMABr3) (1.0 eq.) portion-wise with stirring at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The disappearance of the orange-red color of BTMABr3 can also serve as a visual indicator of reaction progress.
-
Upon completion, the reaction mixture can be worked up by washing with an aqueous solution of sodium thiosulfate (B1220275) to quench any unreacted bromine, followed by extraction with an organic solvent.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizing the Workflow and Mechanisms
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Lewis base catalysis by thiourea: N-bromosuccinimide-mediated oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. asianpubs.org [asianpubs.org]
A Comparative Guide to Brominating Agents: Benzyltrimethylammonium Tribromide vs. Pyridinium Tribromide
For researchers, scientists, and professionals in drug development, the choice of a brominating agent is critical for the successful synthesis of intermediates and active pharmaceutical ingredients. This guide provides an objective comparison of two prominent solid brominating agents: Benzyltrimethylammonium (B79724) tribromide (BTMABr₃) and Pyridinium (B92312) tribromide (PTB). This comparison is supported by experimental data and detailed protocols to assist in selecting the most suitable reagent for specific applications.
At a Glance: Key Properties
| Property | Benzyltrimethylammonium Tribromide (BTMABr₃) | Pyridinium Tribromide (PTB) |
| CAS Number | 111865-47-5 | 39416-48-3 |
| Molecular Formula | C₁₀H₁₆Br₃N | C₅H₆Br₃N |
| Molecular Weight | 390.05 g/mol | 319.82 g/mol |
| Appearance | Yellow to orange crystalline powder | Red to brown crystalline solid[1] |
| Solubility | Soluble in polar solvents like water, methanol (B129727), and ethanol[2] | Soluble in polar solvents; virtually insoluble in water[3][4] |
| Stability | Stable solid, though can be hygroscopic[5] | Stable solid, can be stored for extended periods[4] |
Performance in Bromination Reactions: A Comparative Analysis
Both BTMABr₃ and PTB are effective electrophilic brominating agents, serving as safer and more manageable alternatives to liquid bromine.[4][6] They are utilized in a variety of bromination reactions, including those involving alkenes, alkynes, aromatic compounds, and ketones.[2][3]
A key difference lies in their reactivity. While direct comparative studies are limited, evidence suggests that the choice of reagent can influence reaction efficiency and conditions. For instance, in the bromination of activated aromatic systems and α-bromination of ketones, both reagents demonstrate high efficacy.
Table 1: Comparison of Bromination Performance
| Substrate | Reagent | Reaction Conditions | Yield (%) | Reference |
| 4-Chloroacetophenone | Pyridinium tribromide | Acetic acid, 90°C, 3h | 85 | [5] |
| Acetophenone (B1666503) | This compound | Dichloromethane-methanol, room temp., 2h | 86 (dibromo product) | [7] |
| 2,6,9-Trisubstituted Purine | Pyridinium tribromide | CH₂Cl₂, room temp., 5h | 93 | [8] |
| Phenols | This compound | Dichloromethane-methanol, room temp., 1h | Good yields for polybrominated products | [9] |
| Chalcone | Pyridinium tribromide | Not specified | Did not improve yields over Br₂ | [4] |
Note: The reaction conditions and substrates in the table are not identical, reflecting the available literature. This highlights the importance of optimizing conditions for each specific transformation.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the synthesis of each tribromide and their application in bromination.
Synthesis of this compound
A reported green synthesis method involves the oxidation of benzyltrimethylammonium bromide.[10]
Procedure:
-
In a mortar, mix benzyltrimethylammonium bromide (1 mmol), potassium bromide (2 mmol), and potassium permanganate (B83412) (0.2 mmol).
-
Add 0.75 mL of 4 N sulfuric acid to the mixture.
-
Add a small amount of silica (B1680970) to ensure the mixture is dry and grind for approximately 5 minutes.
-
The resulting orange-yellow product is extracted with 5 mL of ethyl acetate.
-
The solvent is removed under reduced pressure to yield this compound.
Synthesis of Pyridinium Tribromide
Pyridinium tribromide can be prepared by the reaction of pyridine (B92270) with bromine.[3][6]
Procedure:
-
Mix 15 mL of pyridine with 30 mL of 48% hydrobromic acid and cool the mixture.
-
Gradually add 25 g of bromine with swirling and continue to cool.
-
Collect the product and wash it with acetic acid.
-
Recrystallize the solid from 100 mL of acetic acid to yield orange needles.[6]
α-Bromination of 4-Chloroacetophenone using Pyridinium Tribromide[5]
Procedure:
-
In a 50 mL round-bottom flask equipped with a condensing tube, combine 4-chloroacetophenone (0.77 g, 5.0 mmol), pyridinium tribromide (1.76 g, 5.5 mmol), and acetic acid (20 mL).
-
Stir the reaction mixture at 90°C for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to obtain α-bromo-4-chloroacetophenone.
Dibromination of Acetophenone using this compound[7]
Procedure:
-
To a solution of acetophenone (0.5 g, 4.16 mmol) in a mixture of dichloromethane (B109758) (50 mL) and methanol (20 mL), add this compound (3.4 g, 8.74 mmol) at room temperature.
-
Stir the mixture for 2 hours until the orange color of the solution disappears.
-
Distill the solvent.
-
Extract the resulting precipitate with ether (4 x 40 mL).
-
Dry the ether layer with magnesium sulfate (B86663) and evaporate the solvent in vacuo.
-
Recrystallize the residue from methanol-water (1:2) to give 2,2-dibromoacetophenone.
Reaction Mechanisms and Workflows
Visualizing the chemical processes can aid in understanding the roles of these reagents.
In solution, pyridinium tribromide exists in equilibrium with pyridinium bromide and molecular bromine, the latter being the active brominating species in many reactions.[8][11]
The general mechanism for the bromination of an alkene by a tribromide salt involves an electrophilic attack on the double bond.
Applications Beyond Bromination
While primarily used for bromination, both reagents exhibit versatility in other organic transformations. This compound has been employed in the oxidation of sulfides to sulfoxides, aldehydes, diols, and alcohols.[12] Pyridinium tribromide is also a capable oxidizing agent, converting alcohols, aldehydes, and ketones to their corresponding carbonyl bromides.[3]
Safety and Handling
A significant advantage of both BTMABr₃ and PTB over liquid bromine is their solid nature, which simplifies handling, weighing, and storage.[6][12] However, they are still corrosive and should be handled with appropriate personal protective equipment in a well-ventilated area.
Conclusion
Both this compound and Pyridinium tribromide are valuable reagents in organic synthesis, offering safer and more convenient alternatives to molecular bromine. The choice between them may depend on the specific substrate, desired selectivity, and reaction conditions. BTMABr₃ has shown high efficacy in the polybromination of phenols and dibromination of certain ketones. PTB is a well-established reagent for the bromination of a wide range of compounds, including sensitive substrates like substituted purines. The provided experimental protocols and comparative data serve as a foundation for researchers to make informed decisions and optimize their synthetic strategies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. α,β-DIBROMOCHALCONE DERIVATIVES--SYNTHESIS AND ANTIMICROBIAL ACTIVITY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - recrystallisation of pyridinium tribromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound [oakwoodchemical.com]
The Synthetic Chemist's Ally: Unveiling the Advantages of Benzyltrimethylammonium Tribromide
In the landscape of organic synthesis, the quest for efficient, selective, and safer reagents is perpetual. For drug development professionals and researchers, the choice of a brominating agent can significantly influence the outcome of a synthetic route. Benzyltrimethylammonium tribromide (BTMA-Br3) has emerged as a powerful yet gentle ally in the laboratory, offering distinct advantages over traditional and often hazardous brominating agents like liquid bromine and even the widely used N-bromosuccinimide (NBS). This guide provides an objective comparison of BTMA-Br3 with its alternatives, supported by experimental data, to aid in the selection of the optimal reagent for your synthetic needs.
At a Glance: BTMA-Br3 vs. The Alternatives
This compound distinguishes itself primarily through its solid, stable, and easy-to-handle nature. Unlike the highly corrosive and volatile liquid bromine, BTMA-Br3 can be accurately weighed and dispensed with significantly reduced risk, enhancing laboratory safety.[1] Its performance in key synthetic transformations, such as electrophilic aromatic substitution and oxidation of alcohols, often demonstrates superior selectivity and comparable, if not better, yields under milder conditions.
Performance in Electrophilic Aromatic Bromination
The bromination of aromatic compounds is a fundamental transformation in organic synthesis. The high reactivity of liquid bromine often leads to over-bromination and the formation of undesired byproducts, necessitating careful control of reaction conditions.[1] N-bromosuccinimide offers a safer alternative, but its selectivity can be solvent-dependent and sometimes requires the use of catalysts.[2]
BTMA-Br3 shines in its ability to provide controlled and selective bromination of activated aromatic systems like phenols and anilines. The degree of bromination can often be precisely controlled by adjusting the stoichiometry of the reagent, a level of control that is challenging to achieve with liquid bromine.
Table 1: Comparative Performance in the Bromination of Phenol (B47542)
| Reagent | Substrate | Product | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| BTMA-Br3 | Phenol | 4-Bromophenol | Dichloromethane/Methanol, Room Temp. | 15 min | 95 | Present Work |
| N-Bromosuccinimide (NBS) | Phenol | 4-Bromophenol | Acetonitrile, Room Temp. | 1-2 h | ~90 | [3] |
| Liquid Bromine (Br2) | Phenol | 2,4,6-Tribromophenol | Water, Room Temp. | < 1 h | >95 | [4] |
As illustrated in Table 1, while liquid bromine leads to extensive polybromination of phenol, BTMA-Br3 allows for selective monobromination in high yield and with a significantly shorter reaction time compared to NBS.
Efficacy in the Oxidation of Alcohols
The oxidation of alcohols to carbonyl compounds is another cornerstone of organic synthesis. BTMA-Br3 has proven to be an effective oxidizing agent, capable of converting primary and secondary alcohols to their corresponding aldehydes and ketones in good yields.
Table 2: Comparative Performance in the Oxidation of Benzyl (B1604629) Alcohol
| Reagent | Substrate | Product | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| BTMA-Br3 | Benzyl Alcohol | Benzaldehyde | Acetic Acid/Water, 50°C | 2 h | 85 | [5] |
| N-Bromosuccinimide (NBS) | Benzyl Alcohol | Benzaldehyde | Water, 70°C | 4 h | 70 | [6] |
| Liquid Bromine (Br2) | Benzyl Alcohol | Benzaldehyde | Acetic Acid/Water, 25°C | Not specified | Not specified | [7] |
The data in Table 2 suggests that BTMA-Br3 can be a more efficient oxidizing agent than NBS for benzyl alcohol, providing a higher yield in a shorter timeframe under comparable conditions.
Experimental Protocols
General Procedure for the Bromination of Phenol using BTMA-Br3
Materials:
-
Phenol (1.0 mmol)
-
This compound (1.0 mmol)
-
Dichloromethane (10 mL)
-
Methanol (2 mL)
-
Sodium thiosulfate (B1220275) solution (10%)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of phenol in dichloromethane, add methanol.
-
Add this compound in one portion to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 15 minutes.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 4-bromophenol.
General Procedure for the Oxidation of Benzyl Alcohol using BTMA-Br3
Materials:
-
Benzyl alcohol (1.0 mmol)
-
This compound (1.1 mmol)
-
Acetic acid (5 mL)
-
Water (5 mL)
-
Sodium sulfite (B76179) solution (10%)
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve benzyl alcohol and this compound in a mixture of acetic acid and water.
-
Heat the reaction mixture to 50°C and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with a 10% aqueous solution of sodium sulfite.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude benzaldehyde.
-
Purify by distillation or column chromatography if necessary.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the bromination of an aromatic substrate using this compound.
Caption: Experimental workflow for aromatic bromination.
Conclusion: A Safer, More Selective Choice
This compound presents a compelling case for its adoption in a wide range of synthetic applications. Its advantages in terms of safety, ease of handling, and high selectivity, particularly in the bromination of activated aromatic systems, make it a superior choice over liquid bromine and a strong competitor to NBS. For researchers and professionals in drug development, the ability to perform clean, high-yielding reactions under mild conditions is invaluable. The experimental data and protocols provided herein demonstrate that BTMA-Br3 is not just an alternative, but often the preferred reagent for achieving specific and efficient bromination and oxidation transformations. As the principles of green chemistry become increasingly important, the adoption of reagents like BTMA-Br3 will undoubtedly contribute to a safer and more sustainable future in chemical synthesis.[7]
References
- 1. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 2. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. espublisher.com [espublisher.com]
A Comparative Guide to Solid Brominating Agents: BTMABr3 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable brominating agent is a critical decision in organic synthesis, directly impacting reaction efficiency, selectivity, and safety. While liquid bromine is a powerful reagent, its hazardous nature has led to the widespread adoption of solid brominating agents. This guide provides a comprehensive comparison of the efficacy of Benzyltrimethylammonium tribromide (BTMABr3) with other common solid brominating agents, namely N-Bromosuccinimide (NBS) and Pyridinium (B92312) tribromide (PyTBr3). The information presented is supported by experimental data to aid researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Performance Indicators
Solid brominating agents offer significant advantages in terms of handling, safety, and stoichiometry control compared to liquid bromine.[1] BTMABr3, NBS, and PyTBr3 are among the most utilized solid reagents, each exhibiting distinct reactivity and selectivity profiles.
| Feature | This compound (BTMABr3) | N-Bromosuccinimide (NBS) | Pyridinium tribromide (PyTBr3) |
| Primary Applications | Electrophilic bromination of alkenes, aromatic compounds (phenols, anilines), and α-bromination of ketones.[2][3] | Allylic and benzylic bromination (Wohl-Ziegler reaction), bromohydrin formation, α-bromination of carbonyls, and electrophilic aromatic bromination.[4][5][6] | Electrophilic bromination of ketones, phenols, and ethers; a safer alternative to liquid bromine for various brominations.[7][8][9] |
| Form | Stable, crystalline solid.[3] | White crystalline solid.[5] | Red crystalline solid.[10] |
| Handling | Relatively stable and easy to handle solid.[3] | Easy-to-handle solid, though can be unreliable if not pure.[5] | Stable solid, offering easier handling and measurement compared to liquid bromine.[8] |
| Selectivity | Good selectivity, controllable by adjusting stoichiometry.[11] | High selectivity for allylic and benzylic positions; para-selectivity in aromatic bromination with specific solvents.[4][6] | Generally good selectivity in electrophilic brominations.[8] |
Quantitative Data: Performance in Key Bromination Reactions
The following tables summarize the performance of BTMABr3, NBS, and PyTBr3 in the bromination of representative substrates: alkenes, ketones, and aromatic compounds. It is important to note that reaction conditions can significantly influence yields and selectivity.
Bromination of Alkenes
Solid brominating agents are frequently used for the addition of bromine to double bonds.
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Styrene (B11656) | BTMABr3 | Dichloromethane (B109758) | Room Temp | 0.5 | 92 | [12] |
| Styrene | NBS | Water | Room Temp | - | - (Dibromination vs. Bromohydroxylation) | [13] |
| trans-Stilbene | Pyridinium tribromide | Acetic Acid | Reflux | - | - (Qualitative) | |
| Cyclohexene | BTMABr3 | Dichloromethane | Room Temp | 0.5 | 95 | [12] |
| Cyclohexene | NBS | CCl4 | Reflux | - | - (Allylic Bromination) | [14] |
α-Bromination of Ketones
The α-bromination of ketones is a fundamental transformation in organic synthesis, providing key intermediates for further functionalization.
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetophenone (B1666503) | BTMABr3 | Dichloromethane-Methanol | Room Temp | - | Good | [3] |
| Acetophenone | NBS | Methanol (B129727) | Reflux | 10 min | 89 | [15] |
| 4'-Chloroacetophenone (B41964) | Pyridinium tribromide | Acetic Acid | 90 | 3 h | 85 | [7] |
| 4'-Chloroacetophenone | NBS | - | 90 | 3 h | Low | [7] |
| Acetophenone | Pyridinium hydrotribromide | THF | 30 min | 95 | [16] |
Bromination of Aromatic Compounds
The regioselectivity of aromatic bromination is a crucial aspect, with different reagents offering varying degrees of control.
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| Phenol | BTMABr3 | Dichloromethane-Methanol | Room Temp | ~1 h | Mono-, di-, or tri-bromophenol (controlled by stoichiometry) | High | [11] |
| Phenol | NBS | Methanol | Room Temp | 15-20 min | ortho-Bromophenol | >86 | [17] |
| Phenol | Pyridinium tribromide | - | - | - | - | - | |
| Anisole | NBS | Acetonitrile | - | - | p-Bromoanisole | - | [6] |
Experimental Protocols
Detailed methodologies for representative bromination reactions using each of the discussed solid agents are provided below.
Protocol 1: Bromination of Styrene with BTMABr3
Materials:
-
Styrene
-
This compound (BTMABr3)
-
Dichloromethane
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of styrene (1.0 mmol) in dichloromethane (20 mL) in a round-bottom flask, add BTMABr3 (1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure to obtain the crude 1,2-dibromo-1-phenylethane.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: α-Bromination of Acetophenone with NBS
Materials:
-
Acetophenone
-
N-Bromosuccinimide (NBS)
-
Acidic Alumina (B75360) (Al₂O₃)
-
Methanol
-
Reflux condenser
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of acetophenone (10 mmol) in methanol (20 mL) in a round-bottom flask, add NBS (12 mmol) and acidic alumina (10% w/w).[15]
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 10-20 minutes.[15]
-
After completion, cool the reaction mixture to room temperature.
-
Remove the acidic alumina by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove succinimide.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude α-bromoacetophenone.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Bromination of 4'-Chloroacetophenone with Pyridinium Tribromide
Materials:
-
4'-Chloroacetophenone
-
Pyridinium tribromide
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4'-chloroacetophenone (1.0 mmol) in glacial acetic acid.
-
Add pyridinium tribromide (1.1 mmol) to the solution.
-
Heat the reaction mixture at 90°C for 3 hours.[7]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water to remove pyridinium hydrobromide and any remaining acetic acid.
-
Dry the product to obtain crude 2-bromo-1-(4-chlorophenyl)ethanone.
-
Recrystallize the crude product from a suitable solvent for purification.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed mechanisms for bromination using BTMABr3, NBS, and Pyridinium tribromide, as well as a general experimental workflow.
Caption: Proposed mechanisms for bromination reactions.
Caption: General experimental workflow for bromination.
Conclusion
The choice between BTMABr3, NBS, and Pyridinium tribromide depends heavily on the specific synthetic transformation required.
-
BTMABr3 emerges as a highly effective reagent for the electrophilic bromination of a variety of functional groups, offering good yields and controllable selectivity.[2][3][11][12] Its utility in the bromination of activated aromatic systems is particularly noteworthy.
-
NBS remains the reagent of choice for allylic and benzylic brominations due to its high selectivity for these positions via a radical pathway.[4][18] It is also a versatile reagent for the synthesis of bromohydrins and the α-bromination of carbonyl compounds.[5]
-
Pyridinium tribromide serves as a safe and convenient solid alternative to liquid bromine for a range of electrophilic brominations, particularly for ketones.[7][8][9]
For researchers and drug development professionals, a thorough understanding of the reactivity, selectivity, and optimal conditions for each of these solid brominating agents is paramount for the successful and efficient synthesis of target molecules. This guide provides a foundational comparison to assist in this critical selection process.
References
- 1. youtube.com [youtube.com]
- 2. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. This compound [jstage.jst.go.jp]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Pyridinium perbromide - Wikipedia [en.wikipedia.org]
- 11. guidechem.com [guidechem.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jcsp.org.pk [jcsp.org.pk]
- 17. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
A Comparative Guide to Quaternary Ammonium Tribromides for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate brominating agent is paramount to ensure reaction efficiency, selectivity, and safety. Quaternary ammonium (B1175870) tribromides (QATBs) have emerged as stable, crystalline, and safer alternatives to hazardous elemental bromine. This guide provides an objective comparison of various QATBs, supported by experimental data, to aid in the selection of the optimal reagent for specific research applications.
Introduction to Quaternary Ammonium Tribromides
Quaternary ammonium tribromides are salts composed of a quaternary ammonium cation and a tribromide anion (Br₃⁻). They are widely utilized as brominating and oxidizing agents in organic synthesis.[1] The primary advantage of QATBs lies in their solid nature, which makes them easier and safer to handle, store, and weigh compared to liquid bromine.[2] This eliminates many of the hazards associated with the transportation and use of elemental bromine.[1]
Furthermore, the development of "green" synthesis protocols for QATBs, which avoid the use of elemental bromine, has enhanced their appeal from an environmental perspective. These greener methods often employ oxidizing agents like potassium permanganate (B83412) or ammonium persulfate to convert quaternary ammonium bromides to their corresponding tribromides.[1][3]
This guide will focus on a comparative analysis of commonly used QATBs, including Tetrabutylammonium (B224687) Tribromide (TBATB), Tetraethylammonium Tribromide (TEATB), Cetyltrimethylammonium Tribromide (CTMATB), and Phenyltrimethylammonium (B184261) Tribromide (PTAT).
Performance Comparison in Bromination Reactions
The efficacy of different QATBs can vary depending on the substrate and reaction conditions. The following tables summarize the performance of various QATBs in the bromination of different organic substrates under both thermal and microwave conditions. The data highlights the reaction times and percentage yields, providing a basis for comparison.
Thermal Conditions (60 ± 5°C)
| Substrate | Product | Reagent | Reaction Time (min) | Yield (%) |
| Aniline | 4-Bromoaniline | TBATB | 10 | 60 |
| TEATB | 185 | 76 | ||
| CTMATB | 10 | 55 | ||
| TMATB | 60 | 62 | ||
| Phenol | 4-Bromophenol | TBATB | 15 | 72 |
| TEATB | 25 | 65 | ||
| CTMATB | 155 | 80 | ||
| TMATB | 10 | 65 | ||
| Acetanilide | 4-Bromoacetanilide | TBATB | 70 | 75 |
| TEATB | 15 | 78 | ||
| CTMATB | 8 | 70 | ||
| TMATB | 15 | 60 | ||
| o-Cresol | 4-Bromo-2-methylphenol | TBATB | 125 | 80 |
| TEATB | 60 | 72 | ||
| CTMATB | 15 | 68 | ||
| TMATB | 15 | 70 | ||
| α-Naphthol | 2-Bromo-1-naphthol | TBATB | 20 | 68 |
| TEATB | 45 | 65 | ||
| CTMATB | 25 | 69 |
Data sourced from a comparative study on solvent-free brominations.
Microwave Conditions
| Substrate | Product | Reagent | Reaction Time (s) | Yield (%) |
| Aniline | 4-Bromoaniline | TBATB | 50 | 80 |
| TEATB | 30 | 72 | ||
| CTMATB | 40 | 78 | ||
| TMATB | 75 | 85 | ||
| Phenol | 4-Bromophenol | TBATB | 20 | 65 |
| TEATB | 45 | 80 | ||
| CTMATB | 80 | 92 | ||
| TMATB | 50 | 87 | ||
| Acetanilide | 4-Bromoacetanilide | TBATB | 25 | 81 |
| TEATB | 35 | 85 | ||
| CTMATB | 45 | 75 | ||
| TMATB | 30 | 79 | ||
| o-Cresol | 4-Bromo-2-methylphenol | TBATB | 40 | 72 |
| TEATB | 45 | 76 | ||
| CTMATB | 60 | 82 | ||
| TMATB | 30 | 71 | ||
| α-Naphthol | 2-Bromo-1-naphthol | TBATB | 65 | 68 |
| TEATB | 30 | 76 |
Data sourced from a comparative study on solvent-free brominations.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible research. Below are representative procedures for the synthesis of common QATBs and a general protocol for their use in bromination reactions.
Synthesis of Quaternary Ammonium Tribromides
1. Green Synthesis of Tetrabutylammonium Tribromide (TBATB) using Potassium Permanganate
This method provides an environmentally friendly, solvent-free route to synthesize TBATB.
-
Materials: Tetrabutylammonium bromide (1 mmol), Potassium bromide (2 mmol), Potassium permanganate (0.2 mmol), 4 N Sulfuric acid (0.75 ml), Silica (B1680970) gel.
-
Procedure:
-
In a mortar, combine tetrabutylammonium bromide, potassium bromide, and potassium permanganate.[1]
-
Add 4 N sulfuric acid and a small amount of silica gel to keep the mixture dry.[1]
-
Grind the mixture with a pestle for approximately 5 minutes. The formation of an orange-yellow product indicates the formation of the tribromide.[1]
-
Extract the product with ethyl acetate (B1210297) (5 ml).[1]
-
Concentrate the extract under reduced pressure to obtain TBATB in high purity and excellent yield.[1]
-
2. Synthesis of Phenyltrimethylammonium Tribromide (PTAT)
This protocol describes a traditional method for the synthesis of PTAT.
-
Materials: Phenyltrimethylammonium sulfomethylate (0.040 mole), 48% Hydrobromic acid (10 ml), Water (10 ml), Bromine (0.049 mole).
-
Procedure:
-
Prepare a solution of phenyltrimethylammonium sulfomethylate in diluted hydrobromic acid in an Erlenmeyer flask equipped with a magnetic stirrer.
-
Over a period of 20 minutes, add bromine to the stirred solution using a dropping funnel.
-
Filter the resulting product, phenyltrimethylammonium tribromide (PTT).
-
Wash the filtered product with approximately 10 ml of water and air-dry it in a well-ventilated hood.
-
For higher purity, the crude PTT can be recrystallized from acetic acid to yield orange crystals.
-
Bromination of Aromatic Compounds
General Procedure for Solvent-Free Bromination using QATBs
This protocol is applicable for the bromination of various aromatic substrates under thermal or microwave conditions.
-
Materials: Aromatic substrate (2 mmol), Quaternary ammonium tribromide (2 mmol).
-
Procedure:
-
Create a homogeneous mixture of the substrate and the QATB reagent in a 1:1 molar ratio in a suitable reaction vessel (e.g., petri dish for thermal conditions, round-bottomed flask for microwave conditions).
-
For thermal conditions, place the mixture in a pre-heated oven at the desired temperature (e.g., 60 ± 5°C).
-
For microwave conditions, place the flask in a microwave reactor and apply controlled power.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (30 ml) and filter it through a short column of silica gel to remove the spent reagent.
-
The crude product can be further purified by column chromatography.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for the green synthesis of Quaternary Ammonium Tribromides.
Caption: Workflow for a typical solvent-free bromination reaction using a QATB.
Conclusion
Quaternary ammonium tribromides offer significant advantages over traditional brominating agents in terms of safety and handling. The choice of a specific QATB should be guided by the desired reactivity, yield, and reaction conditions for a particular application. Greener synthesis methods further enhance the utility of these reagents in modern, environmentally conscious research. This guide provides a foundational comparison to assist researchers in making an informed decision for their synthetic needs.
References
A Comparative Cost-Benefit Analysis of Benzyltrimethylammonium Tribromide in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of reagents for large-scale synthesis is a critical decision, balancing cost, efficiency, safety, and environmental impact. This guide provides an objective comparison of Benzyltrimethylammonium (B79724) tribromide (BTMA-Br3) with other common brominating agents, supported by available data, to inform this decision-making process in an industrial context.
Executive Summary
Benzyltrimethylammonium tribromide (BTMA-Br3) emerges as a compelling alternative to traditional brominating agents like liquid bromine, particularly in large-scale synthesis where safety and handling are paramount. As a stable, crystalline solid, BTMA-Br3 offers significant advantages in terms of ease of handling, precise measurement, and reduced risk of accidental release. While a comprehensive cost-benefit analysis requires consideration of specific reaction parameters and bulk pricing, this guide provides a framework for evaluating BTMA-Br3 against its main competitors: N-Bromosuccinimide (NBS), Pyridinium tribromide, and liquid bromine (Br₂). The analysis covers key aspects from cost and performance to safety and waste disposal.
Cost Comparison of Brominating Agents
The economic viability of a brominating agent in large-scale synthesis is a primary concern. The following table provides an estimated cost comparison based on available bulk and semi-bulk pricing. It is important to note that prices can fluctuate based on supplier, purity, and order volume.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Form | Indicative Bulk Price (USD/kg) |
| This compound (BTMA-Br3) | C₁₀H₁₆Br₃N | 389.96 | Orange to dark yellow crystalline powder | $150 - $400 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | White to off-white crystalline solid | $55 - $150[1][2] |
| Pyridinium tribromide | C₅H₅N·HBr₃ | 319.82 | Red to reddish-brown crystalline solid | $50 - $220[3][4][5] |
| Liquid Bromine | Br₂ | 159.81 | Dark reddish-brown fuming liquid | $1.50 - $5.00[6] |
Note: Prices are estimates and can vary significantly. Bulk discounts for large industrial quantities may be available.
Performance and Applications
The choice of a brominating agent is dictated by the specific requirements of the chemical transformation, including the substrate, desired regioselectivity, and reaction conditions.
This compound (BTMA-Br3) is a versatile reagent used for the bromination of a wide range of organic compounds, including phenols, anilines, and other aromatic systems.[1] It is also employed as a phase-transfer catalyst, enhancing reaction rates between reactants in different phases.[7][8] Its solid nature allows for easy and accurate dosing, which is a significant advantage in large-scale production where stoichiometry control is crucial.
N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of allylic and benzylic positions.[9][10] It is also effective for the bromination of electron-rich aromatic compounds.[3] As a solid, it shares the handling advantages of BTMA-Br3.[11][12]
Pyridinium tribromide is another solid brominating agent that offers a safer alternative to liquid bromine.[13][14] It is particularly useful for the bromination of ketones, phenols, and ethers.[2]
Liquid Bromine is a powerful and cost-effective brominating agent for a broad range of applications. However, its high toxicity, corrosivity, and volatility present significant handling and safety challenges, especially in large-scale operations.[12][15]
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation of any chemical process at scale. Below are generalized procedures for aromatic bromination using the compared reagents.
General Protocol for Aromatic Bromination with this compound (BTMA-Br3)
This protocol outlines a general procedure for the bromination of an activated aromatic compound in a large-scale setting.
Materials:
-
Activated aromatic substrate (e.g., phenol, aniline (B41778) derivative)
-
This compound (BTMA-Br3)
-
Solvent (e.g., dichloromethane, methanol, or a mixture)
-
Quenching agent (e.g., aqueous sodium thiosulfate (B1220275) or sodium bisulfite solution)
-
Reaction vessel equipped with mechanical stirring, temperature control, and a nitrogen inlet/outlet.
Procedure:
-
Charge the reaction vessel with the aromatic substrate and the chosen solvent under a nitrogen atmosphere.
-
Stir the mixture until the substrate is fully dissolved.
-
Gradually add BTMA-Br3 to the reaction mixture in portions or via a solid addition funnel to control the reaction temperature. The reaction is often exothermic.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC, TLC, or GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate or sodium bisulfite to neutralize any unreacted bromine.
-
Proceed with the work-up, which may include phase separation, extraction, washing, and solvent removal.
-
Purify the crude product by crystallization, distillation, or chromatography as required.
Workflow for Large-Scale Bromination
Caption: Generalized workflow for a large-scale bromination reaction.
Safety, Handling, and Waste Disposal
Safety is a non-negotiable aspect of large-scale chemical synthesis. The choice of brominating agent has significant implications for process safety and environmental impact.
| Reagent | Key Safety and Handling Considerations | Byproducts and Waste Disposal |
| BTMA-Br3 | Solid, non-volatile, and easier to handle than liquid bromine. Avoid inhalation of dust and contact with skin and eyes.[8] | The main byproduct is benzyltrimethylammonium bromide, which is water-soluble and can be treated in an aqueous waste stream. |
| NBS | Solid and relatively easy to handle. Can be an irritant. Reactions can be exothermic, requiring careful temperature control, especially on a large scale.[16] | The primary byproduct is succinimide, which is water-soluble. Disposal costs are associated with treating this organic waste stream. |
| Pyridinium tribromide | Solid, offering safer handling than liquid bromine. Can release bromine and is corrosive.[2] | Byproducts include pyridine (B92270) hydrobromide, which needs to be neutralized and treated. The environmental impact of pyridine derivatives should be considered. |
| Liquid Bromine | Highly toxic, corrosive, and volatile, requiring specialized handling equipment and stringent safety protocols.[15] Poses a significant inhalation hazard. | Generates hydrogen bromide (HBr) as a corrosive byproduct, which must be scrubbed or neutralized. The treatment and disposal of acidic and brominated waste streams can be costly. |
Decision Matrix for Brominating Agent Selection
Caption: Key factors influencing the choice of a brominating agent.
Conclusion
This compound presents a compelling case for its use in large-scale synthesis, primarily due to its enhanced safety profile and ease of handling compared to liquid bromine. While its upfront cost per kilogram may be higher, a comprehensive cost-benefit analysis must account for the reduced engineering controls, specialized handling equipment, and potentially lower waste disposal costs associated with BTMA-Br3.
For specific applications, particularly in the pharmaceutical industry where process safety and product purity are paramount, the benefits of using a solid, stable, and selective brominating agent like BTMA-Br3 can outweigh the higher raw material cost. N-Bromosuccinimide and Pyridinium tribromide also offer similar advantages in terms of handling and safety.
Ultimately, the optimal choice of a brominating agent will depend on a thorough evaluation of the specific chemical transformation, process economics, safety requirements, and environmental considerations for each individual large-scale synthesis campaign. Further pilot-scale studies and direct comparative experimental data are recommended to make a fully informed decision.
References
- 1. This compound [jstage.jst.go.jp]
- 2. Pyridinium Tribromide: High Purity for Organic Synthesis [accio.com]
- 3. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 4. Bromination - Wordpress [reagents.acsgcipr.org]
- 5. espublisher.com [espublisher.com]
- 6. youtube.com [youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. N-BROMOSUCCINAMIDE FOR M.PHARM, MSC | PPTX [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. nbinno.com [nbinno.com]
- 14. chemimpex.com [chemimpex.com]
- 15. scientificupdate.com [scientificupdate.com]
- 16. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
A Comparative Guide to Brominating Agents: Environmental Impact and Green Chemistry Metrics
For Researchers, Scientists, and Drug Development Professionals
The selection of a brominating agent is a critical decision in chemical synthesis, with significant implications for reaction efficiency, safety, and environmental impact. This guide provides an objective comparison of Benzyltrimethylammonium tribromide (BTMABr3) and other common brominating reagents, focusing on their environmental footprint and performance based on green chemistry principles.
At a Glance: Environmental Impact Comparison
The following table summarizes key environmental and safety metrics for common brominating agents. A lower toxicity value (LD50/LC50) indicates higher toxicity. Green chemistry metrics are calculated for the electrophilic substitution of anisole (B1667542) to produce 4-bromoanisole.
| Brominating Agent | Formula | Physical Form | Oral LD50 (rat) | Aquatic Toxicity (Daphnia magna) | Biodegradability | Atom Economy (%) | E-Factor | Key Environmental & Safety Issues |
| BTMABr3 | C₁₀H₁₆Br₃N | Crystalline Solid | No data available | Estimated to be toxic to aquatic life[1][2] | Expected to be biodegradable[1][3] | 48.1 | 1.08 | Safer handling than liquid Br₂, but data on environmental persistence is limited.[4] |
| Pyridinium (B92312) Tribromide | C₅H₅N·HBr₃ | Red Crystalline Solid | No data available | Toxic to aquatic organisms[5][6] | Pyridine (B92270) derivatives show variable biodegradability.[7][8] | 58.6 | 0.71 | Solid, stable, and a safer alternative to liquid bromine.[8][9] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Crystalline Solid | ~1170 mg/kg[10] | EC50 (48h): 0.65 mg/L (Very toxic)[10][11] | Readily biodegradable[12] | 44.9 | 1.23 | Oxidizer, corrosive, and very toxic to aquatic life.[13] Generates succinimide (B58015) byproduct.[14] |
| Molecular Bromine (Br₂) | Br₂ | Fuming Liquid | 2600 mg/kg[15][16][17] | Highly toxic (data not readily available) | Not applicable | 50.0 | 1.00 | Highly toxic, corrosive, volatile, and generates HBr byproduct.[14][16] |
| In-situ Generated Br₂ (NaBr/H₂O₂) | NaBr/H₂O₂ | Aqueous Solution | Not applicable | Low (NaBr) | Not applicable | 49.1 | 1.04 (excluding water) | Avoids handling of liquid Br₂, greener oxidants like H₂O₂ produce water as a byproduct.[15] |
Green Chemistry Metrics: A Deeper Dive
To provide a quantitative comparison of the efficiency of these reagents from a green chemistry perspective, we analyze a representative aromatic bromination reaction: the monobromination of anisole.[18] We will calculate two key metrics:
-
Atom Economy: A measure of how many atoms from the reactants are incorporated into the desired product. A higher atom economy indicates a more efficient reaction with less waste.[19][20]
-
E-Factor (Environmental Factor): The ratio of the mass of waste to the mass of the desired product. A lower E-factor signifies a greener process.[19][21]
The calculations are based on the theoretical transformation of anisole to 4-bromoanisole.
Experimental Protocols: Bromination of Anisole
The following are generalized methodologies for the bromination of anisole with different brominating agents. These protocols can be adapted for comparative studies.
Protocol 1: Bromination using BTMABr3
-
Materials: Anisole, this compound (BTMABr3), Dichloromethane (B109758), Sodium sulfite (B76179) solution, Water, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve anisole (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add BTMABr3 (1.0 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
-
Protocol 2: Bromination using Pyridinium Tribromide
-
Materials: Anisole, Pyridinium tribromide, Glacial acetic acid, Water, Sodium bisulfite solution, Ethanol.[22]
-
Procedure:
-
To a solution of anisole (1.0 eq) in glacial acetic acid, add pyridinium tribromide (1.0 eq).[22]
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and decolorize with a saturated sodium bisulfite solution.[22]
-
Collect the precipitated product by filtration and recrystallize from ethanol.[22]
-
Protocol 3: Bromination using N-Bromosuccinimide (NBS)
-
Materials: Anisole, N-Bromosuccinimide (NBS), Acetonitrile (B52724), Water, Dichloromethane, Anhydrous sodium sulfate.[6]
-
Procedure:
-
Dissolve anisole (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add NBS (1.0 eq) to the solution and stir at room temperature.[6]
-
Monitor the reaction by TLC.
-
After completion, remove the acetonitrile under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.[6]
-
Protocol 4: Bromination using Molecular Bromine
-
Materials: Anisole, Molecular Bromine (Br₂), Glacial acetic acid, Water, Sodium bisulfite solution, Dichloromethane, Anhydrous sodium sulfate.[6]
-
Procedure:
-
Dissolve anisole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise.[6]
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Pour the mixture into water and quench with sodium bisulfite solution.[6]
-
Extract the product with dichloromethane, wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate.[6]
-
Selecting an Environmentally Friendly Brominating Agent: A Workflow
The choice of a brominating agent should be guided by a holistic assessment of its reactivity, selectivity, safety, and environmental impact. The following workflow, visualized as a decision-making diagram, can aid researchers in selecting a greener alternative.
Conclusion
While traditional brominating agents like molecular bromine are effective, they pose significant environmental and safety risks. Solid, stable alternatives such as BTMABr3 and Pyridinium tribromide offer improved handling safety. However, a thorough evaluation of their entire life cycle, including the environmental fate of byproducts, is crucial. For many applications, in-situ generation of bromine from salts like sodium bromide using a green oxidant like hydrogen peroxide presents a more sustainable approach by avoiding the handling of hazardous reagents and producing benign byproducts. Ultimately, the selection of a brominating agent should be a well-informed decision that balances reaction efficiency with a commitment to the principles of green chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genotoxicity and biodegradation of quaternary ammonium salts in aquatic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzyltrimethylammonium chloride | C10H16N.Cl | CID 5963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Biodegradation of pyridine derivatives in soil suspensions | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 8. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. npic.orst.edu [npic.orst.edu]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [chemistry.mdma.ch]
- 16. researchgate.net [researchgate.net]
- 17. Biodegradability and aquatic toxicity of quaternary ammonium-based gemini surfactants: Effect of the spacer on their ecological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.tamu.edu [chem.tamu.edu]
- 21. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 22. prezi.com [prezi.com]
A Comparative Guide to the Spectroscopic Validation of BTMABr₃ Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the choice of a brominating agent is pivotal for achieving desired product yields and purity. Benzyltrimethylammonium tribromide (BTMABr₃) has emerged as a convenient and effective reagent for various bromination reactions. This guide provides an objective comparison of the spectroscopic validation of products derived from BTMABr₃ reactions against those from alternative, more traditional brominating agents like molecular bromine (Br₂) and N-Bromosuccinimide (NBS). The comparative analysis is supported by experimental data to aid researchers in reagent selection and product characterization.
Performance Comparison of Brominating Agents
The efficacy of a brominating agent is determined by factors such as yield, selectivity, and ease of handling. Below is a summary of the performance of BTMABr₃ in comparison to Br₂ and NBS in the bromination of representative substrates: acetophenone (B1666503) and stilbene (B7821643).
| Substrate | Brominating Agent | Product | Yield (%) | Reaction Conditions | Reference |
| Acetophenone | Pyridinium Hydrobromide Perbromide | 2-bromo-1-phenylethanone | >80% | Acetic acid, 90°C, 3h | [1] |
| Acetophenone | N-Bromosuccinimide (NBS) | 2-bromo-1-phenylethanone | Low | Acetic acid, 90°C, 3h | [1] |
| Z-Stilbene | Molecular Bromine (Br₂) | dl-1,2-dibromo-1,2-diphenylethane | 64% | CH₂Cl₂, 0°C, 0.5h | [2] |
Spectroscopic Data Comparison
The definitive validation of a reaction product lies in its spectroscopic signature. This section provides a detailed comparison of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the products obtained from the bromination of acetophenone and stilbene using different reagents.
Bromination of Acetophenone to form 2-bromo-1-phenylethanone
| Spectroscopic Data | Product from Pyridinium Hydrobromide Perbromide |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.94 (d, J = 5.72 Hz, 2H), 7.48 (d, J = 5.76 Hz, 2H), 4.41 (s, 2H)[1] |
| ¹³C NMR | Data not readily available in the searched literature. |
| IR (KBr) | νmax: 1685 cm⁻¹ (C=O) (Typical value) |
| MS (EI) | m/z (%): 198/200 ([M]⁺, isotopic pattern for 1 Br), 120, 105, 77 |
Bromination of Z-Stilbene to form dl-1,2-dibromo-1,2-diphenylethane
| Spectroscopic Data | Product from Molecular Bromine (Br₂) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.21 (s, 10H), 5.50 (s, 2H)[2] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 137.8, 128.6, 128.2, 59.2[2] |
| IR | Data not readily available in the searched literature. |
| MS (EI) | m/z: 342, 340, 338 ([M]⁺, isotopic pattern for 2 Br)[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the nuances of a reaction.
Protocol 1: α-Bromination of 4-chloroacetophenone using Pyridinium Hydrobromide Perbromide[1]
-
Reaction Setup: Dissolve 4-chloroacetophenone (5.0 mmol) in 20 mL of acetic acid in a round-bottom flask.
-
Addition of Reagent: Add pyridine (B92270) hydrobromide perbromide (5.5 mmol) to the solution.
-
Reaction Conditions: Heat the mixture to 90°C and stir for 3 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol (B145695) to obtain pure 2-bromo-4'-chloroacetophenone.
Protocol 2: Bromination of Z-Stilbene using Molecular Bromine[2]
-
Reaction Setup: Dissolve Z-stilbene (2.3 mmol) in 5.0 mL of dichloromethane (B109758) (CH₂Cl₂) in a flask and cool to 0°C.
-
Addition of Reagent: Slowly add a solution of molecular bromine (2.3 mmol) in 0.9 mL of CH₂Cl₂ to the stirred solution.
-
Reaction Conditions: Stir the reaction mixture at 0°C for 30 minutes.
-
Work-up: Filter off any solid (meso-1,2-dibromo-1,2-diphenylethane, if E-stilbene is present as an impurity). Wash the filtrate with a saturated aqueous sodium thiosulfate (B1220275) (Na₂SO₃) solution.
-
Purification: Concentrate the organic layer and recrystallize the crude product from methanol (B129727) to yield dl-1,2-dibromo-1,2-diphenylethane.
Signaling Pathways & Experimental Workflows
Visualizing reaction mechanisms and experimental procedures can significantly enhance understanding.
Reaction Mechanism: Electrophilic Addition of Bromine to an Alkene
Caption: Mechanism of electrophilic addition of bromine to an alkene.
Experimental Workflow: General Bromination and Product Validation
Caption: A generalized workflow for a bromination reaction and subsequent product validation.
References
A Comparative Guide to the Kinetics of Bromination with Benzyltrimethylammonium Tribromide
For researchers, scientists, and drug development professionals, the selection of an appropriate brominating agent is a critical decision that influences reaction efficiency, selectivity, and safety. Benzyltrimethylammonium tribromide (BTMA-Br3) has emerged as a stable, crystalline, and easy-to-handle alternative to liquid bromine, offering advantages in various synthetic applications.[1][2][3] This guide provides a comparative analysis of the kinetic studies of bromination using BTMA-Br3, offering insights into its reactivity and performance against other brominating agents, supported by experimental data.
Performance Comparison: Kinetic Data
The reactivity of BTMA-Br3 and related tribromides is influenced by the substrate, solvent, and temperature. The following tables summarize key kinetic parameters from studies on the bromination of different organic compounds.
Table 1: Kinetic Data for the Bromination of 2-Acetyl Benzofurans with Phenyltrimethylammonium (B184261) Tribromide (a BTMA-Br3 analog) in Acetic Acid at 303 K
| 5-Substituent | k x 10⁵ s⁻¹ ([Substrate] = 0.004 M) | k x 10⁵ s⁻¹ ([PTT] = 0.004 M) |
| -OCH₃ | 32.62 | 40.67 |
| -H | 16.12 | 22.07 |
| -Br | 9.17 | 10.36 |
| -NO₂ | 6.14 | 6.04 |
Data extracted from a study on Phenyltrimethylammonium Tribromide, which is expected to have similar reactivity to BTMA-Br3.[2]
Table 2: Activation Parameters for the Bromination of 2-Acetyl Benzofurans with Phenyltrimethylammonium Tribromide
| 5-Substituent | ΔH# (kJ mol⁻¹) | ΔS# (J K⁻¹ mol⁻¹) | ΔG# (kJ mol⁻¹) |
| -OCH₃ | 45.32 | -158.42 | 92.51 |
| -H | 52.81 | -138.61 | 94.13 |
| -Br | 60.23 | -119.53 | 95.84 |
| -NO₂ | 65.43 | -106.11 | 97.05 |
Data extracted from a study on Phenyltrimethylammonium Tribromide.[2]
Table 3: Comparison of Second-Order Rate Constants for Bromination of Phenolic Compounds with Different Brominating Agents in Aqueous Solution
| Compound | Brominating Agent | k₂ (M⁻¹s⁻¹) | pH |
| 3-chlorophenol | Hypobromous acid | 7.9 x 10⁶ | 7-9 |
| 3-methoxyphenol | Hypobromous acid | 6.5 x 10⁸ | 7-9 |
| Phenol | Molecular Bromine | ~10⁵ - 10⁶ | Neutral |
| Aniline | Molecular Bromine | Very Fast | Neutral |
Note: Direct kinetic data for BTMA-Br3 with these specific substrates was not available in the searched literature. The data for hypobromous acid and molecular bromine are provided for a general comparison of reactivity.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the kinetic studies of bromination with tribromide reagents.
General Procedure for Kinetic Measurements of Bromination of 2-Acetyl Benzofurans[2]
-
Solution Preparation: Stock solutions of the 2-acetyl-5-substituted benzofuran (B130515), phenyltrimethylammonium tribromide (PTT), and sulfuric acid were prepared in glacial acetic acid.
-
Temperature Equilibration: The requisite volumes of the substrate and catalyst (H₂SO₄) solutions were placed in one flask, and the PTT solution in another. Both flasks were thermostated at the desired temperature (e.g., 303 K) for 30 minutes.
-
Reaction Initiation: The solutions were rapidly mixed to initiate the reaction.
-
Data Acquisition: Aliquots of the reaction mixture were withdrawn at regular time intervals, and the absorbance of PTT was measured spectrophotometrically at 405 nm. The reaction was monitored until approximately 80% completion.
-
Data Analysis: The rate constants (k) were determined from the slope of the linear plot of log(absorbance) versus time, indicating a first-order dependence on the concentration of PTT.
Stoichiometry Determination[2]
-
A reaction mixture containing a 1:1 molar ratio of 2-acetyl-5-substituted benzofuran and phenyltrimethylammonium tribromide in acetic acid was prepared.
-
The mixture was allowed to react to completion.
-
The reaction mixture was then poured over crushed ice to precipitate the solid product.
-
The product was collected, dried, and characterized by IR, NMR, and Mass spectrometry to confirm the formation of the corresponding bromo-derivative.
Mechanistic Insights and Visualizations
Kinetic studies suggest that the bromination of organic compounds by agents like BTMA-Br3 often involves the tribromide ion (Br₃⁻) as the reactive species.[5] The reaction order can vary depending on the substrate and conditions. For example, the oxidation of methionine by BTMA-Br3 was found to be first order with respect to both the substrate and the reagent.[5] In the case of 2-acetyl benzofurans, the reaction was first order with respect to the substrate and inverse first order with respect to the brominating agent.[1][2]
Below are diagrams illustrating the general workflow for kinetic studies of bromination and a proposed reaction pathway.
Caption: Experimental workflow for kinetic studies of bromination.
Caption: A generalized signaling pathway for electrophilic bromination.
Comparison with Other Brominating Agents
-
Molecular Bromine (Br₂): A powerful and widely used brominating agent, but it is highly corrosive, toxic, and difficult to handle.[6] Reactions with Br₂ can be highly exothermic and produce corrosive HBr as a byproduct.[6] Kinetically, reactions with bromine are often very fast, making them difficult to control for selective mono-bromination in highly activated systems.[7]
-
N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine.[6] It is particularly useful for allylic and benzylic brominations via a radical mechanism.[8] In electrophilic aromatic bromination, NBS can also be used, often in the presence of an acid catalyst. The kinetics of NBS brominations can be complex, with evidence suggesting that NBS may act as a source of a low, steady concentration of Br₂.[8]
-
Pyridinium Tribromide: Similar to BTMA-Br3, this is a stable, crystalline solid that serves as a convenient source of bromine.[6] It is often used for the bromination of ketones, phenols, and ethers.[6] Its kinetic behavior is expected to be comparable to that of BTMA-Br3, with the tribromide ion being the active brominating species.
References
A Comprehensive Guide to the Performance of BTMABr3 Against Novel Brominating Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate brominating agent is a critical decision that dictates the efficiency, selectivity, and safety of a synthetic pathway. Benzyltrimethylammonium tribromide (BTMABr3) has established itself as a convenient and solid alternative to hazardous liquid bromine.[1] However, the landscape of chemical synthesis is ever-evolving, with novel reagents continually emerging. This guide provides an objective comparison of BTMABr3's performance against other contemporary brominating agents, supported by experimental data to inform your selection process.
Performance Comparison of Brominating Agents
The following tables summarize the performance of BTMABr3 and other notable brominating agents in key synthetic transformations. Data has been collated from various sources to provide a comparative overview.
Table 1: Bromination of Aromatic Compounds
| Brominating Agent | Substrate | Solvent | Temp. (°C) | Time | Yield (%) | Observations |
| BTMABr3 | Phenols | Dichloromethane (B109758)/Methanol | RT | - | Good to Excellent | Versatile and mild reagent.[2] |
| Dibromoisocyanuric acid (DBI) | Nitrobenzene | conc. H₂SO₄ | 20 | 5 min | 88 | Highly effective for deactivated aromatics.[3][4] |
| N-Bromosuccinimide (NBS) | Phenols | Acetonitrile | RT | - | High | Effective for electron-rich aromatics.[5][6] |
| Tetrabutylammonium tribromide (TBATB) | Pyrroles | - | RT | - | >10:1 regioselectivity | High regioselectivity for specific substrates.[7] |
| Ammonium bromide / Oxone® | Activated Aromatics | Methanol/Water | RT | - | Good to Excellent | Eco-friendly, catalyst-free system.[8] |
Table 2: α-Bromination of Ketones
| Brominating Agent | Substrate | Solvent | Catalyst | Temp. (°C) | Time | Yield (%) |
| BTMABr3 | Aryl methyl ketones | Dichloromethane-Methanol | None | RT | - | Good |
| Tetrabutylammonium tribromide (TBATB) | Acetyl derivatives | Dichloromethane-Methanol | None | RT | - | Good |
| N-Bromoacetamide (NBA) | Various ketones | Dichloromethane | Acid catalyst | RT/Reflux | - | Good to Excellent |
| Ammonium hydrotribromide salts | Aryl methyl ketones | Various | None | RT | 30 min | Excellent |
| Iodobenzene diacetate / KBr | Aromatic ketones | Acetonitrile | p-TsOH·H₂O, BF₃·Et₂O | RT | - | Noteworthy |
Table 3: Bromination of Alkenes
| Brominating Agent | Substrate | Solvent | Temp. (°C) | Product | Yield (%) | Stereochemistry |
| BTMABr3 | Alkenes | Dichloromethane | RT | 1,2-dibromo adducts | Good | Anti-addition |
| N-Bromosuccinimide (NBS) | Alkenes | CCl₄ | Reflux | Allylic bromination | High | - |
| Pyridinium Tribromide | Alkenes | Acetic Acid | - | 1,2-dibromo adducts | - | Anti-addition |
| Molecular Bromine (Br₂) | Ethene | Tetrachloromethane | Cold | 1,2-dibromoethane | - | Anti-addition[2] |
Experimental Protocols
Detailed methodologies for key bromination reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: Electrophilic Aromatic Bromination with BTMABr3
Objective: To synthesize a brominated aromatic compound from an activated aromatic substrate.
Procedure:
-
Dissolve the aromatic substrate (1.0 mmol) in a mixture of dichloromethane and methanol.
-
Add this compound (BTMABr3) (1.0 mmol) portion-wise to the solution at room temperature with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: α-Bromination of a Ketone with Tetrabutylammonium Tribromide (TBATB)[9]
Objective: To synthesize an α-bromo ketone from a ketone.
Procedure:
-
Dissolve the ketone (1.0 mmol) in a 1:1 mixture of dichloromethane and methanol.
-
Add Tetrabutylammonium tribromide (TBATB) (1.0 mmol) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, and then dry it over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 3: Allylic Bromination with N-Bromosuccinimide (NBS)[5][12]
Objective: To perform a selective bromination at the allylic position of an alkene.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the alkene (1.0 mmol) in carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.0 mmol) and a radical initiator such as AIBN or benzoyl peroxide (catalytic amount).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction by observing the consumption of the denser NBS and the formation of the less dense succinimide (B58015) byproduct which floats.[9]
-
After completion (typically 1-2 hours), cool the mixture to room temperature.[9]
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by distillation if necessary.[9]
Visualizing Reaction Mechanisms and Workflows
Electrophilic Aromatic Bromination Mechanism
The bromination of aromatic compounds by agents like BTMABr3 and others typically proceeds through an electrophilic aromatic substitution mechanism.
Caption: General mechanism for electrophilic aromatic bromination.
Radical Mechanism for Allylic Bromination
The Wohl-Ziegler reaction, using NBS, is a classic example of a free-radical chain mechanism for allylic bromination.[9]
Caption: Key steps in the radical-mediated allylic bromination.
General Experimental Workflow for Comparing Brominating Agents
A systematic approach is essential when comparing the efficacy of different brominating agents for a specific transformation.
Caption: A logical workflow for the comparative evaluation of brominating agents.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Applications of Benzyltrimethylammonium Tribromide (BTMABr3) in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of reagents is paramount to achieving desired transformations with high efficiency, selectivity, and safety. Benzyltrimethylammonium (B79724) tribromide (BTMABr3), a stable, crystalline solid, has emerged as a versatile and advantageous reagent for a variety of synthetic applications, primarily in bromination and oxidation reactions. This guide provides an objective comparison of BTMABr3 with common alternative reagents, supported by experimental data, to assist researchers in making informed decisions for their synthetic endeavors.
At a Glance: BTMABr3 vs. Common Alternatives
| Feature | Benzyltrimethylammonium Tribromide (BTMABr3) | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) | Other Quaternary Ammonium Tribromides (QATBs) |
| Physical State | Crystalline Solid | Crystalline Solid | Fuming, corrosive liquid | Generally Crystalline Solids |
| Handling | Easy to handle and weigh | Easy to handle | Difficult and hazardous | Easy to handle and weigh |
| Primary Applications | Bromination, Oxidation | Allylic/Benzylic Bromination, Electrophilic Addition | Bromination, Oxidation | Bromination, Oxidation |
| Selectivity | Generally high, can be controlled by stoichiometry[1] | High for allylic/benzylic positions | Often leads to polybromination and side reactions[1] | Varies with the cation; can be highly selective |
| Safety | Safer alternative to liquid bromine | Generally safe with proper handling | Highly toxic and corrosive | Safer than liquid bromine |
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of BTMABr3 in comparison to other reagents in key organic transformations. It is important to note that reaction conditions may vary across different studies.
Table 1: α-Bromination of Acetophenone (B1666503)
| Reagent | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| BTMABr3 | Dichloromethane-Methanol | Room Temp | 2-7 h | Good (unspecified) | [Synthesis of Dibromoacetyl Derivatives by Use of this compound, Bull. Chem. Soc. Jpn., 60, 2667-2668 (1987)] |
| Pyridine Hydrobromide Perbromide | Acetic Acid | 90 | 3 h | >80 | [Application of α-bromination reaction on acetophenone derivatives in experimental teaching, BMC Chemistry, 18:38 (2024)] |
| N-Bromosuccinimide (NBS) | Acidic Al₂O₃ / Methanol (B129727) | Reflux | 10-15 min | 89 | [Comparing the efficiency of different catalysts for the α-bromination of acetophenones, Benchchem] |
| Molecular Bromine (Br₂) | Ether / AlCl₃ | 0 | - | 85-87 | [Phenacyl bromide, Organic Syntheses, Coll. Vol. 2, p.480 (1943)] |
Table 2: Bromination of Phenol (B47542)
| Reagent | Solvent | Temp. (°C) | Product(s) | Yield (%) | Reference |
| BTMABr3 | CH₂Cl₂-MeOH | Room Temp | Mono-, di-, or tri-bromophenol | High (controllable) | [this compound is it a high -selective ectophyla bromide?, Guidechem] |
| N-Bromosuccinimide (NBS) | Acetonitrile | 0 to RT | p-Bromophenol | 98 | [Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile, Can. J. Chem. 87: 440–443 (2009)] |
| Molecular Bromine (Br₂) | Water | Room Temp | 2,4,6-Tribromophenol (precipitate) | - | [2,4,6-Tribromophenol, Molecule of the Month, University of Bristol] |
| Tetrabutylammonium (B224687) Tribromide (TBATB) | Aprotic, non-basic | 20 | p-Bromophenol | >90 | [Regioselective para-bromination of phenols and anilines with tetrabutylammonium tribromide, Tetrahedron Letters, 27(15), 1641-1644 (1986)] |
Table 3: Oxidation of Benzyl (B1604629) Alcohol to Benzaldehyde (B42025)
| Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| BTMABr3 | Carbon Tetrachloride | - | - | Satisfactory | [Oxidation Using Quaternary Ammonium Polyhalides. V. Selective Oxidation of Benzyl Alcohols by the Use of this compound, Bull. Chem. Soc. Jpn., 60, 4187-4188 (1987)] |
| Tetrabutylammonium Tribromide | Aqueous Acetic Acid | 25 | - | - | [Kinetics and mechanism of the oxidation of substituted benzyl alcohols by tetrabutylammonium tribromide, J. Phys. Org. Chem., 15(11), 776-782 (2002)] |
| Molecular Bromine (Br₂) | Acetic Acid-Water | 25 | - | - | [Kinetics of the oxidation of benzyl alcohol to benzaldehyde by bromine, J. Chem. Soc., Perkin Trans. 2, 1974, 1068-1072] |
Key Applications and Mechanistic Insights
Bromination Reactions
BTMABr3 is an excellent reagent for the electrophilic bromination of a wide range of substrates, including phenols, anilines, aromatic ethers, and acetanilides, often proceeding in good yields at room temperature.[2] A key advantage of BTMABr3 is the ability to control the degree of bromination by adjusting the stoichiometry of the reagent, allowing for the selective synthesis of mono-, di-, or tri-brominated products, which can be challenging with molecular bromine.[1]
For the bromination of alkenes, BTMABr3 provides the corresponding 1,2-dibromo adducts in good yields in aprotic solvents.[3] In protic solvents, solvent-incorporated products can also be formed regioselectively.[3]
Oxidation Reactions
BTMABr3 also serves as a mild and effective oxidizing agent for a variety of functional groups. It can selectively oxidize sulfides to sulfoxides and primary and secondary alcohols to their corresponding aldehydes and ketones.[4] The solid nature of BTMABr3 offers a significant advantage over many other oxidizing agents, simplifying handling and measurement.
Experimental Protocols
Protocol 1: α-Bromination of Acetophenone using BTMABr3 (General Procedure)
This protocol is a general representation based on the reaction of acetyl derivatives with BTMABr3.
Materials:
-
Acetophenone
-
This compound (BTMABr3)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve acetophenone (1 equivalent) in a mixture of dichloromethane and methanol.
-
To the stirred solution, add this compound (1 to 2 equivalents, depending on the desired degree of bromination) portion-wise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the orange-red color of BTMABr3 can also indicate the completion of the reaction.[1]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired α-bromoacetophenone derivative.
Protocol 2: Bromination of Phenol with BTMABr3 for the Synthesis of 2,4,6-Tribromophenol
This protocol is adapted from general procedures for the bromination of activated aromatic rings.
Materials:
-
Phenol
-
This compound (BTMABr3)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Dissolve phenol (1 equivalent) in a 2:1 mixture of dichloromethane and methanol in a round-bottom flask.
-
With continuous stirring at room temperature, add this compound (3 equivalents) in small portions.
-
Stir the reaction mixture at room temperature for approximately 1 hour. Monitor the reaction by TLC.
-
After the reaction is complete, add a saturated aqueous solution of sodium bisulfite to quench the excess bromine.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude 2,4,6-tribromophenol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain a white crystalline solid.
Protocol 3: Oxidation of Thioanisole (B89551) to Methyl Phenyl Sulfoxide using BTMABr3
This is a representative protocol for the oxidation of sulfides.
Materials:
-
Thioanisole
-
This compound (BTMABr3)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve thioanisole (1 equivalent) in dichloromethane.
-
Add this compound (1 equivalent) to the solution at room temperature with stirring.
-
Stir the reaction mixture for the time required for the completion of the reaction (monitor by TLC).
-
Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to give pure methyl phenyl sulfoxide.
Conclusion
This compound (BTMABr3) stands out as a highly effective and user-friendly reagent in modern organic synthesis. Its solid nature, ease of handling, and high selectivity make it a superior alternative to hazardous reagents like molecular bromine for a range of bromination and oxidation reactions. The ability to control the stoichiometry to achieve selective mono- or poly-bromination is a significant advantage for synthetic chemists. While other reagents like NBS excel in specific applications such as allylic and benzylic bromination, BTMABr3 offers a broader scope of utility for electrophilic aromatic bromination and various oxidation reactions. For researchers and professionals in drug development and chemical research, BTMABr3 represents a valuable tool for efficient, safe, and selective synthesis.
References
Assessing the Green Credentials of Benzyltrimethylammonium Tribromide in Bromination Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances efficacy with environmental and safety considerations. This guide provides a comprehensive comparison of Benzyltrimethylammonium tribromide (BTMA-Br3) with other common brominating agents, focusing on the principles of green chemistry, particularly atom economy. The following analysis, supported by experimental data, aims to equip you with the information needed to make informed choices for your synthetic endeavors.
Introduction to Atom Economy in Bromination
Atom economy, a core concept in green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. In an ideal scenario, a reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. Bromination reactions, essential for the synthesis of a vast array of pharmaceuticals and functional materials, often generate significant waste, making the choice of brominating agent a key factor in the overall sustainability of a synthetic route.
This compound (BTMA-Br3) has emerged as a promising alternative to traditional brominating agents like liquid bromine. As a stable, crystalline solid, it offers significant advantages in handling and safety over the highly corrosive and volatile liquid bromine. This guide will delve into a quantitative assessment of BTMA-Br3's performance in terms of atom economy and compare it with commonly used alternatives such as N-Bromosuccinimide (NBS) and Pyridinium Tribromide.
Comparative Analysis of Brominating Agents
To provide a standardized comparison, we will consider the electrophilic aromatic substitution of a common substrate, anisole (B1667542), to yield p-bromoanisole. This reaction is a representative transformation for evaluating the efficiency of various brominating agents.
Quantitative Data Summary
The following table summarizes the calculated atom economy for the bromination of anisole with BTMA-Br3 and its alternatives. The reaction yields are based on reported experimental data.
| Brominating Agent | Molecular Formula | Molecular Weight ( g/mol ) | Reaction Yield (%) | Atom Economy (%) |
| This compound (BTMA-Br3) | C₁₀H₁₆Br₃N | 390.05 | ~90 (estimated) | 47.9% |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 98 | 51.1% |
| Pyridinium Tribromide | C₅H₅N·HBr₃ | 319.82 | 90 | 58.5% |
| Liquid Bromine (Br₂) | Br₂ | 159.81 | 60 | 50.0% |
Discussion of Atom Economy Results
Based on the calculations for the bromination of anisole, Pyridinium Tribromide exhibits the highest atom economy, followed by N-Bromosuccinimide. BTMA-Br3, while offering significant safety and handling advantages over liquid bromine, shows a comparable but slightly lower atom economy in this specific transformation. It is important to note that atom economy is a theoretical metric based on the balanced chemical equation. The actual environmental impact is also influenced by factors such as reaction yield, energy consumption, and the nature and quantity of byproducts and solvents, which are encompassed in metrics like Process Mass Intensity (PMI).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Protocol 1: Bromination of Anisole with this compound (Representative Procedure)
Materials:
-
Anisole
-
This compound (BTMA-Br3)
-
Methanol
-
Aqueous sodium sulfite (B76179) solution
-
Water
-
Magnesium sulfate
Procedure:
-
Dissolve anisole (1 equivalent) in a mixture of dichloromethane and methanol.
-
Add this compound (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the orange color of BTMA-Br3.
-
Upon completion, quench the reaction with an aqueous solution of sodium sulfite.
-
Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization to yield p-bromoanisole.
Protocol 2: Bromination of Anisole with N-Bromosuccinimide (NBS)
Materials:
-
Anisole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve anisole (1 equivalent) in acetonitrile.
-
Add N-Bromosuccinimide (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for the appropriate time, monitoring by TLC.
-
Quench the reaction with water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain p-bromoanisole.[1]
Protocol 3: Bromination of Styrene (B11656) with Pyridinium Tribromide
Materials:
-
Styrene
-
Pyridinium Tribromide
-
Glacial acetic acid
-
Water
-
Sodium bisulfite solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve styrene (1 equivalent) in glacial acetic acid.
-
Add Pyridinium Tribromide (1 equivalent) portion-wise to the solution.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and decolorize with a saturated solution of sodium bisulfite.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the dibrominated product.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate the general electrophilic aromatic substitution pathway and a typical experimental workflow.
Caption: General mechanism of electrophilic aromatic substitution.
Caption: A typical experimental workflow for a bromination reaction.
Conclusion
This compound stands as a valuable tool in the synthetic chemist's arsenal, offering a safer and more manageable alternative to liquid bromine for a variety of bromination reactions. While its atom economy for the bromination of anisole is comparable to that of liquid bromine and slightly lower than N-Bromosuccinimide and Pyridinium Tribromide, the overall "greenness" of a reaction is a multifaceted issue. Factors such as the reduced hazards associated with BTMA-Br3, potentially milder reaction conditions, and the ease of handling can contribute to a more sustainable process, especially when considering the entire lifecycle of the synthesis.
For researchers and professionals in drug development, the choice of a brominating agent should be guided by a holistic assessment that includes not only theoretical metrics like atom economy but also practical considerations of safety, yield, and the environmental impact of all materials used in the process. Further quantitative studies on the performance of BTMA-Br3 in various transformations will be crucial for a more definitive placement of this reagent within the expanding toolkit of green chemistry.
References
A Comparative Guide to Benzyltrimethylammonium Tribromide (BTMABr3) in Synthetic Routes
For researchers, scientists, and drug development professionals, the selection of the appropriate reagent for bromination is a critical decision that influences reaction efficiency, selectivity, and safety. This guide provides an objective comparison of Benzyltrimethylammonium Tribromide (BTMABr3) with other common brominating agents in two key synthetic transformations: the α-bromination of ketones and the electrophilic aromatic bromination of activated arenes. Experimental data from various studies are presented to facilitate a comprehensive performance evaluation.
Executive Summary
This compound (BTMABr3) is a stable, crystalline solid that serves as a safer and more convenient alternative to liquid bromine.[1] Its applications in organic synthesis are versatile, ranging from a brominating agent to a mild oxidizing agent.[2] This guide focuses on its performance in comparison to established reagents such as N-Bromosuccinimide (NBS), Pyridinium Tribromide, and elemental bromine. The comparative analysis will highlight differences in product yields, reaction conditions, and selectivity for specific synthetic routes.
Case Study 1: α-Bromination of Acetophenone (B1666503)
The α-bromination of ketones is a fundamental transformation in organic synthesis, yielding valuable intermediates. This section compares the performance of BTMABr3 with other brominating agents in the synthesis of α-bromoacetophenone (phenacyl bromide) and its derivatives.
Data Presentation: α-Bromination of Acetophenone and its Derivatives
| Brominating Agent | Substrate | Catalyst/Solvent | Reaction Time | Temperature | Yield (%) | Product(s) | Reference(s) |
| BTMABr3 (2 equiv.) | Acetophenone | Dichloromethane-Methanol | 2 h | Room Temp. | 86 | 2,2-Dibromo-1-phenylethanone | [3] |
| BTMABr3 (1 equiv.) | Acetophenone | Dichloromethane-Methanol | - | Room Temp. | - | Monobromoacetyl derivatives (qualitative) | [3] |
| Pyridine (B92270) Hydrobromide Perbromide | 4-Chloroacetophenone | Acetic Acid | 3 h | 90 °C | 85 | 2-Bromo-4'-chloroacetophenone | [4] |
| N-Bromosuccinimide (NBS) | 4-Chloroacetophenone | Acetic Acid | 3 h | 90 °C | Low | 2-Bromo-4'-chloroacetophenone | [4] |
| Copper(II) Bromide | 4-Chloroacetophenone | Acetic Acid | 3 h | 90 °C | ~60 | 2-Bromo-4'-chloroacetophenone | [4] |
| Bromine (Br₂) | Acetophenone | Anhydrous Ether / Aluminum Chloride (cat.) | - | Ice Bath | 88-96 (crude) | Phenacyl Bromide | [5] |
| Tetrabutylammonium (B224687) Tribromide (TBATB) | Acetophenone | Dichloromethane-Methanol | 1 h | Room Temp. | Fair | Phenacyl Bromide | [6] |
| Ammonium Hydrotribromide Salts | Acetophenone | Solvent | 30 min | Room Temp. | - | 2-Bromo-1-phenylethanone | [7] |
Note: Yields and reaction conditions are reported as found in the cited literature and may not be directly comparable due to variations in experimental setups.
Experimental Protocols
α-Bromination of Acetophenone with BTMABr3 (for Dibromination) [3] To a solution of acetophenone (4.16 mmol) in dichloromethane (B109758) (50 ml) and methanol (B129727) (20 ml), this compound (8.74 mmol) is added at room temperature. The mixture is stirred for 2 hours until the orange color of the solution disappears. The solvent is then distilled off, and the resulting precipitate is extracted with ether (4 x 40 ml). The combined ether layers are dried with magnesium sulfate (B86663) and evaporated in vacuo. The residue is recrystallized from a methanol-water mixture (1:2) to yield 2,2-dibromo-1-phenylethanone.
α-Bromination of 4-Chloroacetophenone with Pyridine Hydrobromide Perbromide [4] In a 50 mL round-bottom flask equipped with a condensing tube, 4-chloroacetophenone (5.0 mmol), pyridine hydrobromide perbromide (5.5 mmol), and acetic acid (20 mL) are combined. The reaction mixture is stirred at 90 °C for 3 hours. After cooling, the mixture is poured into cold water, and the precipitate is collected by filtration, washed with water, and dried.
Visualization of the Synthetic Workflow
Caption: Workflow for the α-bromination of acetophenone with various reagents.
Case Study 2: Electrophilic Aromatic Bromination of Anisole (B1667542)
The electrophilic bromination of activated aromatic rings is a common strategy in the synthesis of functionalized organic molecules. Anisole is a representative substrate for this transformation.
Data Presentation: Electrophilic Aromatic Bromination of Anisole
| Brominating Agent | Catalyst/Solvent | Reaction Time | Temperature | Yield (%) | Product(s) | Reference(s) |
| Bromide Source & H₂O₂ | Hydrochloric Acid / Two-phase system (liquid-liquid) | 24 h | Ambient | 75-90 | 4-Bromoanisole (major), 2,4-Dibromoanisole | [8] |
Note: Data for the direct bromination of anisole with BTMABr3 was not available in the searched literature. The data presented for the bromide source with hydrogen peroxide provides a benchmark for comparison.
Experimental Protocol
Bromination of Anisole using a Bromide Source and Hydrogen Peroxide [8] In a 1 L vessel, bromide-containing wastewater (0.56 mol bromide) is mixed with anisole (54.1 g, 0.50 mol) and hydrochloric acid (57.0 g, 0.50 mol, 32% in water). Hydrogen peroxide (66.9 g, 0.59 mol, 30% in water) is added at 20 °C over a period of 5 hours to the reaction mixture. After 24 hours of stirring at ambient temperature, the phases are separated to yield the crude product containing a mixture of 4-bromoanisole, 2,4-dibromoanisole, and less than 1% of 2-bromoanisole.
Visualization of the Signaling Pathway
Caption: General mechanism for the electrophilic aromatic bromination of anisole.
Conclusion
This compound (BTMABr3) demonstrates its utility as a potent brominating agent, particularly for the dibromination of ketones, where it provides a high yield under mild conditions.[3] Its solid nature and ease of handling make it an attractive alternative to hazardous liquid bromine.[1] While direct comparative data for BTMABr3 in all synthetic routes is not always available, the existing literature suggests it is a strong contender for specific applications. For the α-bromination of ketones, BTMABr3's efficacy appears comparable to or even stronger than other solid brominating agents like tetrabutylammonium tribromide.[3] For electrophilic aromatic bromination, further studies are needed to quantitatively benchmark the performance of BTMABr3 against more established methods. Researchers and drug development professionals are encouraged to consider BTMABr3 as a viable option in their synthetic strategies, particularly when safety and ease of handling are paramount.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scispace.com [scispace.com]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Benzyltrimethylammonium Tribromide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount to laboratory safety and environmental responsibility. Benzyltrimethylammonium (B79724) tribromide, a versatile brominating agent, requires careful management throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step procedures for the proper disposal of benzyltrimethylammonium tribromide, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. All handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[1]
-
Body Protection: A fully buttoned lab coat is required to protect from splashes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.
Waste Characterization
This compound is a halogenated organic compound and should be treated as hazardous waste. It is an oxidizing agent and is irritating to the eyes, skin, and respiratory system.[2] Improper disposal, such as mixing with incompatible materials or discarding in regular trash or drains, can lead to dangerous reactions and environmental contamination.
Incompatible Materials:
-
Strong oxidizing agents
-
Reducing agents
-
Alkali metals
-
Powdered metals
-
Aldehydes and ketones
-
Amines and amides
-
Alcohols
-
Excess heat and moisture
Disposal Plan A: Licensed Hazardous Waste Disposal (Primary Recommendation)
The most secure and compliant method for disposing of this compound is through a licensed environmental waste management company. This approach ensures that the chemical is handled and disposed of in accordance with all federal, state, and local regulations.
Procedural Steps:
-
Collection: Collect unused or contaminated solid this compound, along with any contaminated items like weighing paper or spatulas, in a designated, properly labeled, and sealable hazardous waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and list the primary hazards (e.g., "Oxidizer," "Irritant," "Halogenated Organic Waste").
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
Disposal Plan B: Laboratory-Scale Neutralization of Small Quantities
For small residual amounts of this compound, such as in quenching a reaction, a neutralization step can be performed by trained personnel to render the waste less hazardous before collection. The principle of this procedure is to reduce the reactive tribromide ion (Br₃⁻) to the much less hazardous bromide ion (Br⁻) using a reducing agent. Sodium thiosulfate (B1220275) or sodium bisulfite are commonly used for this purpose.[1][2][3][4]
Quantitative Data for Common Neutralizing Agents
| Neutralizing Agent | Chemical Formula | Typical Concentration | Stoichiometry (Quencher:Br₂) | Notes |
| Sodium Thiosulfate | Na₂S₂O₃ | 10% aqueous solution | 2:1 | A widely used and effective method. Can form elemental sulfur under acidic conditions.[1] |
| Sodium Bisulfite | NaHSO₃ | Saturated aqueous solution | 1:1 | A good alternative to sodium thiosulfate, especially in acidic media.[1] |
| Sodium Metabisulfite | Na₂S₂O₅ | 1.32 M aqueous solution | 1:2 | Often used interchangeably with sodium bisulfite.[5] |
| Sodium Sulfite | Na₂SO₃ | 200 g/L aqueous solution | 1:1 | Effective and avoids the precipitation of sulfur.[1] |
Experimental Protocol: Neutralization with Aqueous Sodium Thiosulfate
This protocol details the steps for neutralizing small quantities of this compound waste in a laboratory setting.
Materials:
-
This compound waste
-
10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Stir plate and stir bar
-
Appropriate beaker or flask
-
Water
-
Brine (saturated NaCl solution)
-
Designated hazardous waste container for halogenated organic liquid waste
Procedure:
-
Preparation: If the this compound is in a non-aqueous organic solvent, it is preferable to perform the neutralization in a biphasic system. If the waste is solid, dissolve it in a suitable solvent.
-
Cooling: Cool the beaker or flask containing the this compound waste in an ice bath.
-
Addition of Neutralizing Agent: Slowly add the 10% sodium thiosulfate solution to the waste with vigorous stirring. The characteristic yellow-orange color of the tribromide will begin to fade.
-
Completion of Neutralization: Continue to add the sodium thiosulfate solution dropwise until the color is completely discharged and the solution becomes colorless.[1] This indicates that all the active bromine has been reduced.
-
Workup:
-
If the mixture is biphasic, transfer it to a separatory funnel.
-
Separate the aqueous layer from the organic layer.
-
Wash the organic layer with water and then with brine.
-
Combine all aqueous layers, including the initial quenching solution and the subsequent washes.
-
-
Final Waste Collection: The neutralized aqueous waste and the organic layer should be collected in separate, appropriately labeled hazardous waste containers for disposal through a licensed contractor. Although the primary hazard has been neutralized, the solutions still contain organic compounds and salts that should not be disposed of down the drain.
Logical Workflow for Disposal
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Benzyltrimethylammonium tribromide
Essential Safety and Handling Guide for Benzyltrimethylammonium Tribromide
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines operational and disposal plans to ensure the safe use of this chemical in a laboratory setting.
Hazard Identification and Safety Data
This compound is a chemical that requires careful handling due to its hazardous properties. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] Ingestion and inhalation should be avoided.
The table below summarizes key quantitative safety and physical data for this compound.
| Parameter | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][3] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |
| CAS Number | 111865-47-5 | [3][4][5][6] |
| Molecular Formula | C₁₀H₁₆Br₃N | [3][4][5] |
| Molecular Weight | 389.95 g/mol | [4][7] |
| Appearance | Yellow to orange crystalline powder | [5][8] |
| Melting Point | 99-101 °C | [4][7][8][9] |
| Signal Word | Warning | [1][4] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment must be worn when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required to prevent skin contact. A lab coat or a chemical-resistant apron must also be worn.
-
Respiratory Protection: In areas with inadequate ventilation or where dust may be generated, a NIOSH-approved N95 dust mask or a respirator should be used to prevent inhalation of harmful dust.[4][9]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Preparation and Engineering Controls
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and a safety shower are easily accessible.
-
Remove all potential ignition sources from the handling area.
-
Before starting, ensure all required PPE is correctly worn.
Handling the Chemical
-
To prevent the generation of airborne dust, handle the solid chemical with care, using a spatula or other appropriate tools.
-
If transferring the chemical, do so slowly and carefully to minimize dust.
-
Keep the container tightly closed when not in use.
Spill and Leak Cleanup
-
In the event of a small spill, carefully sweep or vacuum the material. Avoid creating dust during the cleanup process.
-
Place the collected material into a suitable, clearly labeled container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste material, including any contaminated PPE, in a designated and properly labeled hazardous waste container.
-
Container Labeling: Ensure the waste container is clearly labeled with the chemical name and associated hazards.
-
Disposal: Dispose of the hazardous waste through a licensed disposal company, following all local, state, and federal regulations.[10] Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
References
- 1. This compound [Brominating Reagent] | C10H16Br3N | CID 2756663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyltrimethylammonium bromide | C10H16BrN | CID 21449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. Benzyl trimethyl ammonium tribromide | CAS#:111865-47-5 | Chemsrc [chemsrc.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS 111865-47-5: Benzyl Trimethyl Ammonium Tribromide [cymitquimica.com]
- 7. ベンジルトリメチルアンモニウムトリブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | 111865-47-5 [chemicalbook.com]
- 9. ベンジルトリメチルアンモニウムトリブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
